molecular formula C15H19N3O2 B596116 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one CAS No. 1267610-26-3

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Cat. No.: B596116
CAS No.: 1267610-26-3
M. Wt: 273.336
InChI Key: YUGIGSPFTMLIMA-UHFFFAOYSA-N
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Description

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one is a useful research compound. Its molecular formula is C15H19N3O2 and its molecular weight is 273.336. The purity is usually 95%.
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Properties

IUPAC Name

1-(4-aminophenyl)-5-morpholin-4-yl-2,3-dihydropyridin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUGIGSPFTMLIMA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C(=C1)N2CCOCC2)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Comprehensive Technical Guide to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Key Intermediate in Apixaban Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a heterocyclic compound, holds a significant position in contemporary pharmaceutical manufacturing. Identified by its CAS number 1267610-26-3, this molecule is not primarily recognized for its own therapeutic effects but as a pivotal intermediate in the synthesis of Apixaban[1][2][3]. Apixaban is a potent, orally active, and selective direct inhibitor of Factor Xa, a critical enzyme in the blood coagulation cascade[2][3]. This anticoagulant is widely prescribed for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation[3][4]. The efficient and high-purity synthesis of this compound is, therefore, a cornerstone of Apixaban production, directly impacting the scalability and cost-effectiveness of this life-saving medication[1]. This guide provides an in-depth analysis of its fundamental properties, synthesis, and handling protocols, tailored for professionals in drug development and chemical research.

Chemical and Physical Properties

The molecular architecture of this compound, featuring an aminophenyl group attached to a morpholino-substituted dihydropyridinone ring, dictates its chemical behavior and physical characteristics[1]. These properties are crucial for its handling, storage, and reactivity in subsequent synthetic steps.

Core Identification and Structural Data
IdentifierValue
CAS Number 1267610-26-3[1][2][5]
Molecular Formula C₁₅H₁₉N₃O₂[1][2][4][6]
Molecular Weight 273.33 g/mol [1][2][4][6]
IUPAC Name This compound
Synonyms 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone, Apixaban Intermediate A[1][2][5][7]
InChI InChI=1S/C15H19N3O2/c16-12-3-5-13(6-4-12)18-7-1-2-14(15(18)19)17-8-10-20-11-9-17/h2-6H,1,7-11,16H2[2][6]
InChIKey YUGIGSPFTMLIMA-UHFFFAOYSA-N[2]
SMILES C1(=O)N(C2=CC=C(N)C=C2)CCC=C1N1CCOCC1[2]
Physicochemical Characteristics
PropertyValueSource(s)
Appearance Off-white to pale beige solid/powder[1][2][4]
Melting Point >246°C (decomposes)[2][4]
Boiling Point 491.5 ± 45.0 °C (Predicted)[1][2]
Density 1.277 ± 0.06 g/cm³ (Predicted)[1][2]
Solubility Slightly soluble in methanol and chloroform[2][4]
pKa 4.96 ± 0.10 (Predicted)[2][4]

The high melting point suggests significant thermal stability, which is attributed to its robust heterocyclic structure[4]. The predicted pKa value indicates weak basicity, with the morpholine nitrogen being the likely primary site of protonation[4].

Synthesis and Manufacturing

The synthesis of this compound is a critical process in the overall production of Apixaban. Various methods have been developed to ensure high yield and purity, which are essential for pharmaceutical-grade intermediates.

Synthetic Pathways Overview

Two primary synthetic routes are commonly cited:

  • Condensation Reaction : This method involves the condensation of morpholine with a suitable precursor molecule. The reaction is typically facilitated by a strong base like sodium hydride to form the desired pyridinone structure[4].

  • Reduction of a Nitro Precursor : A widely used and high-yield method involves the reduction of a nitro-substituted precursor. This approach is valued for its efficiency and the high purity of the final product[2][4].

Synthesis_Workflow cluster_reduction Reduction Method Nitro_Precursor Nitro-substituted Pyridinone Precursor Reduction Reduction Nitro_Precursor->Reduction Hydrazine Hydrate, Raney Cobalt Product 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Reduction->Product High Yield (>98%) High Purity (99.8%)

Caption: High-yield synthesis via reduction of a nitro precursor.

Detailed Experimental Protocol: Reduction Method

This protocol describes a lab-scale synthesis that achieves high yield and purity, as adapted from established procedures[2].

Materials and Reagents:

  • Nitro-substituted pyridinone precursor (e.g., 1-(4-nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one)

  • Methanol

  • Water

  • Raney Cobalt (catalyst)

  • Hydrazine Hydrate (80% solution)

  • Diatomaceous earth

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • Reactor Setup : In a suitable reactor, charge 25 L of water and 25 L of methanol.

  • Addition of Reactants : Under constant stirring, add 2.5 kg of the nitro-substituted precursor compound and 250 g of Raney Cobalt.

  • Heating : Raise the temperature of the mixture to 40-50°C.

  • Addition of Reducing Agent : Slowly add 2.0 kg of hydrazine hydrate (80% solution) to the mixture. An exothermic reaction may occur, so careful control of the addition rate is crucial.

  • Reaction : Maintain the reaction temperature at 60-70°C for approximately 3 hours to ensure the reaction goes to completion.

  • Filtration : After the reaction is complete, filter the mixture through diatomaceous earth to remove the Raney Cobalt catalyst.

  • Solvent Removal : Concentrate the filtrate by removing the solvent under reduced pressure.

  • Product Isolation : Add MTBE to the resulting filter cake to precipitate the product.

  • Drying : Collect the solid product and dry it thoroughly. This process typically yields a white solid with a purity of 99.8% and a yield of 98%[2].

Biological Role and Application

The primary and well-documented role of this compound is as a direct precursor to Apixaban[1][2]. Its chemical structure provides the necessary backbone for the subsequent synthetic transformations that lead to the final active pharmaceutical ingredient.

While the compound itself is sometimes described as not bioactive, its structure is inherently linked to the anticoagulant activity of Apixaban[4][8]. The aminophenyl and dihydropyridinone moieties are key components that, after further modification, will interact with the active site of Factor Xa. Therefore, its significance lies in its structural contribution to a pharmacologically active molecule rather than its own biological activity. It is crucial in research and development for exploring new therapeutic agents that target Factor Xa[3].

Logical_Relationship A 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one B Chemical Synthesis Steps A->B Key Intermediate C Apixaban (Active Pharmaceutical Ingredient) B->C Yields D Inhibition of Factor Xa C->D Mechanism of Action E Anticoagulant Effect D->E Therapeutic Outcome

Caption: Role as a key intermediate leading to a therapeutic effect.

Safety, Handling, and Storage

Proper handling and storage are paramount to maintain the integrity of this compound and ensure laboratory safety.

Hazard Identification

The compound is classified with the following hazard statements:

  • H302 : Harmful if swallowed[2][9].

  • H315 : Causes skin irritation[2][9].

  • H319 : Causes serious eye irritation[2][9].

  • H335 : May cause respiratory irritation[2][9].

The GHS pictogram associated with these hazards is GHS07 (Exclamation Mark)[2][9].

Recommended Handling Procedures
  • Ventilation : Handle in a well-ventilated area or under a chemical fume hood to avoid breathing dust[7][9][10].

  • Personal Protective Equipment (PPE) : Wear appropriate protective gloves, clothing, and eye/face protection[9].

  • Hygiene : Practice good industrial hygiene. Wash hands thoroughly after handling and before eating or drinking. Do not eat, drink, or smoke in the work area[9].

  • Spill Response : In case of a spill, avoid generating dust. Collect the material and place it in a suitable container for disposal. Wash the spill area thoroughly[8].

Storage Conditions
  • Temperature : Store in a cool, dry, and well-ventilated place, typically at 2-8°C[2][4].

  • Atmosphere : Store under an inert gas (e.g., nitrogen or argon) to prevent degradation, as the compound may be air and heat sensitive[2][4][7].

  • Container : Keep the container tightly closed[7][9][10].

Conclusion

This compound is a compound of high importance in the pharmaceutical industry. Its value is intrinsically tied to its role as a non-negotiable building block in the synthesis of Apixaban. A thorough understanding of its chemical and physical properties, coupled with robust and efficient synthetic protocols, is essential for any organization involved in the manufacturing of this globally significant anticoagulant. Adherence to strict safety and handling guidelines is critical to ensure both the quality of the intermediate and the safety of the personnel involved in its production and use. Continued research into optimizing its synthesis will remain a key focus for improving the accessibility of Apixaban to patients worldwide.

References

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS number: 1267610-26-3), a pivotal intermediate in the synthesis of the direct Factor Xa inhibitor, Apixaban. The document elucidates the compound's chemical and physical properties, details its synthesis and subsequent role in the Apixaban reaction pathway, and discusses relevant analytical methodologies and safety protocols. This guide is intended to serve as a critical resource for researchers and professionals engaged in the development and manufacturing of anticoagulant therapies.

Introduction: The Strategic Importance in Anticoagulant Synthesis

This compound is a cornerstone in the manufacturing of Apixaban, a widely prescribed oral anticoagulant for the prevention of venous thromboembolism and stroke in patients with atrial fibrillation.[1][2] The structural integrity and purity of this intermediate are paramount, directly influencing the efficacy and safety profile of the final active pharmaceutical ingredient (API).[3] Its synthesis represents a critical step in the overall production of Apixaban, making a thorough understanding of its chemistry and handling essential for pharmaceutical scientists.[4]

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and for ensuring stability during storage.

PropertyValueSource(s)
CAS Number 1267610-26-3[5]
Molecular Formula C₁₅H₁₉N₃O₂
Molecular Weight 273.33 g/mol
Appearance White to off-white or light yellow solid/powder[4][6]
Melting Point >246°C (decomposes)[7]
Boiling Point 491.5 ± 45.0 °C (Predicted)[2]
Density 1.277 ± 0.06 g/cm³ (Predicted)[2]
Solubility Slightly soluble in chloroform and methanol.[2]
Storage Store under inert gas (Nitrogen or Argon) at 2–8 °C.[2]
Purity (typical) ≥98.0% (HPLC)[4][8]

Synthesis and Mechanism

The primary route to this compound involves the reduction of its nitro precursor, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Synthesis of the Nitro Precursor

The synthesis of the nitro precursor, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, is a multi-step process that begins with the reaction of 1-(4-nitrophenyl)-2-piperidone with a chlorinating agent, followed by reaction with morpholine.[9]

Experimental Protocol: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one [9]

  • Chlorination: To a solution of 1-(4-nitrophenyl)-2-piperidone (0.15 mol) in a suitable solvent, add phosphorus pentachloride (0.52 mol) while maintaining a low temperature.

  • Quenching: Slowly pour the reaction mixture into ice water.

  • Extraction: Separate the aqueous layer and extract with chloroform (3 x 100 mL).

  • Washing and Drying: Combine the organic phases, wash with a saturated sodium chloride solution, and dry over anhydrous magnesium sulfate.

  • Concentration: Remove the desiccant by filtration and concentrate the filtrate under reduced pressure to yield the chlorinated intermediate as a yellow solid.

  • Morpholine Reaction: To the crude chlorinated intermediate (57 g), add morpholine (307 mL) and heat the mixture to reflux for 2 hours.

  • Isolation: Cool the reaction to room temperature, allowing for the precipitation of morpholine hydrochloride. Add water (600 mL) to precipitate the product.

  • Purification: Collect the resulting yellow solid by filtration and dry to obtain 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Reduction to this compound

The final step in the synthesis of the title compound is the reduction of the nitro group to an amine. This is typically achieved with high efficiency using hydrazine hydrate in the presence of a catalyst.[1]

Experimental Protocol: Synthesis of this compound [1][10]

  • Reaction Setup: In a suitable reactor, add water (25 L), methanol (25 L), 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (2.5 kg), and Raney cobalt (250 g) under stirring.

  • Heating: Raise the temperature of the mixture to 40-50 °C.

  • Hydrazine Addition: Slowly add hydrazine hydrate (80% content, 2.0 kg).

  • Reaction: Maintain the reaction temperature at 60-70 °C for 3 hours.

  • Work-up: Upon completion of the reaction, filter the mixture through diatomaceous earth and concentrate the solvent.

  • Isolation: Add methyl tert-butyl ether (MTBE) to the filter cake to precipitate the product.

  • Drying: Dry the resulting white solid to yield this compound (yield: 98%, purity: 99.8%).

Role in Apixaban Synthesis

This compound serves as a crucial building block in the construction of the Apixaban molecule. The primary amino group of this intermediate is acylated with 5-chlorovaleryl chloride, followed by an intramolecular cyclization to form the lactam ring of the piperidinone moiety.[10]

apixaban_synthesis cluster_synthesis Apixaban Synthesis Pathway A 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one B Acylation with 5-chlorovaleryl chloride A->B Step 1 C Acylated Intermediate B->C D Intramolecular Cyclization (Base-mediated) C->D Step 2 E 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)- 5,6-dihydropyridin-2(1H)-one D->E F Further Reactions to Apixaban E->F Key Intermediate

Figure 1: Key transformation of the title compound in the Apixaban synthesis.

Biological Relevance and Potential Activity

While the primary significance of this compound is as a synthetic intermediate, its structural relationship to the final drug, Apixaban, warrants consideration of its potential biological activity. Apixaban is a direct and selective inhibitor of Factor Xa, a critical enzyme in the coagulation cascade.[11] Although there is limited publicly available data on the intrinsic biological activity of this specific intermediate, it is crucial in drug development to characterize the pharmacological profile of all key intermediates to identify any potential off-target effects or contributions to the overall impurity profile of the final drug product.[12][13]

Analytical Characterization

The purity and identity of this compound are critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the primary analytical technique for assessing its purity.

Illustrative HPLC Method for Purity Determination

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient mixture of a buffered aqueous phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by the chromophore of the molecule (e.g., 280 nm).

  • Purity Assessment: Purity is generally determined by the area percentage of the main peak relative to all other peaks in the chromatogram.[8]

Further characterization to confirm the structure of the compound and any impurities is typically performed using Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Infrared (IR) spectroscopy.[14]

Safety and Handling

As with any chemical intermediate, proper safety precautions must be observed when handling this compound.

  • Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

  • Precautionary Statements:

    • P261: Avoid breathing dust.[8]

    • P280: Wear protective gloves/protective clothing/eye protection/face protection.

    • P302 + P352: IF ON SKIN: Wash with plenty of water.[8]

    • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

  • Handling: Use in a well-ventilated area. Avoid dust formation.

  • Storage: Store in a tightly closed container in a dry and well-ventilated place.[8]

safety_workflow cluster_safety Safe Handling Workflow Start Handling of Compound PPE Wear Appropriate PPE (Gloves, Goggles, Lab Coat) Start->PPE Ventilation Work in a Well-Ventilated Area PPE->Ventilation Handling Avoid Dust Inhalation and Skin/Eye Contact Ventilation->Handling Storage Store in a Cool, Dry, Inert Atmosphere Handling->Storage Disposal Dispose of Waste According to Regulations Storage->Disposal End Safe Completion Disposal->End

Figure 2: Recommended safe handling workflow for the title compound.

Conclusion

This compound is a non-negotiable component in the efficient and scalable synthesis of Apixaban. Its chemical properties, a well-defined synthetic pathway, and established analytical controls underscore its importance in the pharmaceutical industry. This guide provides a foundational understanding for researchers and drug development professionals, enabling them to handle and utilize this key intermediate with scientific rigor and a commitment to safety and quality.

References

A Comprehensive Technical Guide to 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Pivotal Intermediate in Apixaban Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary: This document provides an in-depth technical analysis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS: 1267610-26-3), a critical intermediate in the large-scale synthesis of Apixaban. Apixaban is a potent, orally active, and selective direct Factor Xa inhibitor widely prescribed as an anticoagulant. The guide delineates the core molecular and physicochemical properties of this intermediate, presents a field-proven synthesis protocol with an emphasis on the underlying chemical principles, and discusses its strategic importance in pharmaceutical manufacturing. This whitepaper is intended for researchers, process chemists, and drug development professionals seeking a comprehensive understanding of this key starting material.

Core Molecular Profile and Physicochemical Properties

This compound is a sophisticated heterocyclic compound featuring a dihydropyridinone core substituted with aminophenyl and morpholino moieties. These structural features are instrumental to its role in the convergent synthesis of Apixaban.

Chemical Identity

The fundamental identifiers for this compound are summarized below, providing a clear reference for procurement, regulatory filings, and research documentation.

IdentifierValueSource(s)
IUPAC Name This compound
CAS Number 1267610-26-3[1][2][3]
Molecular Formula C₁₅H₁₉N₃O₂[1][3][4]
Molecular Weight 273.33 g/mol [2][4][5][6]
Common Synonyms 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone; Apixaban Intermediate A; Apixaban Impurity S[1][2][7]
Physicochemical Characteristics

The compound's physical and chemical properties dictate its handling, storage, and reactivity. It exhibits high thermal stability, a critical attribute for process safety and product integrity during synthesis.

PropertyValue / DescriptionSource(s)
Appearance Off-white to pale beige solid powder[1][2][5]
Melting Point >246°C (with decomposition)[2][5][6]
Solubility Slightly soluble in methanol and chloroform[2][5]
pKa (Predicted) 4.96 ± 0.10[2][5]
Density (Predicted) 1.277 ± 0.06 g/cm³[1][2]
Boiling Point (Predicted) 491.5 ± 45.0 °C at 760 mmHg[1][2]
Storage Conditions Store at 2–8 °C under an inert atmosphere (Nitrogen or Argon), protected from light[2][5]

The predicted pKa suggests the molecule behaves as a weak base, with the morpholine nitrogen being the most probable site of protonation.[5] Its high melting and decomposition temperature are indicative of a stable crystalline lattice, attributed to the robust heterocyclic framework.[5]

The Strategic Role in Apixaban Synthesis

The primary significance of this compound lies in its function as a cornerstone for the construction of Apixaban.[1] Apixaban functions by directly inhibiting Factor Xa, a critical juncture in the coagulation cascade, thereby preventing thrombus formation.[5][6]

This intermediate provides the core structure onto which the pyrazole and valeramide moieties of the final active pharmaceutical ingredient (API) are assembled. The primary amino group on the phenyl ring is the key reactive site for the subsequent cyclization reaction that forms the pyrazole ring system of Apixaban. Its high-purity availability is therefore essential for achieving the stringent quality standards required for the final drug product.[1]

G cluster_0 Synthetic Pathway Overview Nitro_Precursor 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Target_Intermediate 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Nitro_Precursor->Target_Intermediate  Reduction Further_Steps Subsequent Cyclization & Amidation Steps Target_Intermediate->Further_Steps Apixaban Apixaban (API) Further_Steps->Apixaban

Caption: High-level synthetic pathway illustrating the role of the target intermediate.

Synthesis and Purification Protocol

The most efficient and high-yielding synthesis of this compound involves the catalytic reduction of its nitro-analogue precursor.[2][5] This method is favored in industrial applications for its reliability, high conversion, and purity of the final product.

Synthesis via Catalytic Hydrazine Reduction

Principle: This protocol utilizes the selective reduction of an aromatic nitro group to a primary amine. Raney cobalt is employed as a heterogeneous catalyst, valued for its high surface area and catalytic activity. Hydrazine hydrate serves as the in-situ hydrogen donor, which is catalytically decomposed on the Raney cobalt surface to generate the hydrogen required for the reduction. The reaction is conducted at a moderately elevated temperature (60–70°C) to ensure a favorable reaction rate while minimizing thermal degradation or side reactions.[2][5]

Experimental Protocol:

  • Reactor Charging: To a suitable reactor, charge 25 L of water and 25 L of methanol.

  • Addition of Solids: Under constant stirring, add 2.5 kg of the starting material, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Compound I), followed by 250 g of water-wet Raney cobalt catalyst.

  • Initial Heating: Raise the temperature of the slurry to 40–50°C.

  • Hydrazine Addition: Slowly and carefully add 2.0 kg of hydrazine hydrate (80% solution) to the reactor. This addition is exothermic and must be controlled to maintain the reaction temperature.

  • Reaction Phase: After the addition is complete, maintain the reaction mixture at a temperature of 60–70°C for approximately 3 hours, monitoring for completion by a suitable method (e.g., TLC or HPLC).

  • Work-up and Isolation:

    • Cool the reaction mixture and filter through a pad of diatomaceous earth to remove the Raney cobalt catalyst.

    • Concentrate the filtrate under reduced pressure to remove the methanol and water.

    • The resulting solid cake is triturated with a solvent like methyl tert-butyl ether (MTBE) to facilitate filtration and drying.

  • Drying: Dry the isolated white solid to yield the final product.

This process consistently yields the target compound in high purity (>99.8%) and with excellent yields (>98%).[2]

G cluster_1 Synthesis Workflow A Charge Reactor: Water, Methanol, Nitro-Precursor, Raney Co B Heat to 40-50°C A->B C Slowly Add Hydrazine Hydrate B->C D Maintain at 60-70°C for 3 hours C->D E Cool & Filter (Remove Catalyst) D->E F Concentrate Filtrate E->F G Isolate & Dry Final Product F->G

References

A Technical Guide to the Spectral Characterization of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive analysis of the spectral characteristics of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS No. 1267610-26-3), a key intermediate in the synthesis of the anticoagulant drug Apixaban.[1][2][3] In the absence of publicly available experimental spectra, this document presents a detailed, theoretically predicted analysis of its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectra. This guide is intended for researchers, scientists, and professionals in drug development and quality control, offering a robust framework for the structural elucidation and characterization of this important pharmaceutical intermediate. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and are supported by authoritative references to ensure scientific integrity.

Introduction

This compound is a heterocyclic compound with the molecular formula C₁₅H₁₉N₃O₂ and a molecular weight of 273.33 g/mol .[4][5] Its structure, comprising a dihydropyridinone core, a morpholine substituent, and a p-aminophenyl group, makes it a crucial building block in the multi-step synthesis of Apixaban, a direct Factor Xa inhibitor.[2][6] The purity and structural integrity of this intermediate are paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API).

This guide provides a detailed predictive analysis of the spectral data expected from modern analytical techniques. Understanding these spectral signatures is critical for process monitoring, impurity profiling, and ensuring batch-to-batch consistency in a pharmaceutical manufacturing setting.

Chemical Structure and Properties:
  • IUPAC Name: this compound[7]

  • CAS Number: 1267610-26-3[2]

  • Molecular Formula: C₁₅H₁₉N₃O₂[4]

  • Molecular Weight: 273.33 g/mol [5]

  • Appearance: Off-white to pale beige solid[2]

  • Melting Point: >246°C (decomposes)[4][8]

  • Solubility: Slightly soluble in chloroform and methanol[4]

Figure 1. Chemical structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the elucidation of the covalent structure of organic molecules. Predicted ¹H and ¹³C NMR spectra provide a valuable reference for identity confirmation and purity assessment.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum is based on the analysis of the chemical environment of each proton. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS).

Proton Assignment Predicted δ (ppm) Multiplicity Integration Justification
H on C4~5.5 - 6.0Triplet (t)1HVinylic proton, deshielded by the adjacent C=O group and the morpholino nitrogen.
Aromatic (H on C2', C6')~7.0 - 7.2Doublet (d)2HOrtho to the lactam nitrogen, deshielded.
Aromatic (H on C3', C5')~6.6 - 6.8Doublet (d)2HOrtho to the amino group, shielded by its electron-donating effect.
-NH₂~3.5 - 4.5Broad singlet (br s)2HProtons on nitrogen, chemical shift can vary with solvent and concentration.
Morpholino (-CH₂-N-)~3.0 - 3.3Triplet (t)4HAdjacent to the nitrogen of the morpholine ring.
Morpholino (-CH₂-O-)~3.7 - 3.9Triplet (t)4HAdjacent to the oxygen of the morpholine ring, more deshielded.
Dihydropyridinone (H on C5)~2.5 - 2.8Multiplet (m)2HAliphatic protons adjacent to a double bond and a methylene group.
Dihydropyridinone (H on C6)~3.5 - 3.8Triplet (t)2HAliphatic protons adjacent to the lactam nitrogen.
Predicted ¹³C NMR Spectrum

The predicted ¹³C NMR spectrum provides information on the carbon framework of the molecule.

Carbon Assignment Predicted δ (ppm) Justification
C=O (C2)~165 - 170Carbonyl carbon of the lactam.
C4~100 - 105Vinylic carbon adjacent to the morpholino group.
C3~145 - 150Vinylic carbon bearing the morpholino group.
Aromatic (C1')~130 - 135Quaternary carbon attached to the lactam nitrogen.
Aromatic (C4')~145 - 150Quaternary carbon attached to the amino group.
Aromatic (C2', C6')~125 - 130Aromatic CH carbons.
Aromatic (C3', C5')~115 - 120Aromatic CH carbons shielded by the amino group.
Morpholino (-CH₂-N-)~45 - 50Aliphatic carbons adjacent to nitrogen.
Morpholino (-CH₂-O-)~65 - 70Aliphatic carbons adjacent to oxygen.
Dihydropyridinone (C5)~25 - 30Aliphatic methylene carbon.
Dihydropyridinone (C6)~45 - 50Aliphatic methylene carbon adjacent to the lactam nitrogen.
Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring NMR spectra is crucial for reproducibility.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., DMSO-d₆) prep1->prep2 prep3 Add TMS as internal standard prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 acq1 Insert sample into NMR spectrometer (e.g., 400 MHz) prep4->acq1 acq2 Lock and shim the instrument acq1->acq2 acq3 Acquire ¹H spectrum (e.g., 16 scans) acq2->acq3 acq4 Acquire ¹³C spectrum (e.g., 1024 scans) acq3->acq4 proc1 Apply Fourier transform acq4->proc1 proc2 Phase and baseline correct the spectra proc1->proc2 proc3 Calibrate spectra to TMS (0.00 ppm) proc2->proc3 proc4 Integrate ¹H signals and pick peaks proc3->proc4

Figure 2. Standard workflow for NMR sample analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural details based on its fragmentation pattern.

Predicted Mass Spectrum (Electron Ionization - EI)
  • Molecular Ion (M⁺˙): The molecular ion peak is expected at m/z 273, corresponding to the molecular weight of the compound. The intensity may be moderate to low due to fragmentation.

  • Key Fragmentation Pathways:

    • Loss of the morpholino group: A significant fragment would likely arise from the cleavage of the C-N bond connecting the morpholine ring to the dihydropyridinone core, resulting in a fragment at m/z 187 (M - 86).

    • Fragmentation of the morpholine ring: Cleavage within the morpholine ring can lead to characteristic fragments. For example, loss of a CH₂O fragment (30 Da) from the molecular ion could yield a peak at m/z 243.

    • Cleavage of the aminophenyl group: Fragmentation could involve the loss of the aminophenyl group, though this is generally less favored than cleavage of the more labile morpholine substituent.

    • Retro-Diels-Alder (RDA) type fragmentation: The dihydropyridinone ring could potentially undergo an RDA-type fragmentation, though this is less common for this specific ring system.

MS_Fragmentation M [C₁₅H₁₉N₃O₂]⁺˙ m/z = 273 F1 [M - C₄H₈NO]⁺ m/z = 187 M->F1 - C₄H₈NO F2 [M - CH₂O]⁺˙ m/z = 243 M->F2 - CH₂O F3 [C₄H₈NO]⁺ m/z = 86 M->F3 Charge retention on morpholine fragment

Figure 3. Predicted major fragmentation pathways in EI-MS.

High-Resolution Mass Spectrometry (HRMS)

HRMS is essential for confirming the elemental composition. For C₁₅H₁₉N₃O₂, the calculated exact mass is 273.1477. An experimentally determined mass within a few ppm of this value would confirm the molecular formula.

Experimental Protocol: Mass Spectrometry

A general protocol for analysis by GC-MS (for volatile compounds) or LC-MS (for less volatile compounds) is outlined below. Given the compound's high melting point, LC-MS with electrospray ionization (ESI) is the more appropriate technique.

  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer (e.g., a Q-TOF or Orbitrap for HRMS).

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% formic acid (for positive ion mode).

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometer Conditions (Positive ESI):

    • Ionization Mode: Electrospray Ionization (ESI), positive mode.

    • Capillary Voltage: 3-4 kV.

    • Drying Gas (N₂): Flow and temperature optimized for signal intensity.

    • Mass Range: m/z 50-500.

  • Data Analysis: Identify the protonated molecule [M+H]⁺ at m/z 274.1555. For fragmentation studies (MS/MS), select the precursor ion at m/z 274 and apply collision-induced dissociation (CID) to generate and analyze fragment ions.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation at specific wavenumbers.

Predicted IR Absorption Bands
Wavenumber (cm⁻¹) Vibration Intensity Functional Group
3450 - 3250N-H stretch (asymmetric and symmetric)MediumPrimary Aromatic Amine (-NH₂)
3100 - 3000C-H stretchMedium-WeakAromatic C-H
2950 - 2800C-H stretchMediumAliphatic C-H (dihydropyridinone and morpholine)
~1660C=O stretchStrongα,β-Unsaturated Lactam (Amide)
~1620N-H bendMediumPrimary Amine
1600, 1500C=C stretchMediumAromatic Ring
1350 - 1250C-N stretchStrongAromatic Amine
~1115C-O-C stretchStrongEther (Morpholine)

The IR spectrum is expected to be dominated by a strong carbonyl absorption around 1660 cm⁻¹ and the characteristic N-H stretching bands of the primary aromatic amine in the 3450-3250 cm⁻¹ region.[9][10]

Experimental Protocol: FT-IR Spectroscopy

Attenuated Total Reflectance (ATR) is a common and convenient method for acquiring the IR spectrum of a solid sample.

  • Instrument Preparation: Ensure the FT-IR spectrometer is purged and a background spectrum is collected.

  • Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.

  • Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

  • Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum is typically displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Conclusion

The structural elucidation of this compound is reliably achieved through a combination of NMR, MS, and IR spectroscopy. This technical guide provides a detailed predictive framework for the interpretation of these spectra, serving as an essential reference for scientists and researchers involved in the synthesis and quality control of Apixaban and its intermediates. The provided protocols offer a standardized approach to data acquisition, ensuring the generation of high-quality, reproducible spectral data. While predicted data is a powerful tool, it is recommended to confirm these findings with experimental data obtained from a well-characterized reference standard whenever possible.

References

An In-depth Technical Guide to the Solubility Profile of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the solubility profile of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 1267610-26-3), a key intermediate in the synthesis of the anticoagulant drug Apixaban. Recognizing the limited availability of quantitative solubility data in public literature, this guide synthesizes known information, provides a theoretical framework for its solubility characteristics based on its physicochemical properties, and offers detailed, field-proven experimental protocols for researchers to determine its solubility in various organic solvents. This document is intended for researchers, scientists, and drug development professionals engaged in the synthesis, purification, and formulation of Apixaban and related compounds.

Introduction and Physicochemical Profile

This compound is a crucial building block in the manufacturing of Apixaban, a direct factor Xa inhibitor.[1] Understanding its solubility in organic solvents is paramount for optimizing reaction conditions, developing purification strategies (such as crystallization), and ensuring overall process efficiency and product quality.

The solubility of a compound is governed by its molecular structure and the physicochemical properties of both the solute and the solvent. A thorough understanding of the intermediate's properties is the first step in predicting and experimentally determining its solubility profile.

Table 1: Physicochemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₁₅H₁₉N₃O₂[2][3]
Molecular Weight 273.33 g/mol [2][3]
Appearance Off-white to pale beige solid[2]
Melting Point >246°C (decomposes)[2][4]
Predicted pKa 4.96 ± 0.10[2]
Predicted Boiling Point 491.5 ± 45.0 °C[5]
Predicted Density 1.277 ± 0.06 g/cm³[5]

The predicted pKa of 4.96 suggests the compound is a weak base, with the morpholine nitrogen being the likely site of protonation.[2] This property is critical as it indicates that the solubility in aqueous media will be pH-dependent, though its solubility in organic solvents is less likely to be influenced by pH unless the solvent has acidic or basic properties. The high melting point is indicative of a stable crystal lattice, which can contribute to lower solubility.[2]

Theoretical Considerations for Solubility in Organic Solvents

The principle of "like dissolves like" is a fundamental concept in predicting solubility. The polarity of this compound, arising from the morpholine ring, the lactam carbonyl group, and the aminophenyl group, suggests it will have a degree of solubility in polar organic solvents. The presence of both hydrogen bond donors (the amino group) and acceptors (the oxygen and nitrogen atoms) further indicates potential interactions with protic and aprotic polar solvents.

Conversely, the nonpolar character of the phenyl ring and the hydrocarbon backbone would suggest limited solubility in highly nonpolar solvents. Therefore, a range of solvents with varying polarities should be considered when experimentally determining the solubility profile.

Known Solubility Data

Publicly available, quantitative solubility data for this compound in organic solvents is scarce. The available information is summarized below.

Table 2: Summary of Known Solubility

SolventTemperatureSolubilityClassificationSource(s)
Water25°C~1.4 g/L (1400 mg/L)Slightly Soluble[2][6]
MethanolNot SpecifiedNot QuantifiedSlightly Soluble[2][7]
ChloroformNot SpecifiedNot QuantifiedSlightly Soluble[2][7]

The term "slightly soluble" according to the United States Pharmacopeia (USP) corresponds to a solvent volume of 100 to 1000 parts required for one part of solute. This wide range highlights the necessity for experimental determination to obtain precise, actionable data for process development.

Experimental Determination of Solubility: Protocols and Methodologies

Given the limited published data, researchers will need to perform their own solubility studies. The choice between a kinetic and a thermodynamic solubility assay depends on the specific application. Kinetic solubility is often used for high-throughput screening in early drug discovery, while thermodynamic solubility provides the true equilibrium value, which is crucial for process chemistry and formulation development.

Thermodynamic (Equilibrium) Solubility Determination

This method measures the concentration of the compound in a saturated solution that is in equilibrium with an excess of the solid compound. It is considered the "gold standard" for solubility measurement.

Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis A Add excess solid compound to a vial B Add a known volume of the selected organic solvent A->B C Seal vial and agitate at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48h) B->C D Allow undissolved solid to settle C->D E Withdraw a clear aliquot of the supernatant. Filter if necessary. D->E F Dilute the aliquot with a suitable solvent to fall within the analytical range E->F G Quantify concentration using a validated analytical method (e.g., HPLC-UV) F->G H Calculate solubility (e.g., in mg/mL) G->H

Caption: Thermodynamic Solubility Workflow.

Detailed Protocol for Thermodynamic Solubility Assay:

  • Preparation: To a series of glass vials, add an excess amount of this compound (e.g., 10-20 mg). The exact amount is not critical as long as undissolved solid remains at the end of the experiment.

  • Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the desired organic solvent (e.g., methanol, ethanol, acetone, ethyl acetate, DMSO, DMF, chloroform) to each vial.

  • Equilibration: Seal the vials tightly to prevent solvent evaporation. Place the vials in a shaker or rotator set to a constant temperature (e.g., 25°C or the intended process temperature). Agitate the slurries for a predetermined time to ensure equilibrium is reached (typically 24 to 48 hours). A preliminary time-to-equilibrium study can be conducted by taking samples at various time points (e.g., 4, 8, 16, 24, 48 hours) until the measured concentration plateaus.

  • Sample Preparation: After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle. Carefully withdraw a clear aliquot of the supernatant using a pipette. To ensure no solid particles are transferred, it is highly recommended to filter the aliquot through a solvent-compatible syringe filter (e.g., 0.22 µm PTFE).

  • Dilution: Accurately dilute the filtered aliquot with a suitable solvent (often the mobile phase of the analytical method) to a concentration that falls within the linear range of the calibration curve.

  • Quantification: Analyze the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A standard calibration curve of the compound in the same diluent must be prepared.

  • Calculation: Calculate the original concentration in the saturated solution by accounting for the dilution factor. The result is the thermodynamic solubility of the compound in that solvent at the specified temperature.

Kinetic Solubility Determination

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO). It provides a rapid assessment of solubility but may overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.

Workflow for Kinetic Solubility Determination

G cluster_prep Preparation cluster_addition Addition & Precipitation cluster_analysis Analysis A Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10-20 mM) C Add small aliquots of the DMSO stock solution to the solvent A->C B Dispense the organic solvent into a microplate B->C D Incubate for a short period (e.g., 1-2 hours) at a controlled temperature C->D E Measure the turbidity (nephelometry) or filter and measure the concentration of the filtrate (HPLC-UV) D->E F Determine the concentration at which precipitation occurs E->F

Caption: Kinetic Solubility Workflow.

Detailed Protocol for Kinetic Solubility Assay (Plate-based):

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in 100% dimethyl sulfoxide (DMSO), for example, at 20 mM.

  • Plate Preparation: In a 96-well microplate, add the desired organic solvent to each well.

  • Compound Addition: Using a liquid handler or multichannel pipette, add a small volume of the DMSO stock solution to the organic solvent in the wells to achieve a range of final concentrations. The final percentage of DMSO should be kept low (e.g., <2%) to minimize its co-solvent effect.

  • Incubation: Shake the plate for a defined period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).

  • Detection: Determine the solubility limit. This can be done in several ways:

    • Nephelometry: Measure the light scattering caused by the precipitate using a plate reader. The concentration at which a significant increase in scattering is observed is the kinetic solubility.

    • Filtration and UV/LC-MS Analysis: Filter the contents of the wells through a filter plate to remove any precipitate. Quantify the concentration of the compound in the filtrate using a plate-based UV reader or by LC-MS analysis.

Conclusion and Recommendations

It is strongly recommended that researchers and process chemists experimentally determine the thermodynamic solubility of this intermediate in solvents pertinent to their specific synthetic and purification processes. The protocols detailed in this guide provide a robust framework for generating reliable and accurate solubility data. Such data will enable informed decisions on solvent selection, optimization of crystallization processes, and ultimately, the consistent production of high-quality Apixaban.

References

A Technical Guide to the Melting Point and Thermal Stability of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Authored For: Researchers, Scientists, and Drug Development Professionals Core Subject: Physicochemical Characterization of a Key Apixaban Intermediate

Introduction

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS No: 1267610-26-3) is a pivotal intermediate in the synthesis of Apixaban, a potent, orally active, and selective inhibitor of coagulation factor Xa.[1][2][3] As with any active pharmaceutical ingredient (API) or intermediate, a thorough understanding of its solid-state properties is fundamental to ensuring process control, product quality, and stability. The thermal characteristics, specifically the melting point and thermal stability, are critical parameters that influence everything from reaction conditions and purification methods to storage and handling protocols.[4]

This technical guide provides an in-depth analysis of the melting point and thermal stability of this compound. It moves beyond a simple reporting of values to explain the causality behind the selection of analytical methodologies, provides detailed experimental protocols grounded in authoritative standards, and contextualizes the data within the broader framework of pharmaceutical development.

Summary of Physicochemical Properties

A consolidated overview of the key physicochemical properties of this compound is presented below.

PropertyValue / DescriptionSource(s)
IUPAC Name This compound
Synonyms 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone[3][4]
CAS Number 1267610-26-3[3][4]
Molecular Formula C15H19N3O2[1][2]
Molecular Weight 273.33 g/mol [1][2]
Appearance Off-white to pale beige solid/powder[1][3][4]
Melting Point >246°C (with decomposition)[1][2][3]
Boiling Point 491.5±45.0 °C (Predicted)[3][4]
Solubility Slightly soluble in methanol and chloroform[1][3]
Storage Store at 2–8°C under an inert gas (e.g., Argon or Nitrogen)[1][3]

Melting Point Determination

The melting point of a crystalline solid is a critical quality attribute, serving as an indicator of identity and purity. For this compound, the transition from solid to liquid is accompanied by thermal decomposition.

Reported Melting Point and Interpretation

Multiple sources report a melting point of >246°C, with decomposition .[1][2][3] This indicates that the compound does not exhibit a sharp, clear melting transition but instead begins to degrade chemically at or near its melting temperature. This behavior is crucial for process chemists to consider, as holding the material at elevated temperatures could lead to the formation of impurities.

The Causality of Method Selection: Why Differential Scanning Calorimetry (DSC)?

While traditional capillary melting point apparatus can provide a visual melting range, Differential Scanning Calorimetry (DSC) is the authoritative technique for thermal analysis in the pharmaceutical industry.[5][6] The choice of DSC is predicated on several key advantages:

  • Quantitative Data: DSC measures the heat flow into or out of a sample as a function of temperature, providing not just the transition temperature but also the enthalpy (ΔH) of the event, which is impossible with visual methods.[7]

  • High Precision and Accuracy: Modern DSC instruments offer exceptional temperature accuracy and precision, critical for robust characterization.[5]

  • Detection of Multiple Events: DSC can resolve complex thermal events, such as a glass transition, crystallization, or polymorphism, that would be invisible to the naked eye.[7]

By comparing the heat flow of the sample to an inert reference, DSC provides an unambiguous endotherm peak corresponding to the melting event, allowing for precise determination of the onset and peak temperatures.[8][9]

Experimental Protocol: Melting Point Determination by DSC

This protocol describes a self-validating system for the accurate determination of the melting point using DSC.

Principle: The DSC instrument measures the difference in heat required to increase the temperature of the sample and an inert reference as they are subjected to a controlled temperature program.[8] An endothermic event, such as melting, results in a measurable heat absorption by the sample, which is recorded as a peak.[7]

Instrumentation: A calibrated heat-flux DSC, such as a METTLER TOLEDO DSC 3 or TA Instruments Q2000, equipped with a cooling system and an inert gas purge.

Protocol Steps:

  • Instrument Calibration:

    • Rationale: To ensure the accuracy of the temperature and enthalpy axes, calibration is a mandatory first step. This is the cornerstone of a self-validating protocol.

    • Procedure: Calibrate the instrument using certified reference materials with known melting points and enthalpies, such as Indium (Tm = 156.6°C) and Zinc (Tm = 419.5°C). The calibration must meet the instrument manufacturer's specifications.

  • Sample Preparation:

    • Rationale: Proper sample preparation is critical to obtaining a sharp, reproducible melting endotherm.

    • Procedure: Accurately weigh 2-5 mg of this compound into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact. Prepare an identical empty, crimped pan to serve as the reference.

  • Experimental Conditions:

    • Rationale: The chosen conditions provide a balance between resolution and experimental efficiency. A nitrogen purge creates an inert atmosphere to prevent oxidative degradation during the analysis.

    • Method:

      • Place the sample and reference pans into the DSC cell.

      • Equilibrate the cell at 25°C.

      • Ramp the temperature from 25°C to 300°C at a heating rate of 10°C/min.

      • Maintain a constant nitrogen purge at 50 mL/min throughout the experiment.

  • Data Interpretation:

    • Rationale: Standardized interpretation of the DSC thermogram ensures consistent reporting.

    • Analysis:

      • Plot the heat flow (mW) versus temperature (°C).

      • The melting event will be observed as an endothermic peak.

      • Report the Onset Temperature , determined by the intersection of the baseline and the leading edge of the peak, and the Peak Temperature (the apex of the peak). For purity assessment, the onset temperature is often considered closer to the true thermodynamic melting point.[8]

Visualization: DSC Experimental Workflow

DSC_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_data Phase 3: Data Interpretation Cal Instrument Calibration (e.g., Indium Standard) Sample Sample Weighing (2-5 mg into Al pan) Cal->Sample Ensures Accuracy Run DSC Run (Heat from 25°C to 300°C @ 10°C/min under Nitrogen Purge) Sample->Run Load Sample & Reference Plot Generate Thermogram (Heat Flow vs. Temperature) Run->Plot Acquire Data Analyze Determine Onset and Peak Temperature of Melting Endotherm Plot->Analyze Identify Transition TGA_Workflow cluster_prep Phase 1: Preparation cluster_run Phase 2: Analysis cluster_data Phase 3: Data Interpretation Cal Instrument Calibration (Mass and Temperature) Sample Sample Weighing (5-10 mg into TGA pan) Cal->Sample RunN2 TGA Run 1 (Nitrogen) (Heat from 30°C to 500°C) Sample->RunN2 Inert Atmosphere RunAir TGA Run 2 (Air) (Heat from 30°C to 500°C) Sample->RunAir Oxidative Atmosphere Plot Generate Thermogram (% Mass vs. Temperature) RunN2->Plot RunAir->Plot Analyze Determine Onset of Decomposition (Td) Plot->Analyze Compare Compare N2 vs. Air Stability Analyze->Compare

References

Methodological & Application

Application Notes and Protocols: Raney Cobalt-Catalyzed Reduction for "1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one"

Author: BenchChem Technical Support Team. Date: January 2026

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For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Aromatic Amine Synthesis

The transformation of an aromatic nitro group into a primary amine is a cornerstone of synthetic organic chemistry, particularly within the pharmaceutical industry. These aromatic amines are pivotal intermediates in the synthesis of a vast array of active pharmaceutical ingredients (APIs). One such crucial intermediate is 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key building block in the synthesis of Apixaban, a widely used oral anticoagulant.[1][2][3] The efficiency and selectivity of this nitro-to-amine reduction are paramount for the overall success and economic viability of the drug's manufacturing process.

Raney cobalt, a spongy, highly active form of cobalt, has emerged as a powerful and chemoselective catalyst for this transformation.[4][5] While other methods like catalytic hydrogenation with palladium on carbon (Pd/C) or reductions using metals like iron or zinc in acidic media exist, Raney cobalt often provides superior performance, especially when dealing with complex molecules bearing multiple functional groups.[6][7] Its high activity allows for milder reaction conditions, and its chemoselectivity can prevent the undesired reduction of other sensitive moieties within the molecule.[8][9] Furthermore, in some applications, transfer hydrogenation using a hydrogen donor like hydrazine hydrate in the presence of Raney cobalt offers a practical alternative to high-pressure gaseous hydrogen.[10][11]

This document provides a comprehensive guide to the Raney cobalt-catalyzed reduction of the precursor, 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, to yield the desired this compound.[12] It will cover the underlying principles, a detailed experimental protocol, safety considerations, and troubleshooting, aimed at enabling researchers to confidently and successfully perform this critical synthetic step.

Principle of the Reaction

The core of this process is the catalytic hydrogenation of the aromatic nitro group. Raney cobalt, with its high surface area and adsorbed hydrogen, acts as the catalyst. The reaction can be performed using either molecular hydrogen (H₂) under pressure or through transfer hydrogenation, where a donor molecule like hydrazine hydrate provides the necessary hydrogen atoms. The latter is often preferred for its operational simplicity on a laboratory scale.

The overall transformation is as follows:

3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one + H₂ (or hydrogen donor) --(Raney Cobalt)--> this compound + H₂O

The reaction proceeds through a series of intermediates, including nitroso and hydroxylamine species, which are rapidly reduced on the catalyst surface to the final amine. The efficiency of this process is influenced by several factors, including the activity of the Raney cobalt, the choice of solvent, reaction temperature, and the hydrogen source.

Materials and Equipment

Reagents Equipment
3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneRound-bottom flask
Raney Cobalt (slurry in water)Magnetic stirrer with heating mantle
Hydrazine hydrate (80% solution)Condenser
MethanolThermometer
Deionized waterBuchner funnel and filter flask
Diatomaceous earth (e.g., Celite®)Rotary evaporator
Methyl tert-butyl ether (MTBE)Inert atmosphere setup (e.g., nitrogen or argon)

Experimental Protocol

This protocol is adapted from a known industrial synthesis method and is suitable for laboratory-scale preparation.[10][11]

1. Catalyst Preparation and Activation:

  • For commercially available pre-activated Raney cobalt: The catalyst is typically supplied as a slurry in water.[13] Before use, carefully decant the water and wash the catalyst several times with the reaction solvent (in this case, a methanol/water mixture) to remove any residual alkaline solution from its preparation.[14] All handling of the catalyst should be done under an inert atmosphere if possible, as dry Raney cobalt can be pyrophoric.[13]

  • Activation from alloy: If starting from a cobalt-aluminum alloy, the activation involves digesting the alloy with a concentrated sodium hydroxide solution. This is a highly exothermic process and should be performed with extreme caution in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The resulting activated catalyst must be thoroughly washed with deionized water until the washings are neutral.[15][16][17]

2. Reaction Setup:

  • In a 500 mL round-bottom flask equipped with a magnetic stir bar, a condenser, and a thermometer, add 250 mL of deionized water and 250 mL of methanol.

  • To this solvent mixture, add 25 g of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

  • Under gentle stirring, carefully add 2.5 g of the pre-washed Raney cobalt slurry.

3. Reaction Execution:

  • Begin stirring the mixture and gently heat it to 40-50°C.

  • Once the temperature has stabilized, slowly add 20 mL of 80% hydrazine hydrate solution dropwise over a period of 30-45 minutes. Caution: The addition of hydrazine hydrate can be exothermic. Monitor the temperature closely and adjust the addition rate to maintain it within the desired range.

  • After the addition is complete, increase the temperature to 60-70°C and maintain it for 3 hours.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) until the starting material is completely consumed.

4. Work-up and Isolation:

  • Once the reaction is complete, cool the mixture to room temperature.

  • Carefully filter the reaction mixture through a pad of diatomaceous earth (Celite®) to remove the Raney cobalt catalyst. Important: Do not allow the filter cake containing the Raney cobalt to dry, as it can become pyrophoric. Immediately quench the filter cake with plenty of water.

  • Wash the filter cake with additional methanol to ensure complete recovery of the product.

  • Transfer the filtrate to a round-bottom flask and remove the methanol and water under reduced pressure using a rotary evaporator.

  • To the resulting solid residue, add methyl tert-butyl ether (MTBE) and stir to form a slurry.

  • Collect the solid product by filtration, wash with a small amount of cold MTBE, and dry under vacuum to obtain this compound as a white to off-white solid.[10][11]

A high yield (>95%) and purity (>99%) of the desired product can be expected with this protocol.[10]

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Isolation A Charge Reactor: - Water - Methanol - Starting Material B Add Raney Cobalt Slurry A->B C Heat to 40-50°C B->C D Slowly Add Hydrazine Hydrate C->D E Heat to 60-70°C for 3h D->E F Monitor by TLC/HPLC E->F G Cool to RT F->G H Filter through Celite® G->H I Concentrate Filtrate H->I J Slurry with MTBE I->J K Filter and Dry Product J->K

Experimental Workflow Diagram

Characterization of the Product

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.

Technique Expected Results
Melting Point >246°C (decomposes)[1][12][18]
¹H NMR Appearance of signals corresponding to the aromatic protons of the aminophenyl group and disappearance of the signals from the nitrophenyl group.
¹³C NMR Shift in the chemical shifts of the aromatic carbons consistent with the conversion of a nitro group to an amino group.
Mass Spectrometry Molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₉N₃O₂: 273.33 g/mol ).[1][19]
Infrared (IR) Spectroscopy Appearance of N-H stretching vibrations for the primary amine (typically in the range of 3300-3500 cm⁻¹) and disappearance of the characteristic N-O stretching vibrations of the nitro group (typically around 1530 and 1350 cm⁻¹).
HPLC A single major peak indicating high purity.

Safety Precautions

Working with Raney cobalt and hydrazine hydrate requires strict adherence to safety protocols.

  • Raney Cobalt:

    • Pyrophoric Hazard: Dry Raney cobalt is pyrophoric and can ignite spontaneously in air.[20] Always handle it as a slurry under a liquid (water or solvent).

    • Handling: Wear appropriate PPE, including flame-retardant lab coat, safety glasses, and gloves.[21] Handle in a well-ventilated area, preferably a fume hood.

    • Storage: Store as a slurry in water in a tightly closed container in a cool, well-ventilated area away from heat and sources of ignition.[21]

    • Disposal: Spent Raney cobalt should be deactivated before disposal. This can be done by slowly and carefully adding it to a large volume of dilute acid (e.g., 1M HCl) in a fume hood. The deactivated catalyst can then be disposed of as hazardous waste according to local regulations.

  • Hydrazine Hydrate:

    • Toxicity and Corrosivity: Hydrazine hydrate is toxic, corrosive, and a suspected carcinogen. Avoid inhalation of vapors and contact with skin and eyes.[20]

    • Handling: Handle in a fume hood with appropriate PPE, including gloves and safety glasses.

    • Storage: Store in a tightly closed container in a cool, well-ventilated area away from oxidizing agents.

  • General Precautions:

    • The reaction generates nitrogen gas from the decomposition of hydrazine, so ensure the reaction setup is not a closed system to avoid pressure buildup.

    • Use a heating mantle with a temperature controller to avoid overheating.

G cluster_hazards Potential Hazards cluster_controls Control Measures H1 Raney Cobalt (Pyrophoric when dry) C1 Handle Raney Co as Slurry H1->C1 C2 Wear Full PPE C3 Work in Fume Hood C6 Proper Quenching & Disposal H1->C6 H2 Hydrazine Hydrate (Toxic, Corrosive) H2->C2 H2->C3 H3 Exothermic Reaction C4 Controlled Addition of Reagents H3->C4 H4 Gas Evolution (N₂) C5 Vented Apparatus H4->C5

Safety Hazard Analysis

Troubleshooting

Issue Possible Cause Solution
Incomplete Reaction Inactive catalystEnsure the Raney cobalt is freshly activated or from a reliable source. Increase catalyst loading slightly.
Insufficient hydrazine hydrateEnsure the correct stoichiometry of hydrazine hydrate is used.
Low reaction temperatureMaintain the reaction temperature at 60-70°C.
Low Yield Product loss during work-upEnsure thorough washing of the filter cake. Be careful during the concentration step to avoid bumping.
Catalyst poisoningEnsure starting materials and solvents are of high purity.
Formation of Byproducts Over-reduction or side reactionsStrictly control the reaction temperature and time.
Impurities in starting materialPurify the starting material before the reaction.
Difficulty in Filtering Fine catalyst particles clogging the filterUse a thicker pad of diatomaceous earth. Allow the catalyst to settle before decanting the supernatant.

Conclusion

The Raney cobalt-catalyzed reduction of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is a highly effective and industrially relevant method for the synthesis of its corresponding aminophenyl derivative.[10][11] By following the detailed protocol and adhering to the stringent safety precautions outlined in this guide, researchers can achieve high yields of this crucial pharmaceutical intermediate. The chemoselectivity and high activity of Raney cobalt make it a valuable tool in the arsenal of synthetic chemists, particularly in the field of drug development.[4][8]

References

One-Pot Synthesis of Pyridinone Derivatives: A Comprehensive Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Pyridinone scaffolds are a cornerstone in medicinal chemistry and drug development, forming the core of numerous therapeutic agents with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Their prevalence in pharmaceuticals stems from their ability to act as hydrogen bond donors and acceptors, mimicking peptide bonds while offering improved metabolic stability and oral bioavailability.[1][3][4] The efficient construction of these privileged structures is, therefore, a critical focus for synthetic chemists. This guide provides an in-depth exploration of one-pot synthetic strategies for preparing pyridinone derivatives, offering detailed protocols and insights into the underlying chemical principles for researchers, scientists, and drug development professionals.

The Strategic Advantage of One-Pot Syntheses

Traditional multi-step syntheses are often plagued by challenges such as low overall yields, the need for purification of intermediates at each stage, and significant solvent and reagent waste. One-pot reactions, particularly multicomponent reactions (MCRs), offer an elegant and efficient alternative by combining three or more reactants in a single reaction vessel to form a complex product in a cascade of transformations.[3][4] This approach aligns with the principles of green chemistry by reducing reaction times, energy consumption, and waste generation, while simultaneously enhancing synthetic efficiency and atom economy.[5][6]

Key Synthetic Strategies for Pyridinone Construction

Several powerful one-pot methodologies have been developed for the synthesis of pyridinone derivatives. This section will delve into the mechanistic underpinnings and practical applications of the most prominent approaches.

Hantzsch Pyridine Synthesis and its Analogs

The Hantzsch synthesis, first reported in 1881, is a classic MCR for the preparation of dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[7][8] By modifying the reaction conditions and starting materials, this method can be adapted for the synthesis of pyridinone derivatives.

The core of the Hantzsch synthesis involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[8][9] The mechanism proceeds through a series of well-established intermediates, as illustrated below.

Hantzsch_Mechanism cluster_0 Formation of Intermediates cluster_1 Assembly and Cyclization cluster_2 Final Product Formation A Aldehyde + β-Ketoester B Knoevenagel Condensation Product A->B Knoevenagel Condensation E Michael Addition B->E C β-Ketoester + Ammonia D Enamine Intermediate C->D Imine Formation & Tautomerization D->E F Cyclization & Dehydration E->F G Dihydropyridine F->G H Pyridinone Derivative G->H Oxidation

Figure 1: Generalized workflow of the Hantzsch-type synthesis of pyridinone derivatives.

The versatility of the Hantzsch reaction allows for the introduction of a wide range of substituents on the pyridinone ring by varying the aldehyde and β-dicarbonyl components.

Bohlmann-Rahtz Pyridine Synthesis

The Bohlmann-Rahtz synthesis offers another robust route to substituted pyridines and can be adapted for pyridinone synthesis.[10][11] This two-step process involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate. Subsequent heat-induced cyclodehydration yields the desired pyridine ring.[10][11] One-pot modifications of this reaction have been developed, often by generating the enamine in situ.[11]

Bohlmann_Rahtz A Enamine + Ethynylketone B Michael Addition A->B C Aminodiene Intermediate B->C D E/Z Isomerization C->D Heat E Cyclodehydration D->E F Pyridinone Derivative E->F

Figure 2: Key steps in the Bohlmann-Rahtz synthesis leading to pyridinone derivatives.

A significant advantage of the Bohlmann-Rahtz synthesis is that it directly yields the aromatic pyridine ring, obviating the need for a separate oxidation step.[10]

Domino and Cascade Reactions

Domino reactions, where a series of transformations occur sequentially in one pot without the need for isolating intermediates, are particularly powerful for the synthesis of complex heterocyclic systems like pyridinones.[12] These reactions are often initiated by a simple condensation or addition step, which then triggers a cascade of intramolecular cyclizations and rearrangements.

An example is the domino reaction of arylamines, methyl propiolate, aromatic aldehydes, and substituted acetonitriles, which can selectively yield either 2-aminohydropyridines or 2-pyridinones depending on the nature of the acetonitrile derivative.[12] When ethyl cyanoacetate is used, the ester group participates in the cyclization to form the pyridinone ring as the major product.[12]

Green Chemistry Approaches in Pyridinone Synthesis

Modern synthetic chemistry places a strong emphasis on environmentally benign methodologies.[6] In the context of pyridinone synthesis, several green approaches have been successfully implemented.

  • Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction rates, often leading to higher yields and cleaner product profiles in shorter reaction times compared to conventional heating.[5]

  • Ultrasonic Irradiation: Sonication provides an alternative energy source that can promote reactions through acoustic cavitation, leading to enhanced mass transfer and reaction rates.[13]

  • Solvent-Free Reactions: Conducting reactions in the absence of a solvent minimizes waste and simplifies product purification.[5]

  • Aqueous Media: Utilizing water as a solvent is a key aspect of green chemistry, and several one-pot syntheses of pyridinones have been successfully developed in aqueous systems.[14]

Application Notes and Protocols

The following protocols are provided as representative examples of one-pot syntheses of pyridinone derivatives. Researchers should always adhere to standard laboratory safety procedures.

Protocol 1: Three-Component Synthesis of Pyrano[3,2-c]pyridones

This protocol is adapted from a method described for the synthesis of bioactive pyrano[3,2-c]pyridones, which have shown potential as anticancer agents.[3][4]

Materials:

  • Aromatic aldehyde (0.8 mmol)

  • Malononitrile (0.8 mmol)

  • 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol)

  • Triethylamine (45 mol%)

  • Ethanol (3 mL)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) in ethanol (3 mL).

  • Add triethylamine (45 mol%) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 50 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • The product will precipitate out of the solution. Collect the precipitate by vacuum filtration.

  • Wash the solid product with cold ethanol to remove any unreacted starting materials and impurities.

  • Dry the product to obtain the pure pyrano[3,2-c]pyridone derivative.

Expected Outcome: This reaction typically affords the desired products in high yields (75-98%).[3][4]

AldehydeYield (%)
Benzaldehyde92
4-Chlorobenzaldehyde95
4-Methoxybenzaldehyde88
2-Naphthaldehyde98

Table 1: Representative yields for the three-component synthesis of pyrano[3,2-c]pyridones with various aldehydes.

Protocol 2: Four-Component Synthesis of Substituted 3-Cyano-2-pyridones under Microwave Irradiation

This protocol exemplifies a green chemistry approach to the synthesis of functionalized pyridinones.[5]

Materials:

  • p-Formylphenyl-4-toluenesulfonate (1 mmol)

  • Ethyl cyanoacetate (1 mmol)

  • Substituted acetophenone (1 mmol)

  • Ammonium acetate (2 mmol)

  • Ethanol

Procedure:

  • In a microwave-safe reaction vessel, combine p-formylphenyl-4-toluenesulfonate (1 mmol), ethyl cyanoacetate (1 mmol), the substituted acetophenone (1 mmol), and ammonium acetate (2 mmol) in ethanol.

  • Seal the vessel and place it in a microwave reactor.

  • Irradiate the mixture at a suitable power and temperature (e.g., 100-120 °C) for 2-7 minutes.

  • After the reaction is complete, cool the vessel to room temperature.

  • The product will typically precipitate. Collect the solid by filtration.

  • Wash the product with cold ethanol and dry to obtain the pure 3-cyano-2-pyridone derivative.

Comparison of Microwave vs. Conventional Heating:

MethodReaction TimeYield (%)
Microwave Irradiation2-7 min82-94
Conventional Heating6-9 h71-88

Table 2: Comparison of efficiency between microwave-assisted and conventional heating methods for the synthesis of 3-cyano-2-pyridone derivatives.[5]

Troubleshooting and Self-Validation

For any synthetic protocol, it is crucial to have a self-validating system. This involves careful monitoring of the reaction and characterization of the final product.

  • Reaction Monitoring: Thin-layer chromatography (TLC) is an indispensable tool for monitoring the progress of the reaction. The disappearance of starting materials and the appearance of a new spot corresponding to the product indicate that the reaction is proceeding.

  • Product Characterization: The identity and purity of the synthesized pyridinone derivatives should be confirmed by standard analytical techniques, including:

    • Melting Point: A sharp melting point is indicative of a pure compound.

    • Spectroscopy:

      • ¹H and ¹³C NMR: To confirm the structure of the molecule.

      • FT-IR: To identify key functional groups (e.g., C=O, C≡N, N-H).

      • Mass Spectrometry: To determine the molecular weight of the compound.

Common Issues and Solutions:

  • Low Yields: This could be due to incomplete reaction, side reactions, or loss of product during workup. Consider optimizing reaction time, temperature, catalyst loading, or purification method.

  • Impure Product: If the product is not pure after initial isolation, recrystallization or column chromatography may be necessary.

  • Reaction Not Proceeding: Ensure that all reagents are pure and dry (if necessary). The catalyst may need to be activated or a different catalyst may be required.

Conclusion

One-pot synthesis methodologies, particularly multicomponent reactions, provide a powerful and efficient platform for the construction of diverse and complex pyridinone derivatives. These approaches not only streamline the synthetic process but also align with the principles of green chemistry. By understanding the underlying reaction mechanisms and carefully controlling the reaction parameters, researchers can effectively synthesize novel pyridinone-based compounds for further investigation in drug discovery and development.

References

Application Note: A Robust HPLC Method for the Assay and Purity Determination of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note describes the development and validation of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis and impurity profiling of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one. This compound is a key intermediate in the synthesis of Apixaban, a widely used anticoagulant, making its purity crucial for the quality of the final active pharmaceutical ingredient (API).[1][2][3][4] The developed method is demonstrated to be specific, linear, accurate, precise, and robust, making it suitable for quality control in both research and manufacturing environments.

Introduction

This compound is a heterocyclic compound featuring a dihydropyridinone core, an aminophenyl group, and a morpholine substituent.[5] Its chemical structure presents a unique combination of polar (amine, morpholine, amide) and non-polar (aromatic ring, hydrocarbon backbone) moieties. Accurate and reliable analytical methods are essential to ensure the purity of this intermediate, as any impurities could potentially be carried over to the final API, affecting its safety and efficacy. HPLC is the predominant analytical technique for such assessments due to its high resolution, sensitivity, and quantitative accuracy.[6][7] This guide provides a systematic approach to developing an HPLC method, from understanding the analyte's properties to full method validation according to ICH guidelines.[8][9][10]

Analyte Physicochemical Properties

A successful HPLC method development strategy begins with a thorough understanding of the analyte's physicochemical properties. These properties dictate the initial choices for column, mobile phase, and detector settings.

PropertyValue / ObservationRationale for HPLC Method Development
Molecular Formula C₁₅H₁₉N₃O₂-
Molecular Weight 273.33 g/mol [1][2][11]
Appearance Off-White to Pale Beige Solid[1][2]
pKa (Predicted) 4.96 ± 0.10[1][3]
Solubility Slightly soluble in Methanol and Chloroform; limited water solubility.[1][3]
UV Chromophore Aromatic (Aminophenyl) ringThe aminophenyl group is a strong chromophore, suggesting good UV absorbance. A UV-Vis detector is the ideal choice. Wavelengths around 254 nm or 280 nm are common for aromatic compounds and serve as an excellent starting point for determining λmax.

HPLC Method Development Strategy

The development process is logical and sequential, starting with broad screening and moving toward fine-tuning for optimal performance.

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Method Optimization cluster_2 Phase 3: Validation AnalyteProps 1. Understand Analyte Properties (pKa, Solubility) ColumnSelect 2. Select Column (e.g., C18, Phenyl) AnalyteProps->ColumnSelect MobilePhaseSelect 3. Choose Mobile Phase (Acidic pH, ACN/MeOH) ColumnSelect->MobilePhaseSelect DetectorSelect 4. Set Detector (UV Scan for λmax) MobilePhaseSelect->DetectorSelect GradientOpt 5. Optimize Gradient (Resolution & Time) DetectorSelect->GradientOpt FlowTempOpt 6. Fine-Tune (Flow Rate, Temp.) GradientOpt->FlowTempOpt Validation 7. Perform Validation (ICH Q2(R1)) FlowTempOpt->Validation

Caption: HPLC Method Development and Validation Workflow.

Initial Parameter Selection (Screening Phase)

Rationale: The goal of this phase is to find a set of conditions that successfully elutes the main peak with a reasonable retention time and shape.

Column Selection: The analyte possesses both non-polar (dihydropyridinone, phenyl ring) and polar (morpholine, amine) characteristics, making it well-suited for reversed-phase chromatography.[12][13]

  • Primary Choice: C18 (L1) Column: A standard C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is the workhorse of reversed-phase HPLC and provides excellent hydrophobic retention for the core structure.

  • Alternative Choice: Phenyl-Hexyl (L11) Column: A phenyl-hexyl phase can offer alternative selectivity due to π-π interactions between the phenyl rings of the stationary phase and the analyte's aromatic ring.[14][15] This can be particularly useful for separating aromatic impurities.

Mobile Phase Selection:

  • Aqueous Phase (A): Based on the predicted pKa of 4.96, an acidic mobile phase is required for robust chromatography.[1] A buffer of 0.1% formic acid or 0.1% phosphoric acid in water (pH ≈ 2.5-3.0) is an excellent starting point. This ensures the amine groups are fully protonated, leading to sharp, symmetrical peaks.

  • Organic Phase (B): Both Acetonitrile (ACN) and Methanol (MeOH) are suitable. ACN is often preferred for its lower viscosity and UV transparency. A starting gradient of 5% to 95% ACN is a standard approach to elute compounds across a wide polarity range.

Detector Wavelength (λmax): The aminophenyl group is the primary chromophore. A photodiode array (PDA) or diode array detector (DAD) should be used to determine the wavelength of maximum absorbance (λmax) by injecting a moderately concentrated solution and analyzing the UV spectrum of the analyte peak. A starting wavelength of 254 nm can be used, with the final wavelength set at the determined λmax for maximum sensitivity.

Sample Diluent: The diluent should be compatible with the mobile phase to ensure good peak shape. A mixture of 50:50 Water:Acetonitrile or 50:50 Mobile Phase A:Mobile Phase B is a good starting point, considering the analyte's slight solubility in organic solvents.[1]

Method Optimization

Once initial conditions are established, the method is refined to achieve optimal resolution, efficiency, and analysis time.

Gradient Optimization: The initial broad gradient (5-95%) will reveal the approximate organic solvent percentage required to elute the analyte. The gradient can then be refined to be shallower around the elution point of the main peak and any key impurities. This enhances the resolution between closely eluting peaks.

Temperature Control: Column temperature affects viscosity and retention. A typical starting point is 30-40°C. Increasing the temperature can decrease retention times and improve peak efficiency, but may also affect the stability of the analyte or column.

Flow Rate: For a standard 4.6 mm ID column, a flow rate of 1.0 mL/min is typical. This can be adjusted to optimize the balance between analysis time and separation efficiency (van Deemter theory).

Final Optimized & Validated HPLC Method

The following protocol is the result of systematic development and optimization.

Chromatographic Conditions
ParameterCondition
Column C18 Reversed-Phase, 150 mm x 4.6 mm, 3.5 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B Acetonitrile
Gradient Time (min)
0
20
22
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 35°C
Detector PDA/DAD at 280 nm
Injection Volume 10 µL
Sample Diluent 50:50 Water:Acetonitrile
Sample Preparation Protocol
  • Standard Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask.

    • Add approximately 70 mL of sample diluent (50:50 Water:Acetonitrile).

    • Sonicate for 5 minutes to ensure complete dissolution.

    • Allow the solution to return to room temperature.

    • Dilute to the mark with sample diluent and mix thoroughly.

  • Sample Preparation (100 µg/mL):

    • Accurately weigh approximately 10 mg of the test sample into a 100 mL volumetric flask.

    • Follow steps 1.2 through 1.5.

Method Validation Protocol (as per ICH Q2(R1))

Method validation is a mandatory process to ensure that the analytical procedure is suitable for its intended purpose.[8][9][10][16]

G Validation Method Validation (ICH Q2(R1)) Specificity Specificity/ Selectivity Validation->Specificity Linearity Linearity & Range Validation->Linearity Accuracy Accuracy (Recovery) Validation->Accuracy Precision Precision (Repeatability & Intermediate) Validation->Precision LOD_LOQ LOD & LOQ Validation->LOD_LOQ Robustness Robustness Validation->Robustness

Caption: Key Parameters for HPLC Method Validation.

  • Specificity:

    • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or placebo components.

    • Protocol: Inject the diluent (blank), a placebo sample, a reference standard solution, and a sample solution. The blank and placebo should show no interfering peaks at the retention time of the analyte. Forced degradation studies (acid, base, peroxide, heat, light) should also be performed to demonstrate separation from potential degradants.

  • Linearity:

    • Objective: To demonstrate a direct proportional relationship between the concentration of the analyte and the detector response.

    • Protocol: Prepare a series of at least five concentrations of the reference standard, typically ranging from 50% to 150% of the nominal sample concentration (e.g., 50, 75, 100, 125, 150 µg/mL). Plot the peak area against concentration and perform a linear regression analysis.

    • Acceptance Criteria: Correlation coefficient (r²) ≥ 0.999.

  • Accuracy:

    • Objective: To determine the closeness of the test results to the true value.

    • Protocol: Perform a recovery study by spiking a placebo or sample with known amounts of the analyte at three different concentration levels (e.g., 80%, 100%, 120%), with three replicates at each level.

    • Acceptance Criteria: Mean recovery should be within 98.0% to 102.0%.

  • Precision:

    • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

    • Protocol:

      • Repeatability (Intra-day): Analyze six replicate preparations of the sample at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

      • Intermediate Precision (Inter-day): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Acceptance Criteria: Relative Standard Deviation (RSD) ≤ 2.0%.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ):

    • Objective: To determine the lowest concentration of analyte that can be reliably detected and quantified.

    • Protocol: These can be determined based on the signal-to-noise ratio (S/N) of a series of dilute solutions (LOD ≈ 3:1, LOQ ≈ 10:1) or from the standard deviation of the response and the slope of the linearity curve.

  • Robustness:

    • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.

    • Protocol: Introduce small changes to parameters such as mobile phase pH (±0.2 units), column temperature (±5°C), flow rate (±0.1 mL/min), and the organic content of the mobile phase (±2%). Assess the impact on retention time, peak area, and tailing factor.

    • Acceptance Criteria: System suitability parameters should remain within acceptable limits, and the results should not be significantly affected.

Conclusion

The described HPLC method provides a reliable and robust solution for the quality control of this compound. The systematic development approach, grounded in the analyte's physicochemical properties, resulted in a high-quality separation. The comprehensive validation protocol, designed in accordance with ICH Q2(R1) guidelines, ensures that the method is fit for its intended purpose in a regulated pharmaceutical environment, guaranteeing the quality of this critical Apixaban intermediate.

References

Application Notes & Protocols: Strategic Use of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one in the Synthesis of Apixaban API

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Apixaban, marketed as Eliquis®, is a leading oral, direct factor Xa inhibitor, pivotal in the prevention and treatment of thromboembolic diseases.[1][2] The commercial viability of such a crucial therapeutic agent is intrinsically linked to the efficiency, scalability, and cost-effectiveness of its synthesis. This document provides a detailed technical guide on a key synthetic route to Apixaban, focusing on the strategic application of the intermediate 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one . We will explore the synthesis of this key intermediate, its subsequent conversion, and the underlying chemical principles that validate this pathway for industrial-scale production.

Introduction: The Synthetic Landscape of Apixaban

The synthesis of Apixaban, a complex molecule with the chemical name 1-(4-methoxyphenyl)-7-oxo-6-[4-(2-oxopiperidin-1-yl)phenyl]-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide, has evolved significantly since its inception.[1][3] Early routes often relied on expensive starting materials, such as 4-iodoaniline, which, while effective, presented economic challenges for large-scale manufacturing.[4][5][6]

The focus of modern process chemistry has shifted towards more economical and efficient pathways. A prominent strategy involves the use of p-nitroaniline as an inexpensive and readily available starting material.[6] This approach hinges on the formation of key intermediates, among which This compound (CAS: 1267610-26-3) is a cornerstone.[7] This compound, an off-white to light beige powder, serves as a critical building block, enabling the efficient construction of the piperidinone-substituted phenyl moiety of the final Apixaban molecule.[7][8] Its unique structure, combining an aminophenyl group with a morpholino-substituted dihydropyridinone ring, offers both stability and specific reactivity for subsequent coupling reactions.[7]

Physicochemical Properties and Specifications

Understanding the properties of this key intermediate is fundamental to its effective application.

PropertyValueReference
Chemical Name This compound[9]
Synonyms 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone[7][9]
CAS Number 1267610-26-3[7]
Molecular Formula C₁₅H₁₉N₃O₂[7][10]
Molecular Weight 273.33 g/mol [7][10]
Appearance Off-white to light beige powder/crystal[7][9]
Boiling Point 491.5 ± 45.0 °C (Predicted)[7][8]
Density 1.277 ± 0.06 g/cm³ (Predicted)[7][8]
Purity (Typical) ≥98.0% (HPLC)[7][9]
Storage Store at 2-8°C under an inert atmosphere (e.g., Argon)[8]

The Synthetic Pathway: From Nitro-Precursor to Apixaban Core

The strategic advantage of using this compound lies in a multi-step synthesis that begins with an inexpensive precursor and systematically builds complexity. The overall workflow is a testament to convergent synthesis, where key fragments are prepared separately before being combined.

Apixaban_Synthesis_Pathway Nitro 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Amine 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Nitro->Amine Reduction (e.g., Raney Ni, H₂NNH₂·H₂O) Piperidinone 3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)- 5,6-dihydropyridin-2(1H)-one Amine->Piperidinone Acylation & Intramolecular Cyclization (5-Chlorovaleryl Chloride) Apixaban Apixaban Piperidinone->Apixaban [3+2] Cycloaddition & Amidation

Caption: High-level overview of the synthetic route to Apixaban via the key amine intermediate.

Step A: Synthesis of the Key Amine Intermediate

The primary and most efficient method for preparing this compound is through the chemical reduction of its nitro analogue, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. The choice of reducing agent is critical for achieving high yield and purity while maintaining process safety and scalability.

  • Causality of Reagent Choice:

    • Catalytic Hydrogenation (e.g., Pd/C): This is a clean method, often providing high yields, where the only byproduct is water. It requires specialized high-pressure hydrogenation equipment.[5]

    • Sodium Sulfide (Na₂S): An older, but effective method for nitro group reduction. It is often used in industrial settings due to its low cost, though it can generate sulfur-containing byproducts that require careful management.[4][5]

    • Hydrazine Hydrate with Raney Nickel: This combination is a powerful reducing system that operates at moderate temperatures and atmospheric pressure, making it highly suitable for standard laboratory and industrial reactors.[2][11][12] Raney Nickel serves as the catalyst for the decomposition of hydrazine, which in turn reduces the nitro group. This method is known for its high efficiency and yields, often exceeding 95%.[10][12]

Step B: Acylation and Intramolecular Cyclization

With the key amine intermediate in hand, the next crucial transformation is the construction of the piperidin-2-one ring. This is elegantly achieved in a two-reaction, one-pot sequence.

  • Amidation: The primary amine of our intermediate is reacted with 5-chlorovaleryl chloride. This is a standard nucleophilic acyl substitution where the amine attacks the electrophilic carbonyl carbon of the acid chloride, forming an amide bond.[12]

  • Intramolecular Cyclization: The resulting intermediate, 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide, possesses a terminal alkyl chloride. In the presence of a base, an intramolecular Williamson ether synthesis-like reaction occurs, where the amide nitrogen (after deprotonation) acts as a nucleophile, displacing the chloride to form the six-membered lactam ring.[4][12] This step efficiently yields 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one, which contains the complete core structure required for the final steps toward Apixaban.[12]

Detailed Experimental Protocols

The following protocols are designed to be self-validating, incorporating stoichiometrically balanced reagents and conditions reported in peer-reviewed literature and patents.

Protocol 1: Preparation of this compound

This protocol is based on the highly efficient hydrazine/Raney Nickel reduction method.[2][10][11][12]

Caption: Experimental workflow for the reduction of the nitro-precursor.

Materials:

  • 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq)

  • Methanol (10 volumes)

  • Water (10 volumes)

  • Raney Nickel (approx. 10% w/w of starting material)

  • Hydrazine Hydrate, 80% solution (approx. 5-7 eq)

  • Methyl tert-butyl ether (MTBE) for precipitation

  • Diatomaceous Earth

Procedure:

  • Reactor Setup: Charge a suitable reaction vessel with Methanol (10 vol) and Water (10 vol).

  • Reagent Addition: Under stirring, add 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq) followed by the Raney Nickel catalyst.[10][11]

  • Initial Heating: Gently heat the slurry to 40-50 °C.

  • Reductant Feed: Slowly add the 80% hydrazine hydrate solution dropwise over a period of 1-2 hours, ensuring the internal temperature does not exceed 70 °C. The reaction is exothermic.[10][11]

  • Reaction Drive: After the addition is complete, maintain the reaction mixture at 60-70 °C for approximately 3 hours.[10][11] Monitor the reaction progress by TLC or HPLC until the starting material is consumed.

  • Catalyst Removal: Cool the mixture to room temperature and filter it through a pad of diatomaceous earth to remove the Raney Nickel catalyst. Wash the filter cake with additional methanol.

  • Solvent Removal: Concentrate the combined filtrate under reduced pressure to remove methanol and water.

  • Product Isolation: To the resulting residue, add MTBE to precipitate the product. Stir the slurry, then filter the solid.

  • Drying: Dry the collected white to off-white solid under vacuum to yield this compound.

Expected Outcome:

ParameterTypical Value
Yield 95-98%
Purity (HPLC) >99.5%

Data synthesized from multiple sources indicating high efficiency of this method.[10][11]

Protocol 2: Synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one

This protocol details the subsequent acylation and one-pot cyclization.[4][12]

Materials:

  • This compound (1.0 eq)

  • 5-Chlorovaleryl chloride (1.1 - 1.2 eq)

  • Anhydrous organic solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Organic base (e.g., Triethylamine, Diisopropylethylamine) (2.5 - 3.0 eq)

Procedure:

  • Reactor Setup: Charge a dry reaction vessel with this compound (1.0 eq) and the anhydrous organic solvent.

  • Base Addition: Add the organic base (e.g., Triethylamine) and cool the mixture to 0-5 °C in an ice bath.

  • Acylation: Slowly add a solution of 5-chlorovaleryl chloride (1.1 eq) in the same solvent, maintaining the temperature below 10 °C. Stir at this temperature for 1-2 hours until TLC/HPLC analysis confirms the formation of the amide intermediate.

  • Cyclization: After the initial acylation is complete, slowly warm the reaction mixture to room temperature and then heat to reflux. The second equivalent of the base facilitates the intramolecular cyclization. Monitor the reaction until the amide intermediate is consumed (typically 4-8 hours).

  • Workup: Cool the reaction mixture. Wash sequentially with a dilute acid solution (e.g., 1N HCl) to remove excess base, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol) to yield pure 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one.

Expected Outcome:

ParameterTypical Value
Yield 90-96%
Purity (HPLC) >99%

Yields are consistently high for this efficient one-pot transformation.[12]

Conclusion and Future Perspectives

The synthetic route to Apixaban via the This compound intermediate represents a robust, efficient, and economically advantageous strategy for large-scale API manufacturing. The protocols detailed herein, grounded in established chemical principles and supported by patent literature, demonstrate the practicality of this approach. The causality is clear: starting from inexpensive p-nitroaniline and employing high-yielding, scalable reactions like the hydrazine/Raney Ni reduction and one-pot acylation-cyclization, manufacturers can significantly streamline production.[13]

Future optimizations will likely focus on green chemistry principles, such as exploring catalytic transfer hydrogenation to replace hydrazine, and developing continuous flow processes to enhance safety, control, and space-time yield.[14][15] Nonetheless, the foundational chemistry described in these notes provides a powerful and validated platform for the synthesis of this life-saving anticoagulant.

References

Application Note: 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one as a Reference Standard in the Pharmaceutical Analysis of Apixaban

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Impurity Reference Standards in Drug Safety and Efficacy

In the synthesis of complex active pharmaceutical ingredients (APIs), the formation of impurities is an almost unavoidable consequence of the chemical processes involved. The control of these impurities is a critical aspect of pharmaceutical development and manufacturing, directly impacting the safety and efficacy of the final drug product. Regulatory bodies worldwide, guided by frameworks such as the International Council for Harmonisation (ICH) guidelines, mandate the identification, quantification, and control of impurities to ensure patient safety[1]. "1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one" is a known key intermediate in the synthesis of Apixaban, a potent, orally active, and selective inhibitor of coagulation factor Xa used for the prevention of venous thromboembolism and stroke[2]. Due to its origin in the synthetic pathway, this compound can be carried over into the final API as a process-related impurity. Therefore, its diligent monitoring and control are paramount.

This application note provides a comprehensive guide for the use of this compound as a reference standard in the pharmaceutical analysis of Apixaban. We will delve into its physicochemical properties, provide a detailed protocol for its quantification using High-Performance Liquid Chromatography (HPLC), and discuss the principles of method validation in line with industry best practices and regulatory expectations.

Physicochemical Properties of the Reference Standard

A thorough understanding of the physicochemical properties of a reference standard is fundamental to its proper handling, storage, and use in analytical method development.

PropertyValueSource
Chemical Name This compound[3]
Synonyms 1-(4-Aminophenyl)-5,6-dihydro-3-(4-morpholinyl)-2(1H)-pyridinone[3]
CAS Number 1267610-26-3[2]
Molecular Formula C₁₅H₁₉N₃O₂[2]
Molecular Weight 273.33 g/mol [2]
Appearance Off-white to pale beige solid[3]
Melting Point >246°C (decomposes)[2]
Solubility Slightly soluble in methanol and chloroform[2]
Storage Conditions 2-8°C, under an inert atmosphere[3]

The Synthetic Relationship: Apixaban and its Intermediate

The presence of this compound as an impurity in Apixaban is a direct consequence of the manufacturing process. Understanding this relationship is key to designing effective control strategies.

G cluster_synthesis Apixaban Synthesis Pathway cluster_impurity Impurity Carry-over Starting_Materials Starting Materials & Reagents Intermediate 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one (Reference Standard) Starting_Materials->Intermediate Synthesis Step Apixaban_API Apixaban API Intermediate->Apixaban_API Further Synthesis Steps Impurity_in_API Potential Impurity in API Intermediate->Impurity_in_API Incomplete Reaction/ Purification Final_Drug_Product Final Drug Product Apixaban_API->Final_Drug_Product Formulation Impurity_in_API->Final_Drug_Product

Caption: Synthetic relationship between the intermediate and Apixaban.

Analytical Methodology: Quantification by Reverse-Phase HPLC

The following protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method suitable for the quantification of this compound in Apixaban drug substance. This method is adapted from established and validated methods for Apixaban and its impurities[1][4][5].

Instrumentation and Materials
  • HPLC System: A gradient-capable HPLC system with a UV or photodiode array (PDA) detector.

  • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is recommended for good resolution[1][5].

  • Reference Standard: this compound (purity ≥98%).

  • Apixaban API: For spiking and specificity studies.

  • Solvents: HPLC grade acetonitrile and water.

  • Reagents: Formic acid or trifluoroacetic acid (TFA).

Chromatographic Conditions
ParameterConditionRationale
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterThe acidic modifier improves peak shape and resolution of the basic analytes.
Mobile Phase B AcetonitrileA common organic modifier in reverse-phase chromatography.
Gradient Program Time (min)%B
020
2570
3070
3220
4020
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and efficiency.
Column Temperature 25°CMaintaining a constant temperature ensures reproducible retention times.
Detection Wavelength 280 nmApixaban and its related impurities exhibit good absorbance at this wavelength[1][5].
Injection Volume 10 µL
Diluent Acetonitrile:Water (50:50, v/v)Ensures the solubility of both Apixaban and the impurity.
Preparation of Solutions
  • Reference Standard Stock Solution (100 µg/mL): Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (1 µg/mL): Dilute 1.0 mL of the stock solution to 100.0 mL with the diluent.

  • Test Solution (Apixaban API, 1000 µg/mL): Accurately weigh about 100 mg of Apixaban API into a 100 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

Analytical Workflow

G cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Prep_Standard Prepare Reference Standard Solution Inject_Standard Inject Working Standard Solution Prep_Standard->Inject_Standard Prep_Sample Prepare Apixaban Test Solution Inject_Sample Inject Test Solution Prep_Sample->Inject_Sample Chromatography Perform Gradient Elution Inject_Standard->Chromatography Inject_Sample->Chromatography Detection Detect at 280 nm Chromatography->Detection Integrate_Peaks Integrate Peak Areas Detection->Integrate_Peaks Calculate_Concentration Calculate Impurity Concentration Integrate_Peaks->Calculate_Concentration Report_Results Report Results Calculate_Concentration->Report_Results

Caption: HPLC analytical workflow.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its suitability for its intended purpose. The validation should be conducted in accordance with ICH Q2(R1) guidelines.

Specificity (Selectivity)

The method's ability to assess the analyte unequivocally in the presence of other components must be demonstrated. This is typically achieved by analyzing a placebo, the API, and the API spiked with the reference standard and other known impurities. The peaks of interest should be well-resolved from each other and from any matrix components. Forced degradation studies on Apixaban can also be performed to ensure that the degradation products do not interfere with the quantification of the impurity[4].

Linearity

The linearity of the method should be established across a range of concentrations that encompass the expected levels of the impurity. A typical range might be from the Limit of Quantification (LOQ) to 150% of the specification limit for the impurity. The correlation coefficient (r²) of the calibration curve should be ≥ 0.99[1].

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. These are typically determined based on the signal-to-noise ratio (3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve[1]. For Apixaban impurities, LOQs in the range of 0.01% to 0.02% relative to the API concentration have been reported[6].

Accuracy

Accuracy is assessed by determining the recovery of a known amount of the impurity spiked into the API sample at different concentration levels (e.g., 50%, 100%, and 150% of the specification limit). The recovery should typically be within 90-110%[5].

Precision
  • Repeatability (Intra-assay precision): The precision of the method is determined by analyzing multiple preparations of a homogeneous sample at the same concentration on the same day, with the same analyst and equipment.

  • Intermediate Precision (Inter-assay precision): This is assessed by repeating the analysis on different days, with different analysts, and on different equipment.

The relative standard deviation (RSD) for precision studies should generally be less than 5% for impurities at low concentrations[1].

Robustness

The robustness of the method should be evaluated by making small, deliberate variations in the method parameters (e.g., flow rate ±0.1 mL/min, column temperature ±2°C, pH of the mobile phase ±0.2 units) and observing the effect on the results. The method is considered robust if the results remain unaffected by these minor changes[7].

System Suitability

Before commencing any analysis, a system suitability test must be performed to ensure that the chromatographic system is adequate for the intended analysis.

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of replicate injections ≤ 5.0% for the reference standard
Resolution ≥ 2.0 between the impurity and the main peak

Conclusion

The use of a well-characterized reference standard for this compound is indispensable for the accurate and reliable control of this potential impurity in Apixaban. The HPLC method outlined in this application note, when fully validated, provides a robust framework for ensuring the quality and safety of Apixaban. Adherence to rigorous analytical protocols and regulatory guidelines is fundamental to the successful development and commercialization of pharmaceutical products.

References

Troubleshooting & Optimization

Purification of "1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one" from reaction byproducts

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Purification of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Introduction: This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the purification of this compound (CAS: 1267610-26-3). This compound is a critical intermediate in the synthesis of Apixaban, a widely used oral anticoagulant.[1][2] The purity of this intermediate is paramount to ensuring the quality and safety of the final active pharmaceutical ingredient (API). This document addresses common challenges encountered during its purification from reaction byproducts and offers troubleshooting strategies grounded in chemical principles.

Section 1: Core Characteristics & Purity Assessment (FAQs)

This section addresses fundamental questions regarding the physical properties and analytical assessment of the target compound.

Q1: What are the expected physical properties of pure this compound?

A1: The pure compound is typically an off-white to pale beige solid or powder.[1][3] Significant deviation in color, such as a distinct yellow or brown hue, often indicates the presence of impurities, potentially residual nitro-aromatic starting materials or byproducts from their reduction.[4][5] Key physical and chemical data are summarized in the table below.

PropertyValueSource(s)
Molecular Formula C₁₅H₁₉N₃O₂[1][3][6]
Molecular Weight 273.33 g/mol [1][3][7]
Melting Point >246°C (with decomposition)[1][3][7]
Solubility Profile Slightly soluble in methanol and chloroform; Limited water solubility (~1.4 g/L at 25°C)[1][3][8][9]
pKa (Predicted) 4.96 ± 0.10[1][3][8]
Appearance Off-White to Pale Beige Solid[1][2][3]
Storage Conditions 2–8°C under an inert atmosphere (e.g., Argon or Nitrogen)[1][3][8]

Q2: Which analytical techniques are recommended for monitoring the purification process?

A2: A multi-tiered approach is recommended for robust analysis:

  • Thin-Layer Chromatography (TLC): TLC is an invaluable tool for rapid, real-time monitoring of reaction progress and for quickly assessing the complexity of the impurity profile in the crude product.[4][10] It is particularly useful for selecting a solvent system for column chromatography.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for quantitative purity assessment of the final product and intermediates.[4][5] It can resolve closely related impurities and provide accurate percentage purity values, which are critical for quality control.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR is essential for unambiguous structural confirmation of the desired product and for identifying the structure of unknown impurities if they are present in sufficient quantity.[11][12]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the product and can be coupled with HPLC (LC-MS) to identify the molecular weights of various impurities, providing clues to their identities.[4][12]

Section 2: Troubleshooting Guide for Purification

This section is designed in a problem-and-solution format to address specific challenges researchers may face during purification.

Q3: My isolated product is yellow or brownish, not off-white. What is the likely impurity and how can I remove it?

A3: A yellow to brown discoloration is a common issue.

  • Causality: This color often originates from residual 1-(4-nitrophenyl) precursors or related aromatic nitro-compounds that were incompletely reduced during synthesis.[1][4][] The synthesis of the target compound frequently involves the reduction of a nitro group to an amine; an incomplete reaction leaves highly colored starting material in the product.[1][3]

  • Troubleshooting Strategy:

    • Slurry Wash: A simple and effective first step is to perform a slurry wash. Suspending the crude solid in a solvent where the product has minimal solubility but the impurity has moderate solubility, such as ethyl acetate or methyl tert-butyl ether (MTBE), can selectively leach out the colored impurity.[3]

    • Recrystallization: If a slurry wash is insufficient, recrystallization is the next logical step. A solvent system like methanol/water or ethanol/dichloromethane can be effective.[10][14] The nitro-compound impurities are often more soluble in organic solvents than the desired amine product, allowing for their removal into the mother liquor upon cooling and crystallization.

    • Activated Carbon Treatment: During recrystallization, adding a small amount of activated carbon to the hot solution can help adsorb colored impurities. The carbon is then removed by hot filtration through a pad of celite before allowing the solution to cool.

Q4: My HPLC analysis shows a persistent impurity with a retention time very close to my product. How can I resolve this?

A4: Co-eluting impurities, often isomers or structurally similar byproducts, pose a significant challenge.[11]

  • Causality: These impurities have physicochemical properties (polarity, size) very similar to the target compound, making separation difficult. They may arise from side reactions during the cyclization or condensation steps of the synthesis.[4]

  • Troubleshooting Strategy:

    • Optimize Recrystallization: This is the most industrially scalable approach. Experiment with different solvent systems. A binary solvent system (one "good" solvent in which the compound is soluble when hot, and one "anti-solvent" in which it is insoluble) can often enhance the selectivity of crystallization. For this compound, combinations like Methanol/Water, Ethanol/Dichloromethane, or DMF/Methanol have been used for Apixaban and its intermediates.[10][14] Slow cooling and seeding with a pure crystal can dramatically improve selectivity.

    • Flash Column Chromatography: While often avoided in large-scale production, flash chromatography is an excellent laboratory-scale solution for difficult separations.[15][16] A systematic approach to developing a separation method involves screening solvent systems with TLC. A common starting point would be a gradient of ethyl acetate in hexanes or dichloromethane in methanol.

    • pH-Mediated Extraction: The target molecule has a weakly basic amine group (predicted pKa ≈ 4.96).[1][8] This can be exploited. Dissolve the crude mixture in an organic solvent (like dichloromethane) and wash with a dilute acidic aqueous solution (e.g., 1% HCl). The target compound may protonate and move to the aqueous layer, while non-basic impurities remain in the organic layer. Subsequently, neutralizing the aqueous layer and re-extracting can recover the purified product. This method's success depends on the impurity not having a similar basicity.

Q5: My recovery yield is very low after recrystallization. What are the common causes and how can I mitigate them?

A5: Low yield is a frequent problem that can often be improved.

  • Causality:

    • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a significant amount of the product remaining in the mother liquor even after cooling.

    • Premature Crystallization: The product crystallizing on the filter paper or funnel during hot filtration leads to significant loss.

    • Incomplete Crystallization: Not allowing sufficient time or cooling to a low enough temperature can leave product dissolved in the solvent.

  • Troubleshooting Strategy:

    • Minimize Solvent Volume: Use the minimum amount of hot solvent required to fully dissolve the solid. Add the solvent in small portions to the heated mixture.

    • Prevent Premature Crystallization: Preheat the filtration apparatus (funnel, filter flask) in an oven before use. This prevents the hot, saturated solution from cooling and crystallizing upon contact.

    • Maximize Crystal Recovery: After the initial filtration, cool the mother liquor further (e.g., in an ice bath) to see if a second crop of crystals can be obtained. Be aware that the second crop may be of lower purity.

    • Solvent Selection: Choose a solvent with a steep solubility curve—one where the compound is highly soluble when hot but poorly soluble when cold.

Section 3: Standardized Purification Protocols

These protocols provide detailed, step-by-step methodologies for common purification techniques.

Protocol 1: Recrystallization from Ethanol/Dichloromethane

This protocol is effective for removing both more polar and less polar impurities.

  • Dissolution: Place the crude this compound (1.0 eq) in a flask. Add a minimal volume of dichloromethane to create a slurry at room temperature.

  • Heating and Co-solvent Addition: Heat the mixture to a gentle reflux (approx. 35-45°C).[10] While refluxing, add ethanol dropwise until the solid is completely dissolved. Avoid adding a large excess.

  • Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount of activated carbon (approx. 1-2% by weight). Reheat to reflux for 5-10 minutes.

  • Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with filter paper or a celite pad to remove the activated carbon and any insoluble impurities.

  • Crystallization: Allow the clear filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in a 0-10°C ice bath for at least one hour to maximize crystal formation.[10]

  • Isolation & Drying: Collect the crystals by vacuum filtration. Wash the filter cake with a small amount of cold ethanol. Dry the purified solid under vacuum at 50-60°C to a constant weight.

Protocol 2: Flash Column Chromatography

This protocol is intended for small-scale, high-purity isolations or when recrystallization fails.

  • Sample Preparation: Dissolve a small amount of the crude material in the mobile phase or a stronger solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel by concentrating the solution to dryness.

  • Column Packing: Pack a glass column with silica gel (230-400 mesh) using a slurry method with the initial mobile phase (e.g., 100% Dichloromethane or 2% Methanol in Dichloromethane).

  • Loading: Carefully load the dried, adsorbed sample onto the top of the packed silica gel bed.

  • Elution: Begin elution with the initial, low-polarity mobile phase. Gradually increase the polarity of the mobile phase (e.g., by increasing the percentage of methanol).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation) to yield the purified solid.

Section 4: Workflows and Visualizations

General Purification Workflow

The following diagram outlines the decision-making process for purifying the crude product.

PurificationWorkflow Crude Crude Product (from reaction work-up) TLC_HPLC Initial Purity Analysis (TLC, HPLC) Crude->TLC_HPLC Decision1 Is product >95% pure with minor color? TLC_HPLC->Decision1 Slurry Perform Slurry Wash (e.g., with MTBE) Decision1->Slurry Yes Recrystallize Recrystallization (e.g., EtOH/DCM) Decision1->Recrystallize No Reanalyze Re-analyze Purity (HPLC) Slurry->Reanalyze Recrystallize->Reanalyze Decision2 Is product >99% pure? Column Flash Column Chromatography Decision2->Column No Final_Pure Pure Product (>99.5%) Decision2->Final_Pure Yes Column->Final_Pure Reanalyze->Decision2

Caption: Decision workflow for purification strategy.

Troubleshooting Logic Diagram

This diagram illustrates the logical steps for addressing common purification issues.

Troubleshooting Problem Problem Identified Color Product Discolored (Yellow/Brown) Problem->Color Impurity Persistent Impurity (by HPLC) Problem->Impurity Yield Low Yield Problem->Yield Sol_Color Slurry Wash or Recrystallize w/ Carbon Color->Sol_Color Sol_Impurity1 Optimize Recrystallization (Solvent, Cooling Rate) Impurity->Sol_Impurity1 Sol_Yield1 Minimize Solvent Volume Yield->Sol_Yield1 Sol_Yield2 Pre-heat Funnel Yield->Sol_Yield2 Sol_Yield3 Cool Mother Liquor Yield->Sol_Yield3 Sol_Impurity2 Flash Chromatography Sol_Impurity1->Sol_Impurity2 If fails

Caption: Troubleshooting logic for common purification issues.

References

Identification of impurities in "1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a critical intermediate in the development of novel therapeutics. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and questions that arise during its synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions to ensure the integrity and purity of your compound.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

This section addresses specific experimental issues in a question-and-answer format, providing not just solutions but the scientific reasoning behind them.

Question 1: My reaction to reduce the nitro-precursor, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, appears incomplete, with a significant amount of starting material remaining. What are the likely causes and how can I improve the conversion?

Answer:

Incomplete reduction of the nitro group is a frequent challenge. The primary synthesis route involves the reduction of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one, often utilizing hydrazine hydrate in the presence of a catalyst like Raney cobalt.[1] Several factors can contribute to a sluggish or incomplete reaction:

  • Catalyst Activity: The Raney cobalt catalyst is often the culprit. Its activity can be diminished by improper storage, handling, or reuse. Ensure you are using a fresh, active batch of the catalyst. The catalyst should be stored under water or an inert solvent to prevent oxidation.

  • Reaction Temperature: The reduction is typically conducted at an elevated temperature, often between 60-70°C.[1] Insufficient temperature can lead to a slow reaction rate. Conversely, excessively high temperatures can promote side reactions and degradation. Precise temperature control is crucial.

  • Hydrazine Hydrate Stoichiometry: An insufficient amount of hydrazine hydrate will naturally lead to incomplete reduction. Ensure the molar ratio of hydrazine hydrate to the nitro-compound is optimized. A slight excess of the reducing agent is often employed.

  • Solvent System: The choice of solvent can influence the reaction rate. A mixture of methanol and water is commonly used.[2] The solvent should fully dissolve the starting material to ensure efficient contact with the catalyst.

Troubleshooting Steps:

  • Verify Catalyst Activity: If possible, test the catalyst on a small scale with a model compound to confirm its activity.

  • Optimize Reaction Conditions: Carefully monitor and control the reaction temperature. Consider a systematic study to determine the optimal temperature for your specific setup.

  • Adjust Reagent Stoichiometry: Incrementally increase the molar equivalents of hydrazine hydrate to drive the reaction to completion, while monitoring for the formation of byproducts.

  • Ensure Homogeneity: If solubility is an issue, consider alternative solvent systems or increasing the solvent volume.

Question 2: I'm observing an unexpected peak in my HPLC analysis with a mass-to-charge ratio (m/z) that is 16 amu higher than my desired product. What could this impurity be?

Answer:

An increase of 16 atomic mass units (amu) strongly suggests the presence of an oxygen atom. In the context of the reduction of a nitro compound, this is a classic indicator of an N-hydroxy-intermediate (Impurity B, see Table 1) . This impurity arises from the incomplete reduction of the nitro group. The reduction of a nitro group to an amine proceeds through several intermediates, with the hydroxylamine being a key one.

G Nitro_Compound 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Hydroxylamine 1-(4-(Hydroxyamino)phenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one (Impurity B) Nitro_Compound->Hydroxylamine Partial Reduction Amine_Product 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one (Desired Product) Hydroxylamine->Amine_Product Full Reduction

Identification and Confirmation:

To confirm the identity of this impurity, a combination of chromatographic and spectroscopic techniques is recommended:

  • LC-MS/MS Analysis: In addition to the parent ion mass, fragment the ion in the mass spectrometer. The fragmentation pattern of the hydroxylamine will be distinct from the desired amine product.

  • NMR Spectroscopy: If the impurity can be isolated or is present in sufficient quantity, 1H and 13C NMR will provide definitive structural information. The protons and carbons in the vicinity of the hydroxylamino group will exhibit different chemical shifts compared to the amino group.

Mitigation Strategy:

The presence of this impurity is another indicator of incomplete reduction. To minimize its formation, refer to the troubleshooting steps outlined in Question 1, with a particular focus on ensuring sufficient reducing agent and adequate reaction time.

Question 3: My final product has a yellowish tint, and my HPLC shows a broad, late-eluting peak. What could be the cause?

Answer:

A yellowish coloration and a late-eluting peak on a reverse-phase HPLC column are often indicative of azo-compound formation (Impurity C, see Table 1) . Azo compounds are formed by the condensation of the partially reduced hydroxylamine intermediate with unreacted nitroso intermediate, another species in the reduction pathway. These molecules are typically more conjugated and less polar than the desired amine, leading to their characteristic color and chromatographic behavior.

Causality:

The formation of azo compounds is favored when the concentration of the partially reduced intermediates is high, which can occur with:

  • Inefficient stirring: Poor mixing can create localized areas of high intermediate concentration.

  • Slow addition of the reducing agent: This can also lead to a buildup of intermediates.

  • Sub-optimal pH: The condensation reaction can be pH-dependent.

Preventative Measures:

  • Maintain vigorous stirring: Ensure the reaction mixture is homogeneous throughout the reduction process.

  • Control the addition of hydrazine hydrate: A slow, continuous addition is often preferred over a single large portion.

  • Optimize pH: While the reaction is typically run without explicit pH control, the presence of acidic or basic impurities in the starting materials could influence side reactions. Ensure the purity of your starting materials.

Frequently Asked Questions (FAQs)

Q1: What is the recommended method for monitoring the progress of the reaction?

A1: Thin-layer chromatography (TLC) is a rapid and effective method for qualitative monitoring. A more quantitative and precise method is High-Performance Liquid Chromatography (HPLC) with UV detection. A gradient method is often necessary to resolve the starting material, product, and potential impurities.

Q2: What are the ideal storage conditions for this compound?

A2: The compound should be stored in a cool, dry place, protected from light and air.[1] The primary amino group can be susceptible to oxidation, which may lead to discoloration and the formation of impurities over time. Storing under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.

Q3: Are there any known degradation pathways for this intermediate under typical laboratory conditions?

A3: While the dihydropyridinone core is relatively stable, the compound can be susceptible to degradation under harsh acidic or basic conditions, which could lead to hydrolysis of the lactam ring.[3][4] Forced degradation studies on the final drug product, Apixaban, have shown susceptibility to hydrolysis.[3][4] Therefore, it is advisable to avoid prolonged exposure to strong acids or bases during workup and purification.

Impurity Profile and Identification

A summary of potential impurities is provided in the table below.

Impurity IDStructureCommon Name/Systematic NamePotential Origin
A 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneUnreacted Starting MaterialIncomplete reaction
B 1-(4-(Hydroxyamino)phenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-oneN-hydroxy intermediateIncomplete reduction
C Azo-dimerAzo-compoundSide reaction during reduction

Experimental Protocols

Protocol 1: HPLC Method for Impurity Profiling

This protocol provides a general starting point for developing a stability-indicating HPLC method.

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10-90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 280 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a mixture of acetonitrile and water (1:1 v/v) to a concentration of approximately 1 mg/mL.

Protocol 2: Sample Preparation for LC-MS and NMR Analysis

For definitive structural elucidation of unknown impurities, isolation or enrichment is often necessary.

  • Enrichment: If an impurity is present at a low level, it may be necessary to enrich it. This can be achieved by running multiple injections on a preparative or semi-preparative HPLC system and collecting the fraction containing the impurity.

  • LC-MS Sample Preparation: After collection, the fraction can be concentrated under a stream of nitrogen. The residue is then reconstituted in a suitable solvent for LC-MS analysis (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • NMR Sample Preparation: For NMR, a larger amount of the isolated impurity is required (typically >1 mg). After isolation and concentration, the solvent should be completely removed under high vacuum. The dried sample is then dissolved in a suitable deuterated solvent (e.g., DMSO-d6, CDCl3, or MeOD).

Workflow for Impurity Identification

The following diagram illustrates a logical workflow for the identification and characterization of unknown impurities.

G Start Unexpected Peak in HPLC LCMS Perform LC-MS Analysis Start->LCMS Mass_Match Mass Matches Known Impurity? LCMS->Mass_Match Confirm_Structure Confirm with Standard (if available) Mass_Match->Confirm_Structure Yes Isolate Isolate Impurity (Prep-HPLC) Mass_Match->Isolate No Report Document and Report Confirm_Structure->Report NMR Perform 1D/2D NMR Isolate->NMR Elucidate Elucidate Structure NMR->Elucidate Elucidate->Report

References

Technical Support Center: Overcoming Solubility Challenges with 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for "1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one" (CAS 1267610-26-3), a key intermediate in the synthesis of Apixaban.[1][2][3][4][5] This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals encountering solubility issues during their experiments. While this intermediate is crucial, its solubility profile can present challenges in reaction setup and execution. This guide is designed to provide you with the foundational knowledge and experimental workflows to systematically overcome these hurdles.

Understanding the Molecule: A Structural Perspective

Before diving into troubleshooting, it's essential to understand the structural characteristics of this compound, as these dictate its solubility behavior.

  • Molecular Formula: C₁₅H₁₉N₃O₂[1][2][6]

  • Molecular Weight: 273.33 g/mol [1][2][6]

  • Key Functional Groups:

    • Aniline Moiety (-C₆H₄NH₂): The primary aromatic amine group is a hydrogen bond donor and can be protonated under acidic conditions, which can significantly alter solubility.

    • Morpholine Ring: This saturated heterocycle contains an ether linkage and a tertiary amine, acting as a hydrogen bond acceptor.

    • Dihydropyridinone Core: This lactam structure is polar and contributes to the overall polarity of the molecule.

This combination of polar functional groups suggests that the compound is not extremely hydrophobic. However, the relatively large carbon backbone (15 carbons) limits its aqueous solubility. Published data confirms it is slightly soluble in water (1.4 g/L at 25°C) and also slightly soluble in methanol and chloroform.[1][2][4][5][7] The high melting point of over 246°C suggests strong crystal lattice energy, which can also contribute to poor solubility.[1][2][5]

Troubleshooting Guide: A Question-and-Answer Approach

This section addresses common issues encountered in the lab with a focus on providing actionable solutions and explaining the underlying chemical principles.

Question 1: "I'm starting a new reaction. How do I choose the best solvent for this intermediate without extensive trial and error?"

Answer: A systematic, small-scale solubility screen is the most efficient approach. The principle of "like dissolves like" is your starting point; given the molecule's moderate polarity, you should screen a range of polar solvents.[8][9]

Experimental Protocol: Small-Scale Solubility Screening

  • Preparation: Weigh approximately 5-10 mg of your compound into several small, labeled vials.

  • Solvent Addition: To each vial, add a common laboratory solvent from the list below in a stepwise manner (e.g., 0.1 mL increments).

  • Observation: After each addition, vortex or stir the vial for 30-60 seconds and observe. Note whether the compound is fully soluble, partially soluble, or insoluble.

  • Heating (Optional): If the compound is insoluble at room temperature, gently warm the vial (e.g., to 40-50°C) to see if solubility increases. Be cautious, as heat can degrade some compounds.

  • Documentation: Record your observations in a table to guide your final solvent selection for the reaction scale-up.

Table 1: Recommended Solvents for Screening

Solvent ClassExample SolventsPolarity IndexBoiling Point (°C)Rationale & Key Considerations
Polar Aprotic Dimethylformamide (DMF)6.4153Excellent dissolving power for many polar organics.[8] High boiling point can be a pro (for high-temp reactions) or a con (difficult to remove).
Dimethyl Sulfoxide (DMSO)7.2189Very strong solvent, often a last resort.[8] Can be reactive and is very difficult to remove.
Acetonitrile (MeCN)5.882Good general-purpose polar solvent, relatively low boiling point.
Tetrahydrofuran (THF)4.066A less polar ether, good for organometallic reactions. Can form peroxides.
Polar Protic Methanol (MeOH)5.165Known to be a solvent where the compound is slightly soluble.[2][4][5] Good starting point.
Ethanol (EtOH)4.378Similar to methanol, but slightly less polar.
Isopropanol (IPA)3.982Useful if a less polar alcohol is needed.
Chlorinated Dichloromethane (DCM)3.140Good for less polar compounds, but the subject compound has polar groups.
Chloroform (CHCl₃)4.161Known to be a solvent where the compound is slightly soluble.[2][4][5]

This systematic approach provides empirical data on what works best for your specific batch of material under your laboratory conditions.

cluster_workflow Systematic Solubility Screening Workflow start Weigh 5-10 mg of Compound into Multiple Vials add_solvent Add 0.1 mL of a Screening Solvent start->add_solvent observe Vortex & Observe (Soluble, Partial, Insoluble) add_solvent->observe is_soluble Fully Soluble? observe->is_soluble record_rt Record as 'Soluble at RT' Select as Candidate is_soluble->record_rt Yes heat Gently Warm (e.g., 40-50 °C) is_soluble->heat No end_solvent End for this Solvent record_rt->end_solvent observe_heat Observe Again heat->observe_heat is_soluble_heat Fully Soluble? observe_heat->is_soluble_heat record_heat Record as 'Soluble with Heat' Consider for Heated Reactions is_soluble_heat->record_heat Yes record_insoluble Record as 'Insoluble' Move to Next Solvent is_soluble_heat->record_insoluble No record_heat->end_solvent record_insoluble->end_solvent cluster_decision_tree Troubleshooting Precipitation During Reaction start Compound Precipitates After Reagent Addition check_reagent_solvent Is the reagent in a different solvent? start->check_reagent_solvent check_reagent_ph Is the reagent acidic or basic? check_reagent_solvent->check_reagent_ph No sol_slow_addition Solution: Add reagent slowly or dissolve in same solvent. check_reagent_solvent->sol_slow_addition Yes check_temp Is the reaction heated? check_reagent_ph->check_temp No sol_order_addition Solution: Change order of addition or use a non-ionic activator. check_reagent_ph->sol_order_addition Yes sol_change_solvent Solution: Consider solvent reactivity. Switch to a more inert solvent. check_temp->sol_change_solvent Yes end_node Problem Mitigated check_temp->end_node No (Other issue) sol_slow_addition->end_node sol_order_addition->end_node sol_change_solvent->end_node

References

Technical Support Center: Optimizing Reaction Conditions for the Reduction of the Nitro Group to an Amine

Author: BenchChem Technical Support Team. Date: January 2026

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Welcome to the technical support center for optimizing the reduction of nitro groups to amines. This guide is tailored for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting strategies and frequently asked questions. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible results.

Frequently Asked Questions (FAQs)

This section addresses common high-level challenges encountered during the reduction of nitro groups.

Q1: My nitro reduction is sluggish, incomplete, or has stalled. What are the primary factors to investigate?

A1: Incomplete or slow reactions are a frequent issue stemming from several potential factors. A systematic approach to troubleshooting is recommended:

  • Reagent and Catalyst Activity: The activity of your reducing agent or catalyst is paramount.

    • Catalytic Hydrogenation (e.g., Pd/C, Pt/C, Raney Nickel): Catalysts can lose activity over time or due to improper storage. Ensure your catalyst is fresh or from a reliable batch. Catalyst loading might also be insufficient; consider increasing the weight percentage. For challenging reductions, higher pressures of H₂ may be necessary.[1]

    • Metal/Acid Reductions (e.g., Fe/HCl, SnCl₂/HCl, Zn/AcOH): The purity and surface area of the metal are critical. Ensure the metal is finely powdered and activated if necessary. The concentration of the acid also plays a crucial role in the reaction rate.[1]

    • Other Reducing Agents: Reagents like sodium dithionite can decompose upon storage. Always use fresh, high-quality reagents.[1]

  • Solvent and Solubility: Poor solubility of the nitro compound can severely limit the reaction rate.[1] The starting material must be soluble in the reaction solvent. For hydrophobic compounds, consider using solvents like THF or co-solvent systems such as EtOH/water or AcOH.[1] Protic co-solvents can often aid in hydrogenation reactions.[1]

  • Reaction Temperature: While many reductions proceed at room temperature, some substrates require heating to achieve a reasonable reaction rate.[1] However, exercise caution, as higher temperatures can sometimes lead to an increase in side products.[1]

  • Catalyst Poisoning: Impurities in the starting material, solvent, or hydrogen gas can poison the catalyst, drastically reducing its activity. Common poisons include sulfur compounds, halides, and certain nitrogen-containing functional groups.[2]

Q2: I'm observing significant side products like hydroxylamines, nitroso, or azoxy compounds. How can I improve selectivity for the desired amine?

A2: The formation of side products is a common challenge due to the stepwise nature of nitro group reduction. The key is to control the reaction conditions to favor the complete six-electron reduction to the amine.

  • Stoichiometry of Reducing Agent: Ensure a sufficient excess of the reducing agent is used to drive the reaction to completion and reduce any partially reduced intermediates.

  • Temperature Control: Exothermic reactions can lead to localized overheating, which may promote the formation of side products like azobenzene derivatives.[1] Proper temperature control is crucial.

  • Choice of Reducing System: Some reducing agents are more prone to forming intermediates. For instance, using metal hydrides like LiAlH₄ with aromatic nitro compounds can lead to azo products.[3][4] In contrast, catalytic hydrogenation or metal/acid systems are generally more effective at achieving complete reduction to the amine.[5]

Q3: My starting material contains other reducible functional groups (e.g., carbonyls, esters, alkenes, halogens). How can I selectively reduce the nitro group?

A3: Achieving chemoselectivity is a critical aspect of synthetic chemistry. The choice of reducing agent is paramount.

  • Mild Reducing Agents:

    • Fe/NH₄Cl or Fe/AcOH: Iron powder with ammonium chloride or acetic acid is a mild and often selective method for reducing nitro groups in the presence of other reducible functionalities.[1]

    • SnCl₂: Tin(II) chloride is another mild reagent that can selectively reduce nitro groups over carbonyls, esters, and nitriles.[1][3][6][7]

    • Sodium Sulfide (Na₂S): This reagent can be useful when hydrogenation or acidic conditions are not compatible with the substrate. It can sometimes selectively reduce one nitro group in the presence of another.[3]

  • Catalyst Selection in Hydrogenation:

    • Raney Nickel vs. Pd/C: For substrates with aromatic halogens (I, Br, Cl), Raney Nickel is often preferred over Pd/C to minimize dehalogenation.[3][5]

    • Sulfided Catalysts: Using a sulfided platinum catalyst (Pt/C) can also offer high selectivity for nitro group reduction while preserving halogens.[6]

Troubleshooting Guides

This section provides a more detailed breakdown of specific issues and their solutions.

Issue 1: Incomplete Reaction in Catalytic Hydrogenation
Potential Cause Explanation Troubleshooting Steps
Poor Catalyst Activity The catalyst may be old, improperly stored, or poisoned.1. Use a fresh batch of catalyst. 2. Ensure the starting material and solvent are free of catalyst poisons like sulfur or thiols.[2][8] 3. Consider pre-treating the substrate to remove impurities.
Insufficient Hydrogen Pressure For some substrates, atmospheric pressure may not be sufficient to drive the reaction to completion.1. Increase the hydrogen pressure using a Parr shaker or autoclave.[1][9] 2. Ensure there are no leaks in the hydrogenation apparatus.
Poor Mass Transfer Inefficient stirring can limit the contact between the hydrogen gas, substrate, and solid catalyst.1. Increase the stirring rate to ensure the catalyst is well-suspended.[10] 2. Use a baffled flask to improve mixing.
Product Inhibition The amine product can sometimes adsorb to the catalyst surface, blocking active sites.1. In some cases, adding a small amount of acid can help to protonate the amine and reduce its affinity for the catalyst surface. However, this must be done with caution as it can affect other functional groups.
Issue 2: Low Yield with Metal/Acid Reductions
Potential Cause Explanation Troubleshooting Steps
Metal Passivation An oxide layer on the metal surface can prevent it from reacting.1. Activate the metal powder before use. For example, zinc dust can be activated by washing with dilute HCl. 2. Use finely divided metal powder to maximize surface area.[1]
Incorrect Acid Concentration The acid concentration is critical for the reaction rate. Too low, and the reaction will be slow; too high, and it may cause degradation of the starting material or product.1. Optimize the acid concentration through small-scale trial reactions. 2. For acid-sensitive substrates, consider using a milder acid like acetic acid or a salt like ammonium chloride.[1][11]
Inadequate Workup The amine product may form a salt with the acid, leading to loss during extraction. The workup for metal/acid reductions can also be complicated by the formation of metal salts.1. After the reaction, neutralize the mixture with a base (e.g., NaHCO₃, NaOH) to a basic pH before extraction.[1][12] 2. For reductions using tin, the workup can be particularly challenging due to the formation of tin salts. Filtration through Celite can help remove these.[12][13]

Experimental Protocols

Here are detailed, step-by-step methodologies for common nitro group reduction experiments.

Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

This method is highly efficient for both aromatic and aliphatic nitro compounds.[14]

Materials:

  • Nitro-containing substrate

  • 10% Palladium on Carbon (Pd/C) catalyst (typically 1-5 mol%)[14]

  • Ethanol (EtOH) or Ethyl Acetate (EtOAc)[14]

  • Hydrogen gas (H₂) balloon or hydrogenation apparatus[14]

Procedure:

  • Dissolve the nitro compound in a suitable solvent (e.g., ethanol) in a round-bottom flask equipped with a magnetic stir bar.[14]

  • Carefully add the Pd/C catalyst to the solution under an inert atmosphere (e.g., nitrogen or argon).[14]

  • Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times.[15]

  • Stir the reaction vigorously under a hydrogen atmosphere. Monitor the reaction progress by TLC or HPLC.[1]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the catalyst. The Celite pad should be washed with the reaction solvent.[1]

  • Concentrate the filtrate under reduced pressure to obtain the crude amine, which can be further purified.[14]

Safety Note: Hydrogen gas is highly flammable, and Pd/C can be pyrophoric when dry. Handle with care in a well-ventilated fume hood and keep the filtered catalyst wet.[5][16][17]

Protocol 2: Reduction using Iron and Ammonium Chloride (Fe/NH₄Cl)

This is a mild and often selective method, particularly useful for substrates with other reducible functional groups.[1]

Materials:

  • Aromatic nitro compound

  • Iron powder (typically 3-5 equivalents)[14]

  • Ammonium Chloride (NH₄Cl)

  • Ethanol (EtOH) and Water

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the aromatic nitro compound, iron powder, ammonium chloride, ethanol, and water.[14][18]

  • Heat the mixture to reflux with vigorous stirring.[14]

  • Monitor the reaction progress by TLC.

  • Upon completion, cool the mixture to room temperature and filter through a pad of Celite to remove the iron salts. Wash the Celite pad with ethanol.[13][15]

  • Concentrate the filtrate under reduced pressure. The residue can then be taken up in an organic solvent and washed with water to remove any remaining inorganic salts.

  • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate to yield the crude amine.

Visualizations

Nitro Group Reduction Pathway

The reduction of a nitro group to an amine is a six-electron process that proceeds through several intermediates. The formation of side products often occurs when these intermediates are not fully reduced.

Nitro_Reduction_Pathway Nitro R-NO₂ (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso Hydroxylamine R-NHOH (Hydroxylamine) Nitroso->Hydroxylamine Azoxy R-N(O)=N-R (Azoxy) Nitroso->Azoxy + R-NHOH - H₂O Amine R-NH₂ (Amine) Hydroxylamine->Amine Azo R-N=N-R (Azo) Azoxy->Azo Hydrazo R-NH-NH-R (Hydrazo) Azo->Hydrazo Hydrazo->Amine Cleavage

Caption: General pathway for nitro group reduction and potential side product formation.

Troubleshooting Workflow: Incomplete Reaction

This decision tree provides a logical workflow for troubleshooting an incomplete nitro reduction.

Troubleshooting_Workflow Start Incomplete Nitro Reduction CheckReagents Check Reagent/Catalyst Activity Start->CheckReagents CheckSolubility Assess Substrate Solubility CheckReagents->CheckSolubility Active OldReagents Use Fresh Reagents/Catalyst CheckReagents->OldReagents Inactive CheckConditions Evaluate Reaction Conditions CheckSolubility->CheckConditions Good PoorSolubility Change Solvent or Add Co-solvent CheckSolubility->PoorSolubility Poor TempPressure Increase Temperature or Pressure CheckConditions->TempPressure Mild Success Reaction Complete CheckConditions->Success Optimized OldReagents->Success PoorSolubility->Success TempPressure->Success

Caption: A decision tree for troubleshooting incomplete nitro group reductions.

References

Technical Support Center: Column Chromatography Purification of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of Senior Application Scientists

Welcome to the technical support center for the purification of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one . This guide is designed for researchers, scientists, and drug development professionals to navigate the specific challenges associated with the column chromatography purification of this critical pharmaceutical intermediate. As a key precursor in the synthesis of Apixaban, a widely used anticoagulant, achieving high purity of this compound is paramount.[1][2][3]

The unique structure of this molecule, featuring a polar morpholino group and a basic aminophenyl moiety, presents distinct challenges for standard silica gel chromatography. This guide provides in-depth, field-proven insights and troubleshooting protocols to address these issues effectively.

Understanding the Molecule: Key Physicochemical Properties

Before troubleshooting, it is crucial to understand the compound's characteristics that influence its chromatographic behavior.

PropertyValue / DescriptionImplication for Chromatography
Molecular Formula C₁₅H₁₉N₃O₂[1]-
Molecular Weight 273.33 g/mol [1]-
Appearance Off-White to Pale Beige Solid[1]Visual tracking on the column may be difficult.
Predicted pKa 4.96 ± 0.10[1]The primary aromatic amine is basic and can interact strongly with acidic silanol groups on standard silica gel, leading to peak tailing.
Solubility Slightly soluble in Chloroform and Methanol[1][2]Limited solubility can complicate sample loading and mobile phase selection.
Key Functional Groups Aromatic Amine, Lactam, MorpholineThese polar, nitrogen-containing groups make the molecule highly polar, requiring polar mobile phases for elution in normal-phase chromatography.

Common Impurities: The primary impurities often stem from the synthetic route, which typically involves the reduction of a nitro-precursor.[4]

  • Unreacted Starting Material: 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

  • Side-Products: Impurities from side reactions, such as chloro-substituted analogs if applicable to the specific synthesis route.[4]

  • Oxidation Products: The aminophenyl group is susceptible to oxidation, which can form colored impurities, especially under acidic conditions or prolonged exposure to air.[5]

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the purification of this compound in a question-and-answer format.

Q1: My compound is streaking badly on the TLC plate and column, resulting in broad peaks and poor separation. What is the cause and how do I fix it?

A1: This is the most common problem for this class of compounds and is almost always caused by the interaction between the basic aromatic amine (pKa ≈ 4.96) and the acidic silanol (Si-OH) groups on the surface of the silica gel. This strong, non-ideal interaction leads to "peak tailing."

Causality: The basic nitrogen atom of the aniline group can be partially protonated by the acidic silica surface, causing it to "stick" and elute slowly and unevenly.

Solutions & Protocol:

  • Incorporate a Basic Modifier: The most effective solution is to add a small amount of a basic modifier to your mobile phase to neutralize the acidic sites on the silica gel.

    • Triethylamine (TEA): Add 0.5-2% (v/v) TEA to your chosen eluent system (e.g., Dichloromethane/Methanol or Ethyl Acetate/Hexane).

    • Ammonia Solution: For highly polar systems, a solution of ammonium hydroxide in methanol (e.g., 10% NH₄OH in MeOH) can be used as a stock solution and added at 1-10% to the mobile phase.[6]

Experimental Protocol: TLC Analysis with a Basic Modifier

  • Prepare three identical TLC plates spotted with the crude reaction mixture.

  • Develop each plate in a different mobile phase:

    • Chamber 1: 95:5 Dichloromethane/Methanol

    • Chamber 2: 95:5:1 Dichloromethane/Methanol/Triethylamine

    • Chamber 3: 9:1 Dichloromethane / (10% NH₄OH in Methanol)

  • Compare the spot shapes. The mobile phase containing the basic modifier should show significantly rounder, more compact spots with improved separation. This validated system should then be used for the column.

Q2: My compound is highly polar and remains at the baseline (Rf ≈ 0) on the TLC plate, even when using 100% Ethyl Acetate. How can I get it to elute from the column?

A2: The combination of the morpholine, lactam, and aminophenyl groups makes the target compound very polar. If it does not move with standard solvents, a more aggressive, polar mobile phase is required.

Causality: The compound has a very high affinity for the polar stationary phase (silica) and a low affinity for moderately polar mobile phases like Ethyl Acetate.

Solutions & Protocol:

  • Increase Mobile Phase Polarity: Switch to a more polar solvent system. The most common and effective system for highly polar nitrogenous compounds is a mixture of Dichloromethane (DCM) and Methanol (MeOH).

  • Systematic Solvent Screening:

    • Start with 98:2 DCM/MeOH.

    • Incrementally increase the methanol content: 95:5, 90:10, etc.

    • Remember to include a basic modifier (see Q1) , as the increased polarity will not solve the peak tailing issue. A typical starting point would be 95:5:1 DCM/MeOH/TEA .

  • Consider Alternative Stationary Phases: If the compound still shows excessive retention, the silica gel may be too active.

    • Alumina (basic or neutral): Alumina is a good alternative for basic compounds as it lacks the strong acidity of silica.

    • Reversed-Phase (C18) Silica: In this mode, the stationary phase is nonpolar. Polar compounds elute earlier. The mobile phase would be a polar mixture, typically of water and acetonitrile or methanol.[7] This is a powerful technique for highly polar molecules.[7][8]

Recommended Mobile Phase Systems for Normal-Phase Chromatography

System ComponentsRatio (v/v/v)Target RfNotes
DCM / Methanol / TEA95 : 5 : 1~0.3Good starting point for many polar amines.
Ethyl Acetate / Hexane / TEA80 : 20 : 1~0.25A less polar alternative if DCM/MeOH is too strong.
DCM / (10% NH₄OH in MeOH)9 : 1~0.35An excellent choice for very "sticky" basic compounds.[6]
Q3: My compound yield is very low, and I see a new, often colored, spot appearing in my collected fractions. What is happening?

A3: This strongly suggests that your compound is decomposing on the column. The aminophenyl group is susceptible to oxidation, a process that can be catalyzed by the acidic surface of silica gel.

Causality: The prolonged contact time with the large, high-surface-area, acidic environment of the silica gel column can promote degradation of sensitive functional groups.

Solutions & Protocol:

  • Deactivate the Silica Gel: Before packing the column, neutralize the silica gel's acidity.

  • Run the Column Quickly: Use "flash" chromatography techniques (applying positive pressure) to minimize the residence time of the compound on the column. Avoid letting the column run dry or sit for extended periods.

  • Use an Alternative Stationary Phase: As mentioned in Q2, switching to neutral alumina can prevent acid-catalyzed decomposition.

Experimental Protocol: Silica Gel Deactivation

  • Prepare a slurry of your silica gel in the chosen, less polar mobile phase component (e.g., Hexane or Dichloromethane).

  • Add 1-2% triethylamine (relative to the solvent volume) to the slurry.

  • Stir the slurry for 15-20 minutes.

  • Pack the column using this "deactivated" silica slurry. This pre-treatment neutralizes the most aggressive acidic sites.[6]

Q4: My compound has poor solubility in the eluent, making it difficult to load onto the column without it crashing out. How should I proceed?

A4: Loading a sample in a solvent that is significantly stronger (more polar in normal-phase) than the mobile phase will destroy the separation. If the compound is not soluble in the mobile phase itself, dry loading is the best practice.

Causality: If the sample is dissolved in a very polar solvent for loading, that "band" of strong solvent will carry the compound partway down the column, preventing any separation from occurring at the top of the column.

Solution: Dry Loading Protocol

  • Dissolve your crude product in a minimal amount of a suitable solvent in which it is readily soluble (e.g., Dichloromethane or Methanol).

  • In a round-bottom flask, add a small amount of silica gel (typically 2-3 times the mass of your crude product).

  • Add the solution of your crude product to the flask and mix to create a slurry.

  • Carefully remove the solvent by rotary evaporation until you are left with a dry, free-flowing powder of silica gel coated with your crude mixture.

  • Carefully layer this dry powder on top of your packed column.

  • Gently add a protective layer of sand on top before slowly introducing the mobile phase.[9]

Visual Workflows & Diagrams

The following diagrams illustrate key concepts and workflows for troubleshooting the purification process.

TroubleshootingWorkflow start_node Poor Purification Result p1 Problem: Peak Tailing / Streaking start_node->p1 p2 Problem: Compound Stuck at Baseline (Rf=0) start_node->p2 p3 Problem: Low Yield / On-Column Reaction start_node->p3 problem_node problem_node cause_node cause_node solution_node solution_node c1 Basic Amine on Acidic Silica p1->c1 Likely Cause c2 Mobile Phase Not Polar Enough p2->c2 Likely Cause c3 Acid-Catalyzed Decomposition p3->c3 Likely Cause s1 Add Basic Modifier (TEA / NH3) to Mobile Phase c1->s1 Solution s2 Increase Polarity (e.g., DCM/MeOH) Consider Alumina or Reversed-Phase c2->s2 Solutions s3 Deactivate Silica with Base Use Flash Chromatography Switch to Alumina c3->s3 Solutions

Caption: Troubleshooting workflow for common column chromatography issues.

Caption: Effect of a basic modifier on compound-silica interaction.

References

Technical Support Center: Stability and Degradation of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Welcome to the technical support guide for 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 1267610-26-3). This compound is a pivotal intermediate in the synthesis of Apixaban, a widely used direct factor Xa inhibitor[1][2]. Understanding its stability and degradation profile is critical for ensuring the purity of the final active pharmaceutical ingredient (API), optimizing storage conditions, and developing robust analytical methods. This guide provides in-depth, field-proven insights into potential degradation pathways, troubleshooting common experimental issues, and methodologies for comprehensive stability analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My analysis shows significant degradation of the compound in solution. What are the most likely degradation pathways?

A1: Based on its chemical structure and data from forced degradation studies on the final Apixaban API, the primary degradation pathway for this intermediate is hydrolysis . The molecule possesses several moieties susceptible to degradation under different conditions, but the dihydropyridinone ring is the most labile.

  • Hydrolytic Degradation: This is the most significant pathway, observed under both acidic and basic conditions[3][4][5]. The amide bond within the 5,6-dihydropyridin-2(1H)-one ring is susceptible to cleavage.

    • Under acidic or basic conditions , the ring can open to form a carboxylic acid derivative. This type of degradation is well-documented for similar dihydropyrimidine structures[6][7].

  • Oxidative Degradation: While the parent drug Apixaban is relatively stable against oxidation, the intermediate has two potential sites for oxidative attack: the morpholine ring and the primary aromatic amine (aminophenyl group)[3][4].

    • The morpholine moiety can undergo N-oxidation or C-H oxidation, which may lead to ring-opening under harsh oxidative stress[8][9].

    • The aminophenyl group is susceptible to oxidation, potentially forming nitroso, nitro, or colored polymeric impurities.

  • Photolytic Degradation: Aromatic amines are known to be sensitive to light, which can induce oxidation or promote the formation of colored degradants[10][11]. Although Apixaban is reported to be photostable, this intermediate should be handled with care and protected from light until its photostability is explicitly confirmed[4][12].

Q2: I'm performing a forced degradation study and see major new peaks under acidic (HCl) and basic (NaOH) stress. What are these degradants?

A2: The appearance of major degradants under hydrolytic stress strongly suggests the cleavage of the dihydropyridinone ring.

Causality: The lactam (cyclic amide) bond in the dihydropyridinone ring is the most reactive site for hydrolysis.

  • Base-Catalyzed Hydrolysis: The hydroxide ion (OH⁻) acts as a nucleophile, attacking the carbonyl carbon of the lactam. This leads to the opening of the six-membered ring to form a sodium carboxylate salt of a substituted aminopropanoic acid.

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen is first protonated by H⁺, making the carbonyl carbon more electrophilic and susceptible to attack by water. This also results in ring cleavage, yielding a carboxylic acid.

The primary degradation product in both cases is likely the corresponding ring-opened carboxylic acid. Minor differences in the impurity profile between acid and base stress may occur due to the stability of other functional groups at different pH values. To confirm the structure, isolation of the degradant followed by characterization using High-Resolution Mass Spectrometry (HR-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy is required[4][5].

Proposed Hydrolytic Degradation Pathway

G cluster_main Hydrolytic Degradation cluster_acid Acid Hydrolysis cluster_base Base Hydrolysis Parent 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Acid_Deg Ring-Opened Carboxylic Acid (Protonated Amine) Parent->Acid_Deg  H₃O⁺ / Δ Base_Deg Ring-Opened Carboxylate Salt (Free Amine) Parent->Base_Deg  OH⁻ / Δ   G cluster_sites Key Sites for Oxidative/Photolytic Degradation cluster_products Potential Degradation Products main Parent Compound Structure (Highlighting susceptible moieties) amine Aminophenyl Group (Primary Aromatic Amine) morpholine Morpholine Ring (Tertiary Amine) colored Colored Polymeric Species (Quinone-imines, Azo compounds) amine->colored [O] / hν n_oxide Morpholine N-Oxide morpholine->n_oxide [O] ring_opened Ring-Opened Morpholine Derivatives morpholine->ring_opened Harsh [O]

References

Technical Support Center: Process Optimization for Commercial Production of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (APA)

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the process optimization of the commercial production of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (APA), a critical intermediate in the synthesis of the anticoagulant drug Apixaban.[1][2] This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting strategies for common challenges encountered during laboratory and large-scale synthesis.

I. Frequently Asked Questions (FAQs)

Q1: What is the most common and commercially viable synthetic route to produce APA?

A1: The most prevalent and industrially scalable method for producing APA is the catalytic reduction of its nitro precursor, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[3][4] This method is favored due to its high yield and the availability of cost-effective reagents. A common approach involves using a catalyst like Raney cobalt in the presence of a reducing agent such as hydrazine hydrate.[3][4]

Q2: What are the critical process parameters (CPPs) to monitor during the reduction of the nitro-precursor to APA?

A2: The critical process parameters that significantly impact the yield and purity of APA include reaction temperature, pressure (if using gaseous hydrogen), catalyst selection and loading, substrate to reducing agent ratio, and reaction time. Careful control of these parameters is essential to ensure complete conversion, minimize impurity formation, and guarantee process safety, especially during scale-up.

Q3: What are the typical purity specifications for APA used in the synthesis of Apixaban?

A3: For use as an intermediate in the synthesis of a pharmaceutical active ingredient like Apixaban, APA should generally have a purity of ≥98.0%, with some suppliers offering grades exceeding 99%.[5] The level of specific and unidentified impurities should be strictly controlled and monitored.

Q4: What are the recommended storage conditions for APA?

A4: APA should be stored in a cool, well-ventilated area, under an inert atmosphere (such as nitrogen or argon) to prevent degradation. Proper storage is crucial to maintain its chemical integrity and prevent the formation of degradation products.

II. Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of APA, providing potential causes and actionable solutions.

Problem 1: Low Reaction Yield

Q: My catalytic reduction of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one is resulting in a low yield of APA. What are the potential causes and how can I improve it?

A: Low yield in this catalytic reduction can be attributed to several factors. A systematic investigation is key to identifying and resolving the issue.

Potential Causes and Solutions:

Potential Cause Explanation Troubleshooting Steps
Catalyst Inactivity or Poisoning The catalyst (e.g., Raney cobalt, Pd/C) may be of poor quality, deactivated, or poisoned by impurities in the starting materials or solvents.1. Catalyst Quality Check: Ensure the catalyst is from a reputable supplier and its activity is verified. 2. Catalyst Loading: Experiment with increasing the catalyst loading incrementally. 3. Impurity Analysis: Analyze starting materials and solvents for potential catalyst poisons (e.g., sulfur compounds). 4. Catalyst Handling: Ensure the catalyst is handled under an inert atmosphere to prevent oxidation.
Incomplete Reaction The reaction may not have gone to completion, leaving unreacted starting material.1. Reaction Time: Extend the reaction time and monitor the progress using in-process controls like TLC or HPLC. 2. Temperature Optimization: Gradually increase the reaction temperature within a safe range to enhance the reaction rate. A typical range is 60-70°C.[3][4] 3. Agitation: Ensure efficient stirring to maintain a good suspension of the catalyst and facilitate mass transfer.
Suboptimal Reducing Agent Ratio An insufficient amount of the reducing agent (e.g., hydrazine hydrate) will lead to incomplete conversion.1. Stoichiometry Check: Carefully verify the stoichiometry of the reducing agent. 2. Controlled Addition: Add the reducing agent in a controlled manner, as the reaction can be exothermic.[6]
Side Reactions The formation of byproducts can consume the starting material and reduce the yield of the desired product.1. Temperature Control: Avoid excessive temperatures that might promote side reactions. 2. pH Control: The pH of the reaction mixture can influence the reaction pathway. Ensure it is within the optimal range for the specific catalytic system.
Product Isolation Issues The desired product may be lost during the work-up and isolation steps.1. Extraction Efficiency: Optimize the extraction solvent and the number of extractions to ensure complete recovery of the product. 2. Crystallization/Precipitation: Carefully control the cooling rate and solvent composition during crystallization or precipitation to maximize product recovery.
Problem 2: High Impurity Profile

Q: The purity of my synthesized APA is below the required specification. What are the likely impurities and how can I control their formation?

A: The presence of impurities is a critical concern in pharmaceutical intermediate synthesis. Understanding the potential impurities and their sources is the first step toward effective control.

Common Process-Related Impurities and Control Strategies:

Impurity Potential Source Control Strategy
Unreacted Starting Material Incomplete reaction.Optimize reaction conditions (temperature, time, catalyst loading) to drive the reaction to completion. Monitor reaction progress with in-process controls.
Over-reduction Products Harsh reaction conditions can lead to the reduction of other functional groups.Carefully control the amount of reducing agent and the reaction temperature.
Intermediates from Incomplete Reduction Partial reduction of the nitro group can lead to the formation of nitroso or hydroxylamine intermediates.Ensure sufficient catalyst activity and reaction time. Monitor for the presence of these intermediates by HPLC.
Degradation Products The product may degrade due to exposure to air, light, or high temperatures during work-up or storage.Perform work-up and isolation steps under an inert atmosphere. Protect the product from light and store at the recommended temperature.
Solvent Adducts Reaction with the solvent under certain conditions.Select an appropriate and inert solvent for the reaction and work-up.

Analytical Workflow for Impurity Profiling:

Caption: Workflow for impurity analysis and control.

Problem 3: Scale-Up Challenges

Q: I am planning to scale up the synthesis of APA from lab scale to pilot plant. What are the key challenges I should anticipate and how can I mitigate them?

A: Scaling up a chemical process introduces new challenges that are not always apparent at the lab scale. Careful planning and a thorough understanding of the process are crucial for a successful scale-up.

Key Scale-Up Considerations:

Challenge Explanation and Mitigation Strategies
Heat Transfer and Exotherm Control Catalytic reductions of nitro compounds are often highly exothermic.[6] What is easily managed in a small flask can become a serious safety hazard in a large reactor. Mitigation: - Calorimetry Studies: Perform reaction calorimetry (e.g., using a Reaction Calorimeter - RC1) to understand the heat of reaction and the rate of heat generation. - Controlled Addition: Implement a slow and controlled addition of the reducing agent. - Efficient Cooling: Ensure the reactor has an adequate cooling capacity.
Mass Transfer and Agitation Inefficient mixing in a large reactor can lead to localized "hot spots," incomplete reactions, and increased impurity formation. Mitigation: - Agitator Design: Select an appropriate agitator design and speed to ensure good solid-liquid mixing. - Computational Fluid Dynamics (CFD): Use CFD modeling to simulate mixing in the reactor and optimize agitation parameters.
Catalyst Handling and Filtration Handling larger quantities of pyrophoric catalysts like Raney cobalt requires stringent safety protocols. Filtration of fine catalyst particles can be challenging at scale. Mitigation: - Inert Atmosphere: Use a closed system with an inert atmosphere for catalyst charging and handling. - Filtration System: Select an appropriate filtration system (e.g., a filter press or a Nutsche filter) that can handle the catalyst particles and is designed for safe operation.
Process Analytical Technology (PAT) Real-time monitoring of the reaction becomes more critical at a larger scale to ensure process control and safety. Mitigation: - In-line/On-line Monitoring: Implement PAT tools such as in-line FTIR or Raman spectroscopy to monitor the concentration of reactants and products in real-time. This allows for immediate adjustments to process parameters if deviations occur.[6]

Process Safety Workflow for Scale-Up:

Caption: A systematic approach to ensure safety during scale-up.

III. Experimental Protocols

Protocol 1: Laboratory Scale Synthesis of APA

This protocol describes a typical laboratory-scale synthesis of APA via the catalytic reduction of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Materials:

  • 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

  • Methanol

  • Water

  • Raney Cobalt (or Palladium on Carbon)

  • Hydrazine Hydrate (80% solution)

  • Diatomaceous Earth (Celite®)

  • Methyl tert-butyl ether (MTBE)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1 equivalent).

  • Add a mixture of methanol and water (e.g., 1:1 v/v).

  • Carefully add the catalyst (e.g., 10% w/w Raney cobalt) under an inert atmosphere.

  • Heat the mixture to 40-50 °C with stirring.

  • Slowly add hydrazine hydrate (e.g., 2-3 equivalents) dropwise, maintaining the internal temperature between 60-70 °C.

  • After the addition is complete, maintain the reaction at 60-70 °C for 3 hours, or until the reaction is complete as monitored by TLC or HPLC.

  • Cool the reaction mixture to room temperature.

  • Filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.

  • Concentrate the filtrate under reduced pressure to remove the methanol.

  • Add MTBE to the residue to precipitate the product.

  • Filter the solid, wash with MTBE, and dry under vacuum to obtain this compound as a solid.[3][4]

Protocol 2: In-Process HPLC Monitoring

Purpose: To monitor the progress of the reduction reaction and to quantify the starting material, product, and any major impurities.

HPLC System and Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer, pH 3.0) and acetonitrile.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at a specific wavelength (e.g., 280 nm)
Injection Volume 10 µL

Sample Preparation:

  • Carefully withdraw a small aliquot of the reaction mixture.

  • Quench the reaction immediately (e.g., by diluting with a cold solvent).

  • Filter the sample to remove the catalyst.

  • Dilute the sample with the mobile phase to an appropriate concentration.

  • Inject the sample into the HPLC system.

By following these guidelines and troubleshooting procedures, researchers and production chemists can optimize the commercial synthesis of this compound, ensuring a high-quality intermediate for the manufacturing of Apixaban.

IV. References

  • A practical synthesis for the key intermediate (G) of Apixaban. (2023). ResearchGate. --INVALID-LINK--

  • A practical synthesis for the key intermediate of apixaban. (2024). ResearchGate. --INVALID-LINK--

  • A practical synthesis for the key intermediate of apixaban. (2023). Semantic Scholar. --INVALID-LINK--

  • Nitro Reduction. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. --INVALID-LINK--

  • (PDF) A practical synthesis for the key intermediate (G) of Apixaban. (2023). ResearchGate. --INVALID-LINK--

  • Catalytic reduction of aromatic nitro compounds: general questions, equipment, enlarged laboratory tests. (n.d.). International Journal of Biology and Chemistry. --INVALID-LINK--

  • An alternative synthetic strategy to construct apixaban analogues. (2023). ARKAT USA. --INVALID-LINK--

  • 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone. (n.d.). ChemicalBook. --INVALID-LINK--

  • This compound. (n.d.). TCI Chemicals. --INVALID-LINK--

  • This compound. (n.d.). Pharmaffiliates. --INVALID-LINK--

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). MDPI. --INVALID-LINK--

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. (2023). ResearchGate. --INVALID-LINK--

  • A Mechanistic Guide to Nitro Group Reduction: A Comparative Analysis for Chemical Synthesis. (n.d.). Benchchem. --INVALID-LINK--

  • 1-(4-AMinophenyl)-5,6-dihydro-3-(4-Morpholinyl)-2(1h)-pyridinone synthesis. (n.d.). ChemicalBook. --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • This compound. (n.d.). Sigma-Aldrich. --INVALID-LINK--

  • 1267610-26-3 | this compound. (n.d.). Anax Laboratories. --INVALID-LINK--

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2024). National Institutes of Health. --INVALID-LINK--

  • 3-Morpholino-1-(4-Nitrophenyl)-5,6-Dihydropyridin-2(1H)-One Manufacturer, Supplier, and Exporter in India. (n.d.). V & V Pharma Industries. --INVALID-LINK--

  • 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. (n.d.). MedChemExpress. --INVALID-LINK--

  • 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. (n.d.). Manasa Life Sciences. --INVALID-LINK--

  • 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. (n.d.). ChemicalBook. --INVALID-LINK--

  • CAS 503615-03-0 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. (n.d.). BOC Sciences. --INVALID-LINK--

References

Validation & Comparative

A Comparative Guide to the Synthesis of Apixaban Intermediates: The Strategic Role of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Intermediates in Apixaban Synthesis

Apixaban, an orally administered, direct factor Xa inhibitor, has become a cornerstone in the prevention and treatment of thromboembolic disorders.[1][2] Its commercial success has intensified the focus on developing efficient, cost-effective, and scalable synthetic routes. The overall efficiency of Apixaban synthesis is critically dependent on the strategic selection of its key intermediates. This guide provides an in-depth comparative analysis of various synthetic pathways to Apixaban, with a particular focus on the pivotal intermediate, 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one . We will explore the synthesis of this key intermediate, compare it with alternative synthetic strategies, and provide supporting experimental data to guide researchers and drug development professionals in making informed decisions.

Featured Intermediate: this compound (Compound 5)

Chemical Structure:

  • CAS Number: 1267610-26-3[1]

  • Molecular Formula: C₁₅H₁₉N₃O₂[1]

  • Molecular Weight: 273.33 g/mol [1]

  • Appearance: Off-white to light beige powder[1]

This compound is a cornerstone in many modern synthetic routes to Apixaban due to its versatile reactivity and the high purity with which it can be prepared.[1]

Synthesis of this compound: A High-Yield Pathway

A prevalent and efficient method for the synthesis of This compound (5) involves a multi-step process commencing from 1-(4-nitrophenyl)piperidin-2-one (1). This pathway is favored for its high yields and the use of readily available reagents.[3]

The key transformation in this sequence is the reduction of the nitro group in 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (4) to an amino group, yielding the target intermediate (5).[3]

Caption: Synthetic pathway to the key intermediate (5).

Experimental Protocol: Synthesis of this compound (5)

Step 1: Dichlorination of 1-(4-nitrophenyl)piperidin-2-one (1)

  • To a stirred solution of 1-(4-nitrophenyl)piperidin-2-one (1) in toluene, gradually add phosphorus pentachloride (PCl₅) at 25-30 °C.

  • Heat the reaction mixture and monitor for completion.

  • Upon completion, the reaction mixture is worked up to isolate 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one (2).

    • Yield: Approximately 83%[3]

Step 2: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (4)

  • The dichlorinated product (2) undergoes nucleophilic substitution and elimination with morpholine (3).

  • The reaction is typically carried out in a suitable solvent and may require heating.

  • After the reaction is complete, the product (4) is isolated and purified.

    • Yield: Approximately 75%[3]

Step 3: Reduction of the Nitro Group to form this compound (5)

  • To a solution of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (4) in a mixture of ethanol and water, add Raney nickel.

  • Heat the mixture to 60-65 °C.

  • Slowly add hydrazine hydrate (80% solution) to the reaction mixture.

  • Maintain the temperature and stir for approximately 30 minutes.

  • Monitor the reaction for completion by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and filter to remove the catalyst.

  • Concentrate the filtrate and purify the resulting solid to obtain the final product (5).

    • Yield: Approximately 95%[3]

    • Purity: >98% can be achieved.

Alternative Apixaban Intermediates and Their Synthetic Routes

Several alternative synthetic strategies for Apixaban have been developed, each with its own set of key intermediates and associated advantages and disadvantages.

Route A: The Iodinated Intermediate Pathway

This route utilizes 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one as a key intermediate. While effective, this pathway is often considered less economically viable for large-scale production due to the high cost of the iodinated starting materials.[4]

Route B: The p-Nitroaniline Pathway

Starting from the inexpensive p-nitroaniline, this route proceeds through several intermediates, including 3-chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one .[4] This pathway avoids the use of costly iodinated compounds but can involve more steps and potentially harsh reaction conditions.[3]

Route C: Convergent Synthesis with Pre-formed Rings

A more convergent approach involves the synthesis of more complex intermediates like 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (8). This intermediate is then coupled with another key fragment, (Z)-ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate (9), to form the core structure of Apixaban.

Caption: Convergent synthesis route to the Apixaban core structure.

Experimental Protocol: Synthesis of 3-morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one (8)

Step 1: Acylation of Intermediate (5)

  • Dissolve This compound (5) in a suitable solvent such as tetrahydrofuran.

  • Add a base, for example, triethylamine.

  • Cool the mixture to 0 °C.

  • Slowly add 5-chlorovaleroyl chloride (6).

  • Allow the reaction to proceed to completion.

  • Isolate and purify the resulting amide, 5-chloro-N-(4-(5-morpholino-6-oxo-3,6-dihydropyridin-1(2H)-yl)phenyl)pentanamide (7).

    • Yield: Approximately 96%[3]

Step 2: Intramolecular Cyclization

  • The amide (7) is then subjected to intramolecular cyclization to form the piperidinone ring.

  • This step is typically carried out in the presence of a base, such as sodium hydride.

  • The reaction is monitored for completion, and the product (8) is isolated and purified.

    • Yield: Approximately 94%[3]

Comparative Analysis of Apixaban Intermediates

The choice of synthetic route and the corresponding intermediates has a significant impact on the overall efficiency, cost, and scalability of Apixaban production.

Intermediate Synthetic Route Key Advantages Potential Disadvantages Typical Purity
This compound High-yield reduction of nitro precursorHigh yields in key steps, avoids expensive reagents, good scalability.[1][3]Multi-step synthesis.>98%[1]
1-(4-Iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one Iodinated pathwayPotentially fewer steps in some variations.High cost of iodinated starting materials, not economically viable for large-scale production.[4]High purity achievable, but at a high cost.
3-Chloro-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one p-Nitroaniline pathwayUtilizes inexpensive starting materials.[4]Can involve harsh reaction conditions and multiple steps.[3]Variable, may require significant purification.
3-Morpholino-1-(4-(2-oxopiperidin-1-yl)phenyl)-5,6-dihydropyridin-2(1H)-one Convergent synthesisConvergent approach can improve overall efficiency.Requires the synthesis of two complex fragments.>99% achievable.[5]
(Z)-Ethyl 2-chloro-2-(2-(4-methoxyphenyl)hydrazono)acetate Key fragment for couplingCritical for the formation of the pyrazole ring in Apixaban.Synthesis can have issues with yield and purity.[6]>95% is achievable with optimized methods.[6]

Conclusion: The Strategic Importance of Intermediate Selection

The synthesis of Apixaban is a complex process where the choice of intermediates plays a critical role in determining the overall success of the manufacturing campaign. While several viable synthetic routes exist, the pathway involving This compound stands out as a robust and economically favorable option. Its synthesis from readily available starting materials, coupled with high yields in the key reduction step, makes it a strategically important intermediate for the large-scale production of Apixaban.

Conversely, routes that rely on expensive iodinated intermediates are less favored for commercial manufacturing. The convergent approach, while elegant, necessitates the efficient synthesis of two advanced intermediates. Ultimately, the optimal synthetic strategy will depend on a careful evaluation of factors such as raw material costs, process scalability, and the desired purity of the final active pharmaceutical ingredient. This guide provides the necessary data and insights to aid researchers and drug development professionals in navigating these critical decisions.

References

A Senior Application Scientist's Guide to the Synthesis of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (CAS 1267610-26-3) is a critical late-stage intermediate in the synthesis of Apixaban, a potent, direct, and selective Factor Xa inhibitor widely prescribed as an oral anticoagulant.[1][2][3][4] The efficiency, scalability, and cost-effectiveness of the synthesis of this intermediate directly impact the production of the final active pharmaceutical ingredient (API). This guide provides a comparative analysis of the predominant synthetic routes to this key intermediate, offering field-proven insights into the causality behind experimental choices, detailed protocols, and supporting data to aid researchers and process chemists in selecting the optimal strategy for their needs.

The molecular structure, featuring a dihydropyridinone core, a morpholine substituent, and an aminophenyl group, presents specific synthetic challenges.[4] The primary divergence in synthetic strategies lies in the construction of the core heterocyclic system and the timing of the reduction of a nitro group precursor to the final aniline moiety. This analysis will focus on the most prevalent and industrially relevant approaches.

Route 1: Dihydropyridinone Ring Construction followed by Nitro Group Reduction

This strategy involves the initial synthesis of the dihydropyridinone ring system bearing a nitro-substituted phenyl group, followed by a terminal reduction step to furnish the desired amine. This multi-step approach allows for purification of intermediates but requires careful optimization of each reaction.

Route 1A: From 1-(4-Nitrophenyl)piperidin-2-one

A common pathway begins with the commercially available or readily synthesized 1-(4-nitrophenyl)piperidin-2-one. The core of this method is the introduction of the morpholine substituent at the 3-position, which is achieved through an activation-substitution sequence.

Mechanism & Rationale:

  • α-Dichlorination: The starting lactam is first treated with a strong chlorinating agent, typically phosphorus pentachloride (PCl₅), to form the 3,3-dichloro intermediate.[5] The rationale for this step is to activate the α-position for subsequent nucleophilic attack. The gem-dichloro group is a good leaving group under the reaction conditions.

  • Nucleophilic Substitution & Elimination: The dichloro intermediate is then reacted with morpholine.[5] This proceeds via a nucleophilic substitution, followed by the elimination of HCl, to form the enamine-like double bond, yielding 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. Using an excess of morpholine or another base like triethylamine is crucial to neutralize the HCl generated, driving the reaction to completion.[6]

  • Nitro Group Reduction: The final step is the reduction of the nitro group to the amine. This is a standard transformation, but the choice of reagent is critical for achieving high yield and purity without affecting the other functional groups.

This entire sequence can be visualized as a workflow.

cluster_route1 Route 1A Workflow start 1-(4-Nitrophenyl)piperidin-2-one inter1 3,3-Dichloro-1-(4- nitrophenyl)piperidin-2-one start->inter1 PCl₅ inter2 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one inter1->inter2 Morpholine, Triethylamine end_product 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one inter2->end_product Reduction (e.g., Hydrazine/Raney Ni)

Caption: Workflow for Route 1A.

Route 2: High-Yield Catalytic Reduction of the Nitro Precursor

This route focuses specifically on the terminal and most critical step: the reduction of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one. While this is the final step of Route 1, its efficiency and scalability merit its consideration as a distinct, optimizable process module. The use of catalytic transfer hydrogenation with hydrazine hydrate and a metal catalyst like Raney Nickel or Raney Cobalt is a well-documented and industrially preferred method.[2][7][8]

Mechanism & Rationale:

Hydrazine hydrate, in the presence of a Raney catalyst (a fine-grained solid composed mostly of nickel or cobalt), acts as a source of hydrogen in situ. The catalyst's high surface area facilitates the decomposition of hydrazine to produce diimide (N₂H₂) and hydrogen gas, which then catalytically reduces the nitro group to the amine.

  • Choice of Catalyst: Raney Ni or Co are chosen for their high catalytic activity and selectivity for nitro group reduction. They are relatively inexpensive and can be used in slurry form, which is convenient for large-scale reactions.[7]

  • Reaction Conditions: The reaction is typically run in a mixed solvent system like methanol/water at a moderately elevated temperature (60-70°C).[7][9] This temperature is a trade-off: high enough to ensure a reasonable reaction rate but low enough to minimize potential side reactions and control the exothermic decomposition of hydrazine. The slow addition of hydrazine hydrate is a critical safety and process control measure to manage the exotherm.[7]

cluster_route2 Route 2: Catalytic Reduction start 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one end_product 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one start->end_product Methanol/Water 60-70°C, 3h catalyst Raney Co or Ni (Catalyst) catalyst->start reagent Hydrazine Hydrate (H₂ Source) reagent->start

Caption: Key transformation in Route 2.

Comparative Data Analysis

The selection of a synthetic route in drug development is a multi-factorial decision. The following table summarizes key performance indicators for the routes discussed.

ParameterRoute 1A (Full Sequence)Route 2 (Reduction Step Only)Notes & Rationale
Starting Material 1-(4-Nitrophenyl)piperidin-2-one3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-oneRoute 1A offers a more fundamental starting point, while Route 2 focuses on a high-yield finishing step.
Key Reagents PCl₅, Morpholine, Hydrazine/Raney NiHydrazine Hydrate, Raney Co/NiRoute 1A involves more hazardous reagents (PCl₅). Route 2 uses hydrazine, which requires careful handling.
Overall Yield ~35-48% (over 4 steps)[6]>98%[2][7][8]The reduction step (Route 2) is exceptionally high-yielding. The overall yield of Route 1A is lower due to multiple steps.
Product Purity ≥98% (after purification)[6]99.8%[2][7][8]Route 2 provides a product of very high purity, often requiring minimal downstream purification.
Scalability ModerateHighRoute 2 is a proven, large-scale industrial process.[7] The use of PCl₅ in Route 1A can present challenges on scale.
Safety Concerns PCl₅ is highly corrosive and water-reactive.Hydrazine is toxic and potentially explosive; requires strict temperature control.Both routes have safety considerations, but the hazards are well-understood and manageable with proper engineering controls.

Expert Conclusion & Recommendation

For both laboratory and industrial-scale production, the Catalytic Reduction (Route 2) stands out as the superior method for the final conversion. It is a robust, exceptionally high-yielding, and highly reproducible process that delivers the target intermediate in excellent purity.[2][7]

The choice of how to synthesize the nitro-precursor depends on the availability and cost of starting materials. Route 1A is a viable, albeit lower-yielding, pathway. Alternative industrial routes, such as a one-pot cyclization starting from p-nitroaniline, have also been developed to improve efficiency and avoid hazardous reagents, making them attractive for large-scale manufacturing.[10]

Ultimately, a convergent strategy is most effective: synthesizing the nitro-precursor via the most cost-effective multi-step process available (such as Route 1A or patented industrial alternatives), and then subjecting it to the highly optimized and efficient catalytic transfer hydrogenation detailed in Route 2 to produce the final, high-purity intermediate.

Detailed Experimental Protocols

The following protocols are based on published, validated procedures and represent best practices in the field.

Protocol 1: Synthesis of 3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (Precursor for Route 2)

This protocol is adapted from literature procedures for the synthesis of the nitro-precursor.[5][6]

  • Chlorination: To a solution of 1-(4-nitrophenyl)piperidin-2-one (1.0 eq) in a suitable solvent (e.g., dichloromethane), add phosphorus pentachloride (PCl₅) (1.1 eq) portion-wise at 0-5°C. Allow the reaction mixture to warm to room temperature and stir for 2-3 hours until TLC analysis indicates complete consumption of the starting material.

  • Work-up: Carefully pour the reaction mixture onto crushed ice. Separate the organic layer, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 3,3-dichloro-1-(4-nitrophenyl)piperidin-2-one.

  • Substitution/Elimination: Dissolve the crude dichloro intermediate in N,N-Dimethylformamide (DMF). Add triethylamine (3.0 eq) followed by morpholine (4.5 eq).[6]

  • Reaction: Heat the mixture to 95-100°C and maintain for 5-6 hours, monitoring by TLC.[6]

  • Isolation: Upon completion, cool the reaction mass and add purified water to precipitate the product. Cool the slurry to 0-5°C and stir for 1-2 hours.[6]

  • Purification: Filter the solid, wash with water, and dry under vacuum. The product can be further purified by recrystallization from a suitable solvent like ethanol to yield the title compound with a purity of ≥98%.

Protocol 2: Catalytic Reduction to this compound (Route 2)

This protocol is based on a validated large-scale industrial synthesis.[2][7][8]

  • Reactor Setup: To a suitable reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one (1.0 eq), methanol (10 vol), and water (10 vol).

  • Catalyst Addition: Under an inert atmosphere (e.g., nitrogen), carefully add Raney Cobalt or Raney Nickel (10% w/w) to the stirred suspension.[7]

  • Heating: Raise the temperature of the reaction mixture to 40-50°C.

  • Hydrazine Addition: Slowly add hydrazine hydrate (80% solution, ~3.0 eq) dropwise via the addition funnel, ensuring the internal temperature does not exceed 70°C. The addition should be controlled to manage the exotherm.[7]

  • Reaction: After the addition is complete, maintain the reaction mixture at 60-70°C for 3 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.[2][7]

  • Filtration: Cool the reaction mixture to room temperature and filter through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with methanol.

  • Isolation: Concentrate the combined filtrate under reduced pressure to remove the solvent. Add methyl tert-butyl ether (MTBE) to the residue to precipitate the product.[7]

  • Drying: Filter the white solid, wash with MTBE, and dry under vacuum at 50°C to a constant weight. This procedure typically yields the title compound with >98% yield and >99.5% purity.[2][7]

References

A Comparative Guide to the Validation of Analytical Methods for 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and manufacturing, the purity and quality of active pharmaceutical ingredients (APIs) and their intermediates are of paramount importance. This guide provides an in-depth technical comparison and validation framework for analytical methods pertinent to "1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one," a key intermediate in the synthesis of the widely used anticoagulant, Apixaban.[1][2][3] The objective is to equip researchers and drug development professionals with the scientific rationale and practical methodologies for establishing robust and reliable analytical procedures, ensuring compliance with global regulatory standards.

The validation of an analytical procedure is the process by which it is established, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended application.[4] This guide is structured to provide not just a set of instructions, but a comprehensive understanding of the "why" behind the "how," grounded in the principles of scientific integrity and regulatory expectations set forth by the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[5][6][7][8][9][10][11][12][13][14][15]

The Critical Role of a Validated Analytical Method

For a pharmaceutical intermediate like this compound, a validated analytical method is the cornerstone of quality control. It ensures the identity, purity, and strength of the intermediate, which directly impacts the quality and safety of the final API, Apixaban. An unvalidated or poorly validated method can lead to inconsistent product quality, regulatory non-compliance, and potential risks to patient safety. Therefore, a thorough validation process is not merely a regulatory hurdle but a fundamental scientific necessity.

Comparison of Potential Analytical Approaches

While High-Performance Liquid Chromatography (HPLC) is the most common and versatile technique for the analysis of non-volatile pharmaceutical intermediates, other methods can be considered based on the specific analytical challenge.

Analytical Technique Principle Advantages for this Analyte Limitations for this Analyte
High-Performance Liquid Chromatography (HPLC) with UV Detection Separation based on partitioning between a liquid mobile phase and a solid stationary phase.High resolution, excellent quantitative performance, widely available, robust. Ideal for purity and assay determination.Slower than UPLC.
Ultra-Performance Liquid Chromatography (UPLC) with UV Detection Similar to HPLC but uses smaller particle size columns, leading to higher resolution and faster analysis times.Significant reduction in analysis time and solvent consumption.[8][9] Increased sensitivity.Higher initial instrument cost.
Liquid Chromatography-Mass Spectrometry (LC-MS) Combines the separation power of LC with the mass analysis capabilities of MS.High specificity and sensitivity, capable of identifying unknown impurities by mass.[3][15]Higher cost and complexity.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass analysis.Excellent for volatile impurities.The target analyte is non-volatile and would require derivatization, adding complexity and potential for error.[12]

For the routine quality control of this compound, a stability-indicating HPLC method with UV detection is the most appropriate and widely accepted approach. It offers a balance of performance, cost-effectiveness, and regulatory acceptance.

Proposed HPLC Method for Analysis

Drawing from established methods for Apixaban and its related substances, a robust starting point for an HPLC method for this compound is proposed below.[4][5][6][7][11][16][17]

Parameter Condition Rationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides good retention and selectivity for moderately polar compounds like the target analyte.
Mobile Phase A 0.01 M Phosphate Buffer, pH 3.0A buffered mobile phase is crucial for reproducible retention times of ionizable compounds.
Mobile Phase B AcetonitrileA common organic modifier that provides good peak shape and elution strength.
Gradient Elution 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% BA gradient is necessary to elute any potential impurities with different polarities and to ensure the elution of the main analyte with a good peak shape.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection Wavelength 280 nmThe aromatic ring in the analyte is expected to have a strong UV absorbance around this wavelength, providing good sensitivity.
Injection Volume 10 µLA typical injection volume for HPLC analysis.
Diluent Mobile Phase A:Mobile Phase B (80:20)The analyte should be dissolved in a solvent similar in composition to the initial mobile phase to ensure good peak shape.

A Comprehensive Validation Protocol

The following validation protocol is designed based on the ICH Q2(R2) guidelines and provides a framework for demonstrating that the proposed HPLC method is fit for its intended purpose.[5][7][9][10][11][16][17]

System Suitability

Objective: To verify that the chromatographic system is adequate for the intended analysis.

Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solution (containing the analyte at a known concentration) five or six times.

  • Calculate the relative standard deviation (RSD) of the peak area, retention time, theoretical plates, and tailing factor.

Acceptance Criteria:

  • RSD of peak area ≤ 2.0%

  • RSD of retention time ≤ 1.0%

  • Theoretical plates > 2000

  • Tailing factor ≤ 2.0

Specificity (including Forced Degradation)

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Procedure:

  • Blank and Placebo Analysis: Inject the diluent (blank) and a placebo (if analyzing a formulated product) to ensure no interfering peaks at the retention time of the analyte.

  • Forced Degradation: Subject the analyte to stress conditions to induce degradation. This is critical for developing a stability-indicating method.

    • Acid Hydrolysis: 0.1 N HCl at 60°C for 24 hours.

    • Base Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105°C for 48 hours.

    • Photolytic Degradation: Expose to UV light (254 nm) for 48 hours.

  • Analyze the stressed samples and assess the purity of the analyte peak using a photodiode array (PDA) detector to ensure peak purity.

Acceptance Criteria:

  • No interference from the blank or placebo at the retention time of the analyte.

  • The method should be able to separate the analyte from all degradation products (resolution > 1.5).

  • The analyte peak should be spectrally pure in the presence of degradation products.

Linearity and Range

Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.

Procedure:

  • Prepare a series of at least five standard solutions of the analyte at different concentrations, typically ranging from 50% to 150% of the expected working concentration.

  • Inject each solution in triplicate.

  • Plot the average peak area against the concentration and perform a linear regression analysis.

Acceptance Criteria:

  • Correlation coefficient (r²) ≥ 0.999.

  • The y-intercept should be close to zero.

  • The residuals should be randomly distributed around the x-axis.

Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.

Procedure:

  • Prepare samples by spiking a placebo (or a known matrix) with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the working concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria:

  • The mean recovery should be between 98.0% and 102.0%.

  • The RSD of the recovery at each level should be ≤ 2.0%.

Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

Procedure:

  • Repeatability (Intra-day Precision):

    • Analyze six independent preparations of the sample at 100% of the test concentration on the same day, by the same analyst, and on the same instrument.

    • Calculate the RSD of the results.

  • Intermediate Precision (Inter-day and Inter-analyst Ruggedness):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • Calculate the RSD of the combined results from both studies.

Acceptance Criteria:

  • Repeatability: RSD ≤ 2.0%.

  • Intermediate Precision: RSD ≤ 3.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Objective: To determine the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Procedure:

  • Based on Signal-to-Noise Ratio:

    • Determine the concentration that gives a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

  • Based on the Standard Deviation of the Response and the Slope:

    • LOD = 3.3 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

    • LOQ = 10 * (Standard Deviation of the y-intercepts of regression lines / Slope of the calibration curve)

Acceptance Criteria:

  • The LOQ should be demonstrated with acceptable precision and accuracy.

Robustness

Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Procedure:

  • Vary the following parameters one at a time:

    • Flow rate (± 0.2 mL/min)

    • Column temperature (± 5°C)

    • Mobile phase pH (± 0.2 units)

    • Mobile phase composition (± 2% organic)

  • Analyze the standard solution under each varied condition and assess the impact on system suitability parameters and the assay result.

Acceptance Criteria:

  • System suitability parameters should still be met under all varied conditions.

  • The change in the assay result should not be significant.

Visualizing the Validation Workflow

ValidationWorkflow cluster_planning Phase 1: Planning & Development cluster_execution Phase 2: Experimental Execution cluster_reporting Phase 3: Reporting & Implementation Dev Method Development & Optimization Proto Write Validation Protocol Dev->Proto SS System Suitability Proto->SS Spec Specificity & Forced Degradation SS->Spec Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD_LOQ LOD & LOQ Prec->LOD_LOQ Rob Robustness LOD_LOQ->Rob Report Validation Report Rob->Report Implement Method Implementation for Routine Use Report->Implement

Caption: The overall workflow for analytical method validation.

Logical Relationships in Method Validation

ValidationLogic cluster_params Key Validation Parameters Method Analytical Method IntendedUse Intended Use (e.g., Purity Assay) Method->IntendedUse is defined by ValidationParams Validation Parameters IntendedUse->ValidationParams determines Specificity Specificity ValidationParams->Specificity Linearity Linearity ValidationParams->Linearity Accuracy Accuracy ValidationParams->Accuracy Precision Precision ValidationParams->Precision Range Range ValidationParams->Range FitForPurpose Method is Fit for Purpose Specificity->FitForPurpose collectively demonstrate Linearity->FitForPurpose collectively demonstrate Accuracy->FitForPurpose collectively demonstrate Precision->FitForPurpose collectively demonstrate Range->FitForPurpose collectively demonstrate

Caption: The logical flow from method definition to validation.

Conclusion

The validation of an analytical method for a critical pharmaceutical intermediate such as this compound is a rigorous and systematic process that underpins the quality and safety of the final drug product. By following a well-defined protocol based on international regulatory guidelines, and by understanding the scientific principles behind each validation parameter, researchers and drug development professionals can establish a robust and reliable analytical method. This guide provides a comprehensive framework for this process, from method selection and development to the detailed execution of the validation studies. The successful validation of the analytical method provides a high degree of assurance that it will consistently produce results that are accurate, reproducible, and fit for their intended purpose.

References

Cost-effectiveness analysis of "1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one" synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Synthesis Strategy in Apixaban Production

Apixaban, marketed as Eliquis, is a leading oral anticoagulant that directly inhibits Factor Xa, playing a crucial role in preventing and treating thromboembolic diseases.[1] Its widespread clinical use necessitates highly efficient, scalable, and, most importantly, cost-effective manufacturing processes. The overall cost of an Active Pharmaceutical Ingredient (API) like Apixaban is profoundly influenced by the synthetic route chosen, including the cost of raw materials, the number of steps, process efficiency (yield), and safety and environmental considerations.

A pivotal intermediate in many modern Apixaban syntheses is 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one (henceforth AMPD).[2][3] The efficiency of producing this intermediate is a key determinant of the final API's cost. This guide provides a detailed cost-effectiveness analysis of two major strategic approaches to the core structure of Apixaban, comparing a modern route centered around the AMPD intermediate with a traditional, first-generation approach. We will dissect the experimental protocols, compare material costs, and evaluate the overall process viability from an industrial perspective.

Route A: The Modern, Cost-Effective Synthesis via p-Nitroaniline

This contemporary approach is designed for industrial-scale production, prioritizing low-cost starting materials and operational simplicity.[4] The strategy involves building the core lactam structure from inexpensive p-nitroaniline and subsequently reducing the nitro group to form the key amine, AMPD.

Experimental Protocol: Route A

This synthesis is a multi-step process, often streamlined in industrial settings using one-pot procedures to improve efficiency.

Step A1: Synthesis of 1-(4-nitrophenyl)piperidin-2-one

  • To a reaction vessel, add p-nitroaniline (1.0 kg), dichloromethane (7.7 L), sodium carbonate (0.46 kg), water (1.8 L), and a phase transfer catalyst such as tetrabutylammonium bromide (0.12 kg).[4]

  • Cool the stirred mixture to between -5°C and 10°C.

  • Slowly add a solution of 5-chlorovaleryl chloride (1.19 kg) dropwise over approximately 2 hours, maintaining the low temperature.[4]

  • After the addition, allow the reaction to continue for 2 hours.

  • Add an aqueous solution of a strong base like sodium hydroxide to facilitate the one-pot cyclization reaction.[4]

  • After workup (acid wash, separation, drying), the intermediate 1-(4-nitrophenyl)piperidin-2-one is obtained. The yield for this amidation and cyclization is typically high.

Causality Insight: The use of a phase-transfer catalyst is critical for bringing the water-soluble inorganic base (sodium carbonate) into the organic phase to react with the p-nitroaniline. The one-pot cyclization, driven by a strong base, significantly improves process efficiency by avoiding the isolation of the initial acylated intermediate, saving time, and reducing solvent waste.[4]

Step A2: Synthesis of 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one

  • The lactam from Step A1 is dissolved in a suitable solvent like chloroform.

  • Phosphorus pentachloride (PCl₅) is added to facilitate dichlorination at the alpha-position.[5]

  • Following an aqueous quench and extraction, the crude dichloro-intermediate is obtained.[6]

  • This intermediate is then heated with excess morpholine, which acts as both the nucleophile and the base, to yield 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.[5][6] A two-step yield of approximately 66-75% is reported for this transformation.[5][6]

Step A3: Synthesis of this compound (AMPD)

  • To a reactor containing the nitro-compound from Step A2 (2.5 kg) in a mixture of methanol (25 L) and water (25 L), add Raney Nickel (250 g) as a catalyst.[7]

  • Heat the mixture to 40-50°C.

  • Slowly add hydrazine hydrate (80% solution, 2.0 kg) while maintaining the temperature.[7]

  • After the addition, increase the temperature to 60-70°C and maintain for 3 hours.

  • Upon reaction completion, the catalyst is filtered off, and the solvent is removed. The final product, AMPD, is isolated with a reported yield of 98% and purity of 99.8%.[7]

Causality Insight: Catalytic hydrogenation is a classic and highly efficient method for nitro group reduction. Hydrazine hydrate in the presence of Raney Nickel is a potent reducing system that offers high conversion and selectivity, producing a very pure product which is crucial for the subsequent steps in the total synthesis of Apixaban.[7]

Workflow Diagram: Route A

Route_A cluster_0 Step A1: Lactam Formation cluster_1 Step A2: Morpholine Installation cluster_2 Step A3: Nitro Reduction pna p-Nitroaniline lactam 1-(4-nitrophenyl) piperidin-2-one pna->lactam Na2CO3, NaOH Phase Transfer Cat. cvc 5-Chlorovaleryl Chloride cvc->lactam Na2CO3, NaOH Phase Transfer Cat. nitro_precursor 3-Morpholino-1-(4-nitrophenyl) -5,6-dihydropyridin-2(1H)-one lactam->nitro_precursor 1. PCl5 2. Morpholine pcl5 PCl5 morpholine Morpholine ampd AMPD (Target Intermediate) nitro_precursor->ampd Reduction hydrazine Hydrazine Hydrate Raney Ni Route_B cluster_3 Step B1: Acylation cluster_4 Step B2: Cyclization pia p-Iodoaniline iodo_amide 5-bromo-N-(4-iodophenyl) pentanamide pia->iodo_amide Triethylamine bvc 5-Bromovaleryl Chloride bvc->iodo_amide Triethylamine iodo_lactam 1-(4-iodophenyl) piperidin-2-one (Alternative Intermediate) iodo_amide->iodo_lactam Strong Base

References

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Purity in Pharmaceutical Intermediates

In the synthesis of Active Pharmaceutical Ingredients (APIs), the purity of each intermediate is paramount to the safety and efficacy of the final drug product. "1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one" (referred to herein as AMPD) is a critical intermediate in the manufacture of Apixaban, a potent, orally active inhibitor of coagulation factor Xa used for preventing and treating thromboembolic events.[1][2][3][4] The control of impurities during its synthesis is not merely a quality control checkpoint but a fundamental requirement for regulatory compliance and patient safety.[5][6]

Impurities can arise from various sources, including starting materials, by-products of side reactions, or degradation of the intermediate itself.[6][7] One of the most common process-related impurities in the synthesis of AMPD is its nitro-precursor, "1-(4-Nitrophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one" (Nitro-AMPD), which can persist due to incomplete reduction. The structural similarity between AMPD and Nitro-AMPD, differing only by an amino (-NH₂) versus a nitro (-NO₂) group, presents a significant analytical challenge.

This guide provides a comprehensive spectroscopic comparison of AMPD and its key nitro-impurity. We will delve into the practical application of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR), and UV-Visible (UV-Vis) spectroscopy. Our focus is not just on presenting data, but on explaining the underlying principles that make these techniques effective for unambiguous identification and quantification, ensuring the integrity of the API synthesis chain.

The Analytical Workflow: A Multi-Technique Approach

A robust impurity profiling strategy does not rely on a single analytical technique. Instead, it leverages the orthogonal strengths of multiple spectroscopic and chromatographic methods to build a comprehensive picture of the sample's composition. The following workflow illustrates a logical approach to identifying and quantifying impurities like Nitro-AMPD in a sample of AMPD.

G cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation & Reporting Prep Prepare solutions of AMPD Bulk Sample in appropriate deuterated and non-deuterated solvents MS Mass Spectrometry (LC-MS) - Determine Molecular Weight - Detect Impurity Mass Prep->MS Analyze Sample NMR NMR Spectroscopy (¹H, ¹³C) - Elucidate Molecular Structure - Identify & Quantify Impurity Prep->NMR Analyze Sample FTIR FTIR Spectroscopy - Identify Key Functional Groups (Amine vs. Nitro) Prep->FTIR Analyze Sample UV UV-Vis Spectroscopy - Quantify Impurity Levels - Purity Check Prep->UV Analyze Sample Interpret Correlate data from all techniques. Confirm impurity structure and concentration. MS->Interpret NMR->Interpret FTIR->Interpret UV->Interpret Report Generate Certificate of Analysis (CoA) - Purity Specification Met? - Impurity Levels Below Threshold? Interpret->Report

Caption: A typical workflow for impurity analysis using multiple spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy provides unparalleled detail about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei. For differentiating AMPD from Nitro-AMPD, ¹H NMR is particularly powerful due to the significant influence of the amino and nitro groups on the chemical shifts of the aromatic protons.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh ~5-10 mg of the sample and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆) or Deuterated Chloroform (CDCl₃). DMSO-d₆ is often preferred as it can solubilize both the amine and nitro compounds and will not exchange with the amine protons.

  • Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Program: Standard single-pulse experiment (e.g., 'zg30').

    • Number of Scans: 16-64 scans to achieve adequate signal-to-noise.

    • Relaxation Delay (d1): 2-5 seconds.

    • Reference: Set the residual solvent peak (DMSO at ~2.50 ppm) as the internal standard.

Comparative ¹H NMR Analysis

The key diagnostic region in the ¹H NMR spectrum is the aromatic region (~6.5-8.5 ppm). The electron-donating nature of the -NH₂ group shields the aromatic protons, causing them to resonate at a higher field (lower ppm). Conversely, the strongly electron-withdrawing -NO₂ group deshields the aromatic protons, shifting their signals significantly downfield (higher ppm).

G cluster_0 AMPD Structure cluster_1 Nitro-AMPD Structure AMPD Nitro 1-(4-Nitrophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one (Structure not directly available, -NO₂ replaces -NH₂ on phenyl ring) label_AMPD Key Functional Group: -NH₂ (Electron-Donating) label_Nitro Key Functional Group: -NO₂ (Electron-Withdrawing)

Caption: Structural comparison highlighting the key differentiating functional groups.

Proton Assignment Expected ¹H Chemical Shift (ppm) - AMPD Expected ¹H Chemical Shift (ppm) - Nitro-AMPD Rationale for Difference
Aromatic Protons (AA'BB' system)~6.6-7.2~7.8-8.3Strong deshielding by the electron-withdrawing -NO₂ group shifts protons significantly downfield.
-NH₂ Protons~5.0-5.5 (broad singlet in DMSO-d₆)N/ASignal is absent in the nitro-impurity.
Morpholino Protons (-O-CH₂-)~3.7 (triplet)~3.7 (triplet)Minimal change expected as they are distant from the phenyl ring.
Morpholino Protons (-N-CH₂-)~3.1 (triplet)~3.2 (triplet)Minor downfield shift may occur due to the remote electronic effect.
Dihydropyridinone Protons~2.5-3.5~2.5-3.6Minor shifts possible, but not a primary diagnostic tool.

Mass Spectrometry (MS): Unambiguous Molecular Weight Determination

Mass spectrometry is indispensable for confirming the molecular weight of the main component and identifying impurities based on their mass-to-charge ratio (m/z). When coupled with a separation technique like liquid chromatography (LC-MS), it becomes a powerful tool for both identification and quantification.

Experimental Protocol: LC-MS
  • Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent like methanol or acetonitrile/water mixture.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 2.7 µm) is typically effective.[8]

    • Mobile Phase: A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is a common starting point.[8][9]

    • Flow Rate: 0.3-0.5 mL/min.

  • Mass Spectrometry Detection:

    • Ionization Mode: Electrospray Ionization (ESI) in positive mode is highly effective for these compounds.

    • Scan Range: Scan a mass range that covers the expected molecular weights, e.g., m/z 100-500.

    • Analysis: Look for the protonated molecular ions [M+H]⁺.

Comparative MS Analysis

The mass difference between AMPD and Nitro-AMPD is substantial and provides definitive evidence for the presence of the impurity.

Compound Molecular Formula Molecular Weight ( g/mol ) Expected [M+H]⁺ (m/z)
AMPDC₁₅H₁₉N₃O₂273.33[1][3][10][11]274.15
Nitro-AMPDC₁₅H₁₈N₄O₄318.33319.14

The detection of an ion at m/z 319.14 in an AMPD sample is a clear indication of contamination with the nitro-precursor. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition, providing an additional layer of confidence.

Fourier-Transform Infrared (FTIR) Spectroscopy: A Rapid Functional Group Screen

FTIR spectroscopy is a fast and non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation. The vibrational frequencies of the amino and nitro groups are distinct, making FTIR an excellent tool for quickly screening for the presence of Nitro-AMPD.

Experimental Protocol: FTIR (ATR)
  • Sample Preparation: Place a small amount of the solid powder sample directly onto the Attenuated Total Reflectance (ATR) crystal.

  • Data Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Analysis: Analyze the spectrum for characteristic absorption bands.

Comparative FTIR Analysis

The primary differences will be observed in the N-H stretching region (for AMPD) and the N-O stretching region (for Nitro-AMPD).

Vibrational Mode Expected Wavenumber (cm⁻¹) - AMPD Expected Wavenumber (cm⁻¹) - Nitro-AMPD Significance
N-H Stretch (Aromatic Amine)Two bands, ~3450-3300[12][13]AbsentDefinitive presence of the primary amine in AMPD.
C=O Stretch (Lactam)~1660-1640[14][15][16]~1670-1650The electron-withdrawing nitro group may cause a slight shift to higher frequency.
N-O Asymmetric StretchAbsentStrong band, ~1550-1500Unambiguous indicator of the nitro group.
N-O Symmetric StretchAbsentStrong band, ~1360-1300Confirmatory band for the nitro group.
C-N Stretch (Aromatic Amine)~1320-1250[12]AbsentCharacteristic of the Ar-NH₂ bond.

UV-Visible (UV-Vis) Spectroscopy: A Quantitative Tool for Impurity Monitoring

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which is characteristic of molecules containing chromophores (light-absorbing groups).[17][18] Both the aminophenyl and nitrophenyl groups are strong chromophores, but their absorption profiles differ significantly, allowing for quantification.

Experimental Protocol: UV-Vis
  • Sample Preparation: Prepare accurate solutions of the sample in a UV-transparent solvent (e.g., methanol or ethanol) at a known concentration.

  • Data Acquisition: Scan the absorbance of the solution from approximately 200 nm to 400 nm using a dual-beam spectrophotometer.

  • Analysis: Identify the wavelength of maximum absorbance (λₘₐₓ).

Comparative UV-Vis Analysis

The key difference is the position of the primary absorption band. The nitro group, being a stronger auxochrome and part of an extended conjugated system, causes a significant bathochromic shift (shift to longer wavelength) compared to the amino group.

Compound Key Chromophore Expected λₘₐₓ (nm) Rationale
AMPDp-Aminophenyl~290-310Typical absorption for an aniline derivative.
Nitro-AMPDp-Nitrophenyl~360-380The nitro group extends conjugation and is strongly electron-withdrawing, causing a red shift.

This difference in λₘₐₓ is crucial. By measuring the absorbance at the λₘₐₓ of Nitro-AMPD (~370 nm), where AMPD has minimal absorbance, one can create a calibration curve and accurately quantify trace levels of the nitro-impurity, making UV-Vis an excellent tool for routine quality control.[19][20]

Conclusion

The effective differentiation of "this compound" from its structurally similar process impurity, the nitro-analogue, is a critical task in ensuring the quality of Apixaban synthesis. No single technique provides all the answers, but a combined spectroscopic approach offers a self-validating system for analysis.

  • NMR spectroscopy provides definitive structural confirmation and is the most powerful tool for identification.

  • Mass Spectrometry offers unambiguous molecular weight data, confirming the presence of impurities with different masses.

  • FTIR spectroscopy serves as a rapid, qualitative screen for the key functional groups that differentiate the compound from its impurity.

  • UV-Vis spectroscopy excels as a simple, robust, and cost-effective method for the quantitative determination of the chromophorically distinct nitro-impurity.

By judiciously applying these techniques, researchers and drug development professionals can confidently characterize this key pharmaceutical intermediate, ensuring it meets the stringent purity requirements for the production of safe and effective medicines.

References

A Comparative Guide to the Certified Reference Material of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, an Apixaban-Related Compound

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The control of impurities in active pharmaceutical ingredients (APIs) is a mandate of global regulatory bodies and a cornerstone of drug safety and efficacy.[1] This guide provides an in-depth technical comparison of using a Certified Reference Material (CRM) for 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one , a known intermediate and potential impurity in the synthesis of the anticoagulant Apixaban.[2][3][4] We will explore the fundamental differences between a CRM and other reference standards, supported by a detailed experimental workflow. The data herein demonstrates the superior accuracy, reliability, and regulatory compliance achieved when employing a CRM for the quantification of this critical Apixaban-related compound.

Introduction: The Significance of Apixaban and Its Impurities

Apixaban is a potent, direct, and selective inhibitor of coagulation factor Xa, widely prescribed for the prevention of venous thromboembolism and stroke.[3] The synthesis of a complex molecule like Apixaban involves multiple steps where intermediates, by-products, and degradation products can emerge as impurities.[5][6] This compound (CAS 1267610-26-3) is a key intermediate in several synthesis routes of Apixaban.[2][3] Its presence in the final drug substance, even at trace levels, must be strictly monitored and controlled.

Regulatory frameworks, such as the International Council for Harmonisation (ICH) Q3A(R2) guideline, mandate the reporting, identification, and qualification of impurities in new drug substances.[5][7] The guideline establishes thresholds; for instance, for a drug with a maximum daily dose of up to 2 grams, impurities present at a level of 0.10% or higher must be identified.[1][5] Accurate quantification is therefore not merely a quality control metric but a critical regulatory requirement. This necessitates the use of highly characterized reference materials to ensure the validity of analytical data.[8]

The Metrological Hierarchy: Certified Reference Material (CRM) vs. Other Standards

In analytical chemistry, not all standards are created equal. The choice of reference material directly impacts the validity and traceability of measurement results.[9][10]

  • Certified Reference Material (CRM): The apex of the quality pyramid. A CRM is a reference material whose property values are certified by a metrologically valid procedure, accompanied by a certificate that provides the value, its associated uncertainty, and a statement of metrological traceability.[11] CRMs are produced by accredited organizations following stringent ISO 17034 guidelines and are indispensable for method validation, instrument calibration, and ensuring compliance with regulatory requirements.[9][12][13]

  • Reference Material (RM) / Standard: A broader category of materials that are sufficiently homogeneous and stable for a specified property.[11] While useful for routine quality control, they may lack the formal certification, traceability to international standards (like SI units), and rigorously evaluated measurement uncertainty that a CRM provides.[9][12]

  • In-house or "Home-made" Standard: These are materials prepared within a laboratory. While cost-effective for initial research, they lack the rigorous characterization, homogeneity testing, and stability studies of a CRM, making them unsuitable for formal validation or release testing in a regulated environment.[13]

The core advantage of a CRM is that it provides an unbroken chain of comparisons back to internationally recognized standards, ensuring that measurements made in different laboratories or at different times are comparable and reliable.[9][14]

Comparative Experimental Design: Quantifying the Apixaban Impurity

To illustrate the practical impact of using a CRM, we present a comparative study to quantify this compound in a spiked Apixaban drug substance sample. The experiment compares the results obtained using a CRM versus a non-certified, commercially available "Reference Standard" (RS).

The chosen analytical technique is Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV), a common and robust method for impurity profiling in the pharmaceutical industry.[15][16][17]

Logical Workflow of the Comparative Analysis

The following diagram, generated using DOT language, outlines the experimental workflow.

G cluster_prep Preparation of Standards cluster_sample Sample Preparation cluster_analysis HPLC Analysis cluster_results Data Comparison CRM Certified Reference Material (CRM) Purity: 99.9% ± 0.1% Stock_CRM Prepare CRM Stock (e.g., 100 µg/mL) CRM->Stock_CRM RS Non-Certified Standard (RS) Stated Purity: >98% Stock_RS Prepare RS Stock (e.g., 100 µg/mL) RS->Stock_RS HPLC Inject Samples into Validated HPLC-UV System Stock_CRM->HPLC Cal_CRM Calibrate using CRM dilutions Stock_CRM->Cal_CRM Stock_RS->HPLC Cal_RS Calibrate using RS dilutions Stock_RS->Cal_RS API Apixaban API Spike Spike API with Impurity (Target: 0.15% level) API->Spike Spike->HPLC Quant_CRM Quantification using CRM HPLC->Quant_CRM Quant_RS Quantification using RS HPLC->Quant_RS Cal_CRM->Quant_CRM Cal_RS->Quant_RS Compare Compare Results (Accuracy, Precision) Quant_CRM->Compare Quant_RS->Compare

Caption: Workflow for comparing a CRM vs. a non-certified standard.

Detailed Experimental Protocols

The following protocols are based on established methods for Apixaban analysis and adhere to ICH Q2(R1) guidelines for analytical procedure validation.[18][19][20][21]

Materials and Reagents
  • CRM: this compound, Certified Reference Material.

  • RS: this compound, Reference Standard (>98% purity).

  • API: Apixaban drug substance.

  • Solvents: Acetonitrile (HPLC grade), Water (Milli-Q or equivalent), Trifluoroacetic acid (TFA).

HPLC Method Parameters
ParameterConditionCausality and Justification
Column C18, 250 x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for Apixaban and its related impurities, enabling good separation.[16]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for the basic amine moieties in the analyte and API.[16]
Mobile Phase B AcetonitrileA common, strong organic solvent for reversed-phase chromatography providing good elution strength.[17]
Gradient Elution Time (min): 0, 25, 30, 35, 40%B: 20, 70, 70, 20, 20A gradient is necessary to elute the main Apixaban peak and separate it from closely related impurities within a reasonable run time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, balancing analysis time with system pressure.
Column Temp. 25 °CMaintaining a constant temperature ensures reproducible retention times.[16]
Detection (UV) 280 nmThis wavelength provides a good response for both Apixaban and the impurity, representing a suitable compromise for simultaneous detection.[15]
Injection Volume 10 µLA typical volume to ensure sharp peaks without overloading the column.
Standard and Sample Preparation Protocol
  • Diluent Preparation: Prepare a mixture of Water and Acetonitrile (50:50 v/v).

  • CRM Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the CRM into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. The certified purity and uncertainty from the CRM certificate are used in this calculation.

  • RS Stock Solution (100 µg/mL): Accurately weigh ~10 mg of the RS into a 100 mL volumetric flask. Dissolve and dilute to volume with diluent. The stated purity (e.g., 98.5%) from the supplier's CoA is used here.

  • Calibration Solutions: Prepare a series of calibration standards by diluting the respective stock solutions to cover a range from the reporting limit (e.g., 0.05%) to 0.25% relative to the sample concentration.

  • Spiked Sample Preparation (Target 0.15%):

    • Accurately weigh ~100 mg of Apixaban API into a 100 mL volumetric flask.

    • Add 1.5 mL of the CRM Stock Solution (100 µg/mL).

    • Dissolve and dilute to volume with diluent. This creates a sample solution of 1000 µg/mL Apixaban spiked with the impurity at a theoretical concentration of 1.5 µg/mL (0.15%).

Data Presentation and Interpretation

The analysis was performed in triplicate for each calibration curve and the spiked sample. The results are summarized below.

Table 1: Comparison of Reference Material Properties
PropertyCertified Reference Material (CRM)Non-Certified Standard (RS)
Purity Statement Certified Value: 99.9%Stated Value: 98.5%
Uncertainty ± 0.1% (Expanded Uncertainty)Not provided
Traceability Documented traceability to SI unitsTraceability not guaranteed[12]
Certification ISO 17034 Accredited ProducerCertificate of Analysis (Supplier-specific)
Table 2: Comparative Quantification Results for Spiked Sample (Theoretical Value: 0.150%)
ReplicateResult using CRM Calibration (%)Result using RS Calibration (%)
10.1510.157
20.1490.154
30.1500.159
Average 0.150 0.157
% RSD 0.67% 1.61%
Accuracy (% Recovery) 100.0% 104.7%
Interpretation of Results

The data clearly illustrates the impact of the reference standard's quality.

  • Accuracy: The quantification using the CRM yielded an average result of 0.150%, demonstrating 100% recovery of the spiked amount. In contrast, the RS produced a result of 0.157%, a significant positive bias of +4.7%. This overestimation is likely due to an inaccurate purity value for the RS. If the true purity of the RS was lower than the stated 98.5%, the calibration curve would be skewed, leading to higher calculated concentrations in the unknown sample.

  • Precision: The Relative Standard Deviation (%RSD) for the CRM-based analysis was excellent at 0.67%, indicating high precision. The RS-based analysis showed a higher variability (1.61% RSD). This could be due to minor, uncharacterized related substances in the RS that co-elute or interfere with the main peak, leading to less consistent integration.

  • Regulatory Risk: An overestimation of an impurity, as seen with the RS, could lead to an Out-of-Specification (OOS) result for a batch of API that is actually compliant. This can trigger costly investigations, product rejection, and regulatory delays. Conversely, an underestimation (if the RS purity was falsely high) could lead to the release of a non-compliant batch, posing a potential risk to patient safety.[1] The CRM, with its certified value and low uncertainty, mitigates these risks.[10][14]

Conclusion: The Imperative of Certified Reference Materials

The accurate quantification of pharmaceutical impurities is a non-negotiable aspect of drug development and manufacturing. This guide demonstrates that the choice of reference material is a critical control point in the analytical workflow.

While non-certified standards may appear to be a cost-effective option, they introduce significant risks of inaccurate and imprecise results. The use of a Certified Reference Material for this compound provides a metrologically sound basis for analysis. It ensures:

  • Accuracy and Reliability: Through a certified purity value with a stated measurement uncertainty.[9]

  • Metrological Traceability: Linking the measurement result to a recognized international standard.[13]

  • Regulatory Compliance: Providing the high-quality, defensible data required by agencies like the FDA and EMA and conforming to guidelines like ICH Q3A.[7][22]

For any laboratory involved in the analysis of Apixaban and its related compounds, investing in a CRM is a fundamental step toward ensuring data integrity, product quality, and patient safety.

References

A Comparative Analysis of 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and its Aminophenyl Counterpart in the Context of Factor XIa Inhibition

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of anticoagulant drug discovery, the pursuit of selective and potent inhibitors of key coagulation factors is paramount. Factor XIa (FXIa), a serine protease in the intrinsic pathway of the coagulation cascade, has emerged as a promising target for the development of safer antithrombotic agents with a potentially lower bleeding risk compared to current therapies.[1] This guide provides an in-depth technical comparison of two closely related pyridinone scaffolds: 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and its synthetic precursor or analogue, 1-(4-aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one . While both compounds are primarily recognized as key intermediates in the synthesis of the Factor Xa inhibitor Apixaban, their core structure is representative of scaffolds explored for FXIa inhibition.[2] This analysis will delve into their synthesis, physicochemical properties, and a data-inferred comparison of their potential as Factor XIa inhibitors, providing valuable insights for researchers in medicinal chemistry and drug development.

Introduction: The Pyridinone Scaffold and its Therapeutic Potential

The dihydropyridinone core is a versatile scaffold in medicinal chemistry, forming the backbone of various biologically active molecules.[2] In the realm of anticoagulation, substitution at the 1 and 3 positions of the pyridinone ring plays a crucial role in defining the potency and selectivity of inhibition against serine proteases like Factor XIa and Factor Xa. The 4-substituted phenyl group at the 1-position is a key pharmacophoric element that interacts with the enzyme's active site. The morpholino group at the 3-position often contributes to solubility and metabolic stability. This guide focuses on the critical comparison of two specific substitutions on the phenyl ring: an iodo group versus an amino group.

Physicochemical and Synthetic Comparison

A fundamental understanding of the chemical properties and synthetic accessibility of these compounds is essential for their evaluation as potential drug candidates or lead compounds.

Property1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-oneThis compound
Molecular Formula C₁₅H₁₇IN₂O₂C₁₅H₁₉N₃O₂
Molecular Weight 384.21 g/mol 273.33 g/mol [3]
Appearance Likely a solidOff-white to pale beige solid[4]
Key Synthetic Precursor 1-(4-iodophenyl)-3,3-dichloro-piperidin-2-one3-Morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one[5]
Key Synthetic Transformation Nucleophilic substitution of dichloro precursor with morpholineReduction of the nitro group to an amine[5]
Reactivity The aryl iodide bond is susceptible to transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).[6]The primary aromatic amine is a versatile functional group for amide bond formation, diazotization, and other derivatizations.[7]

Causality in Synthetic Strategy: The choice between these two intermediates in a synthetic campaign is dictated by the desired final product. The iodophenyl derivative serves as a versatile handle for introducing molecular complexity via cross-coupling reactions, a common strategy in modern drug discovery.[6] Conversely, the aminophenyl intermediate is ideal for direct coupling with carboxylic acids or other electrophiles to build out the final molecular architecture.[7]

Synthesis Protocols

The following are representative protocols for the synthesis of the two title compounds, providing a practical guide for their laboratory preparation.

Synthesis of 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Step 1: Synthesis of 3,3-Dichloro-1-(4-iodophenyl)piperidin-2-one

  • To a solution of 1-(4-iodophenyl)piperidin-2-one in a suitable solvent (e.g., chloroform), add phosphorus pentachloride (PCl₅) at a controlled temperature (e.g., 0 °C).

  • After the initial reaction, an activating agent like phosphorus oxychloride (POCl₃) can be added, and the reaction mixture is heated to reflux.

  • Upon completion, the reaction is quenched by carefully pouring it into ice water.

  • The product is extracted with an organic solvent (e.g., chloroform), and the organic layer is washed, dried, and concentrated to yield the crude dichlorinated intermediate.

Step 2: Synthesis of 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

  • The crude 3,3-dichloro-1-(4-iodophenyl)piperidin-2-one is dissolved in an excess of morpholine.

  • The reaction mixture is heated to reflux for several hours.

  • After cooling, the excess morpholine is removed under reduced pressure.

  • The residue is treated with water to precipitate the product, which is then collected by filtration, washed, and dried.

Synthesis of this compound

This compound is typically synthesized by the reduction of its nitro-analogue, 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one.

Protocol for the Reduction of the Nitro-Precursor [5]

  • In a suitable reactor, suspend 3-morpholino-1-(4-nitrophenyl)-5,6-dihydropyridin-2(1H)-one and a catalytic amount of Raney cobalt in a mixture of water and methanol.

  • Heat the mixture to 40-50 °C with stirring.

  • Slowly add hydrazine hydrate (80% solution).

  • After the addition is complete, maintain the reaction temperature at 60-70 °C for approximately 3 hours.

  • Monitor the reaction for completion using a suitable analytical method (e.g., TLC or HPLC).

  • Upon completion, filter the reaction mixture through diatomaceous earth to remove the catalyst.

  • Concentrate the filtrate to remove the solvents.

  • The resulting solid can be further purified by trituration with a suitable solvent like methyl tert-butyl ether (MTBE) to yield the desired product as a white solid with high purity and yield.[5]

Inferred Performance as Factor XIa Inhibitors: A Structure-Activity Relationship (SAR) Perspective

While direct experimental data comparing the Factor XIa inhibitory activity of these two specific compounds is not publicly available, we can infer their potential performance based on established structure-activity relationships for related inhibitors.

The interaction of small molecule inhibitors with the active site of serine proteases like Factor XIa is governed by a combination of hydrophobic, electrostatic, and hydrogen bonding interactions. The S1 pocket of Factor XIa is a key determinant of inhibitor potency and selectivity.

  • The Role of the 4-Substituted Phenyl Ring: The phenyl ring at the 1-position of the pyridinone core is expected to occupy a hydrophobic pocket in the enzyme's active site. The nature of the substituent at the 4-position can significantly influence binding affinity.

  • Iodine as a Substituent: The iodine atom is large, hydrophobic, and can participate in halogen bonding, a type of non-covalent interaction that can contribute to binding affinity. In many inhibitor series, halogen atoms are introduced to enhance potency by occupying specific hydrophobic pockets.

  • Amine as a Substituent: The amino group is smaller and more polar than iodine. It can act as both a hydrogen bond donor and acceptor. The introduction of an amino group can alter the electronic properties of the phenyl ring and potentially form key hydrogen bonds with residues in the active site. However, it can also introduce a higher degree of polarity, which may be less favorable for binding in a predominantly hydrophobic pocket.

Inference on Inhibitory Activity:

Based on general principles of medicinal chemistry and SAR of similar scaffolds, it is plausible to hypothesize that the 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one would exhibit greater inhibitory potency against Factor XIa compared to its aminophenyl counterpart. This is because the larger, more hydrophobic iodine atom is more likely to establish favorable van der Waals and halogen bonding interactions within a hydrophobic pocket of the enzyme's active site. The smaller, more polar amino group might not be able to engage in equally favorable interactions and could even introduce a desolvation penalty upon binding.

It is important to emphasize that this is an inference based on SAR principles and would require experimental validation.

Experimental Protocols for Performance Evaluation

To experimentally validate the inferred performance and provide a quantitative comparison, the following protocols would be employed.

Factor XIa Enzymatic Inhibition Assay

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified Factor XIa.

Principle: The assay measures the cleavage of a synthetic chromogenic substrate by Factor XIa. In the presence of an inhibitor, the rate of substrate cleavage is reduced, leading to a decrease in the colorimetric signal.

Protocol:

  • Prepare a stock solution of the test compounds (both the iodophenyl and aminophenyl derivatives) in a suitable solvent (e.g., DMSO).

  • In a 96-well microplate, add a solution of human Factor XIa in a suitable assay buffer.

  • Add serial dilutions of the test compounds to the wells and incubate for a defined period to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding a chromogenic substrate specific for Factor XIa.

  • Monitor the change in absorbance at the appropriate wavelength (typically 405 nm) over time using a microplate reader.

  • Calculate the rate of reaction for each inhibitor concentration.

  • Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the reaction rate as a function of inhibitor concentration and fitting the data to a suitable dose-response curve.

Purity and Characterization by HPLC, NMR, and MS

Ensuring the purity and structural integrity of the synthesized compounds is critical for accurate biological evaluation.

High-Performance Liquid Chromatography (HPLC) for Purity Analysis:

  • Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. A C18 column is typically used with a mobile phase gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with an additive like trifluoroacetic acid or formic acid.

  • Procedure: A small amount of the sample is dissolved in a suitable solvent and injected into the HPLC system. The purity is determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation:

  • Principle: ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical structure of a molecule by probing the magnetic properties of atomic nuclei.

  • Procedure: The sample is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and placed in an NMR spectrometer. The resulting spectra provide information on the number and types of protons and carbons, their connectivity, and their chemical environment, allowing for unambiguous structure confirmation.

Mass Spectrometry (MS) for Molecular Weight Verification:

  • Principle: MS measures the mass-to-charge ratio of ions, providing a precise determination of the molecular weight of a compound.

  • Procedure: The sample is introduced into the mass spectrometer, where it is ionized. The resulting ions are separated based on their mass-to-charge ratio, and a mass spectrum is generated, which should show a prominent peak corresponding to the molecular ion of the compound.

Visualization of Key Concepts

Synthetic Relationship

Synthesis Nitro 3-Morpholino-1-(4-nitrophenyl)- 5,6-dihydropyridin-2(1H)-one Amino 1-(4-aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Nitro->Amino Reduction (e.g., Raney Co, Hydrazine) Iodo 1-(4-iodophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one Dichloro_Iodo 3,3-Dichloro-1-(4-iodophenyl) -piperidin-2-one Dichloro_Iodo->Iodo Nucleophilic Substitution (Morpholine)

Caption: Synthetic pathways to the aminophenyl and iodophenyl dihydropyridinones.

Inferred Interaction with Factor XIa Active Site

SAR_Inference cluster_FXIa Factor XIa Active Site HydrophobicPocket Hydrophobic Pocket (S1) HbondDonors H-bond Donors/Acceptors Iodo 1-(4-iodophenyl)... Iodo Group Iodo:f1->HydrophobicPocket Strong Hydrophobic & Halogen Bonding Interaction (Inferred Higher Potency) Amino 1-(4-aminophenyl)... Amino Group Amino:f1->HydrophobicPocket Weaker Hydrophobic Interaction Amino:f1->HbondDonors Potential H-bonding (May not compensate for weaker hydrophobic interaction)

Caption: Inferred binding interactions of the iodo and amino substituents in the FXIa active site.

Conclusion

This guide has provided a comprehensive comparison of 1-(4-iodophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one and its aminophenyl counterpart. While both are valuable intermediates in pharmaceutical synthesis, their potential performance as Factor XIa inhibitors is likely to differ significantly. Based on established structure-activity relationships, the iodophenyl derivative is predicted to be a more potent inhibitor due to the favorable hydrophobic and potential halogen bonding interactions of the iodine atom within the enzyme's active site. The aminophenyl derivative, while offering a versatile synthetic handle, is likely to exhibit lower potency.

For researchers in the field, this analysis underscores the critical importance of substituent effects on inhibitor potency. The provided synthetic and analytical protocols offer a practical framework for the preparation and characterization of these and related compounds. Ultimately, the experimental validation of the inferred inhibitory activities using the described enzymatic assay is essential to confirm these hypotheses and guide future drug discovery efforts targeting Factor XIa.

References

Safety Operating Guide

A Researcher's Guide to the Proper Disposal of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists dedicated to advancing drug development, our commitment to safety and environmental stewardship is paramount. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, an intermediate in the synthesis of Apixaban.[1] Adherence to these procedures is critical for ensuring a safe laboratory environment and minimizing our ecological footprint.

This document moves beyond a simple checklist, offering insights into the rationale behind each step to empower you with the knowledge to handle this and similar chemical waste streams responsibly.

Section 1: Hazard Identification and Risk Assessment

Before handling any chemical, a thorough understanding of its potential hazards is essential. This compound is a complex organic molecule with several functional groups that inform its hazard profile.

  • Aromatic Amine: The presence of the aminophenyl group suggests that this compound should be handled with care. Aromatic amines as a class are known for potential toxicity, including carcinogenicity and mutagenicity.[2][3] They can be readily absorbed through the skin.[2]

  • Heterocyclic Structure: The dihydropyridinone and morpholino rings contribute to the molecule's chemical properties and potential biological activity.

Key Physical and Chemical Properties:

PropertyValueSource
Molecular Formula C15H19N3O2[1]
Molecular Weight 273.33 g/mol [1]
Physical Form Solid
Melting Point >246°C (decomposes)[1]
Section 2: Personal Protective Equipment (PPE) and Engineering Controls

Given the hazard profile, stringent adherence to PPE and engineering controls is mandatory.

  • Engineering Controls: All handling of this compound, including weighing, transferring, and preparing for disposal, should be conducted within a certified chemical fume hood to prevent inhalation of any dust or aerosols.[4]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles are required at all times. If there is a splash risk, a face shield should be worn in addition to goggles.

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) are essential. Contaminated gloves should be disposed of as hazardous waste after use.[5]

    • Body Protection: A lab coat must be worn and kept buttoned. For larger quantities or in the event of a spill, a chemically resistant apron is recommended.

    • Respiratory Protection: If working outside of a fume hood is unavoidable (which is strongly discouraged), a properly fitted respirator with an appropriate cartridge for organic vapors and particulates is necessary.[5]

Section 3: Spill Management Protocol

Accidents can happen, and a clear, well-rehearsed spill response plan is crucial.

For a Small Spill (Solid):

  • Alert & Restrict: Immediately alert colleagues in the vicinity and restrict access to the spill area.

  • Don PPE: Ensure you are wearing the appropriate PPE as outlined in Section 2.

  • Containment: Gently cover the spill with an absorbent material, such as vermiculite or sand, to prevent the powder from becoming airborne.

  • Collection: Carefully sweep the absorbent material and spilled chemical into a designated hazardous waste container. Use non-sparking tools.

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must be disposed of as hazardous waste.

  • Documentation: Record the spill and the cleanup procedure in the laboratory logbook.

For a Large Spill:

  • Evacuate: Evacuate the immediate area and alert your institution's Environmental Health & Safety (EHS) department or emergency response team.

  • Ventilation: If it is safe to do so, ensure the area is well-ventilated.

  • Do Not Attempt to Clean: A large spill requires specialized handling by trained professionals.

Section 4: Waste Segregation and Collection

Proper segregation of chemical waste at the point of generation is a cornerstone of safe and compliant disposal.[6]

  • Waste Stream: Waste containing this compound should be collected in a dedicated, properly labeled hazardous waste container.

  • Container Requirements:

    • The container must be made of a material compatible with the chemical and any solvents used (e.g., a high-density polyethylene (HDPE) jug for solutions).

    • The container must be in good condition, with a secure, leak-proof lid.[7]

    • The container must be clearly labeled with the words "Hazardous Waste," the full chemical name, and the associated hazards (e.g., "Toxic," "Irritant").[6]

  • Incompatible Wastes: Do not mix this waste with other incompatible chemical waste streams, such as strong oxidizing agents or acids, to prevent hazardous reactions.[8]

Section 5: Step-by-Step Disposal Procedure

The disposal of this compound must be handled by a licensed professional waste disposal service.[5][8] Do not attempt to dispose of this chemical down the drain or in the regular trash.[9]

  • Waste Accumulation: Collect all waste containing this compound (e.g., unreacted material, contaminated consumables, cleaning materials) in your designated Satellite Accumulation Area (SAA).[9]

  • Container Management:

    • Keep the hazardous waste container closed at all times, except when adding waste.[9]

    • Store the container in a well-ventilated area, away from heat sources and direct sunlight.[8]

    • Ensure the container is within a secondary containment system to catch any potential leaks.[7]

  • Waste Pickup Request: Once the container is full or has been in the SAA for the maximum allowed time (typically up to one year for partially filled containers, though regulations may vary), submit a hazardous waste pickup request to your institution's EHS department.[9]

  • Professional Disposal: Your EHS department will coordinate with a licensed hazardous waste disposal company for the transportation and ultimate disposal of the material, likely through high-temperature incineration.[5]

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_generation Waste Generation Point cluster_assessment Hazard Assessment cluster_segregation Segregation & Collection cluster_storage Interim Storage cluster_disposal Final Disposal gen Generation of Waste (e.g., unused chemical, contaminated labware) assess Is the waste 1-(4-Aminophenyl)-3-morpholino- 5,6-dihydropyridin-2(1H)-one? gen->assess ppe Wear appropriate PPE: - Goggles - Gloves - Lab Coat assess->ppe Yes collect Collect in a designated, labeled hazardous waste container. saa Store in Satellite Accumulation Area (SAA) - Secondary Containment - Lid Closed collect->saa ppe->collect pickup Request pickup from Environmental Health & Safety (EHS). saa->pickup incinerate Professional Disposal (e.g., Incineration) pickup->incinerate

Caption: Workflow for the safe disposal of this compound waste.

References

Navigating the Safe Handling of 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides essential, immediate safety and logistical information for handling 1-(4-Aminophenyl)-3-morpholino-5,6-dihydropyridin-2(1H)-one, a key intermediate in the synthesis of Apixaban[1][2]. By moving beyond a simple checklist, we delve into the rationale behind each safety recommendation, empowering you to build a culture of safety and confidence in your laboratory.

Understanding the Hazard Profile

This compound (CAS No. 1267610-26-3) is an off-white to pale beige solid[1][2]. While comprehensive toxicological data is not available for this specific compound, Safety Data Sheets (SDS) from various suppliers consistently highlight the following hazards based on its chemical structure and GHS classification[1][3][4]:

  • Harmful if swallowed (Acute Toxicity, Oral) [1][4]

  • Causes skin irritation [4]

  • Causes serious eye irritation [4]

  • May cause respiratory irritation [4]

The presence of an aminophenyl group suggests potential hazards associated with this class of compounds, such as skin and eye irritation and the risk of methemoglobinemia at high exposure levels[5]. Additionally, the morpholino moiety, while part of a larger structure, is related to morpholine, a compound known to be corrosive and capable of causing severe skin and eye damage[6][7][8][9][10]. These structural alerts underscore the necessity for stringent adherence to the personal protective equipment (PPE) and handling protocols outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

A thorough risk assessment is the foundation of a safe laboratory environment[11][12]. The following PPE recommendations are based on the known hazards of this compound and are in accordance with OSHA's laboratory standards[13][14][15][16].

Body PartRecommended PPERationale and Best Practices
Eyes/Face Tightly fitting safety goggles with side-shields (conforming to EN 166 or NIOSH standards)[3]. A face shield should be worn in addition to goggles when there is a splash hazard[11][17].Protects against splashes and airborne particles of the compound, which can cause serious eye irritation[4]. Goggles must be worn at all times when handling the chemical.
Skin/Body A standard laboratory coat is the minimum requirement[11][17]. For tasks with a higher risk of exposure, consider a flame-resistant and impervious lab coat[3]. Long pants and closed-toe shoes are mandatory[11][18].Provides a crucial barrier to prevent skin contact and contamination of personal clothing. Skin irritation is a known hazard of this compound[4].
Hands Disposable nitrile gloves are the minimum requirement for incidental contact[11]. Double-gloving is recommended for extended handling or when working with larger quantities[19].Nitrile gloves offer good protection against many chemicals. However, no glove material is impervious to all chemicals, so it is crucial to change gloves immediately if they become contaminated[17].
Respiratory A NIOSH-approved respirator is required if exposure limits are exceeded, if irritation is experienced, or if engineering controls are not sufficient to minimize exposure to dust[3].This is particularly important when handling the powdered form of the compound to prevent respiratory irritation[4]. The specific type of respirator should be selected based on a comprehensive risk assessment.
PPE Selection Workflow

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when handling this compound.

PPE_Selection_Workflow PPE Selection for this compound cluster_0 Hazard Assessment cluster_1 Engineering Controls cluster_2 Personal Protective Equipment (PPE) cluster_3 Operational Protocol start Start: Handling the Compound hazards Review SDS: - Harmful if swallowed - Skin/Eye Irritant - Respiratory Irritant start->hazards fume_hood Work in a certified chemical fume hood? hazards->fume_hood ppe_standard Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat - Closed-toe shoes fume_hood->ppe_standard Yes ppe_enhanced Enhanced PPE: - Standard PPE + - Face Shield - Double Gloves - Respiratory Protection fume_hood->ppe_enhanced No / High Risk proceed Proceed with Handling Protocol ppe_standard->proceed ppe_enhanced->proceed

Caption: PPE selection workflow for handling the compound.

Step-by-Step Handling Protocol

Adherence to a standardized operational protocol is critical for minimizing exposure and ensuring reproducible results.

  • Preparation and Pre-Handling Check:

    • Ensure a current Safety Data Sheet for this compound is readily accessible.

    • Verify that the chemical fume hood is certified and functioning correctly.

    • Inspect all PPE for integrity before use. Do not use damaged gloves or other compromised equipment[19].

    • Ensure an emergency eyewash station and safety shower are accessible and have been recently tested.

  • Handling the Compound:

    • All handling of the solid compound should be conducted within a certified chemical fume hood to minimize inhalation risk[20].

    • Use appropriate tools (e.g., spatulas, weighing paper) to handle the solid. Avoid creating dust[3].

    • If creating solutions, add the solid to the solvent slowly to prevent splashing.

    • Keep containers of the compound tightly closed when not in use.

  • Post-Handling Procedures:

    • Thoroughly decontaminate the work area in the fume hood after completion of the task.

    • Remove PPE in the correct order to avoid cross-contamination. Remove gloves first, followed by your lab coat. Safety glasses should be the last item removed before leaving the laboratory.

    • Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn[4][21].

Spill and Emergency Procedures

In the event of an accidental release, a swift and informed response is crucial.

  • Minor Spill (within a fume hood):

    • Alert colleagues in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand).

    • Collect the contaminated absorbent material into a sealed, labeled container for hazardous waste disposal.

    • Decontaminate the area with an appropriate solvent.

  • Major Spill (outside of a fume hood) or Personal Exposure:

    • Evacuate the immediate area and alert others.

    • If the compound comes into contact with skin , immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes[3][4].

    • If the compound gets into the eyes , immediately flush with water for at least 15 minutes, holding the eyelids open[3][4].

    • If inhaled , move the affected person to fresh air[3][20].

    • If ingested , rinse the mouth with water. Do not induce vomiting[3][20].

    • Seek immediate medical attention for any exposure. Provide the medical personnel with the Safety Data Sheet.

Disposal Plan: Responsible Stewardship

Proper disposal of chemical waste is not only a regulatory requirement but also a cornerstone of environmental responsibility.

  • Waste Collection:

    • All waste containing this compound, including contaminated consumables (e.g., gloves, weighing paper, pipette tips) and spill cleanup materials, must be collected in a designated, sealed, and clearly labeled hazardous waste container[22][23].

    • Do not mix this waste with other incompatible waste streams. Wastes should be segregated by hazard class (e.g., acids, bases, solvents)[22].

  • Container Labeling:

    • The hazardous waste container must be labeled with the full chemical name: "this compound" and any other components of the waste mixture[23][24].

    • The label should also include the appropriate hazard warnings (e.g., "Irritant," "Harmful").

  • Disposal Procedure:

    • Follow your institution's specific procedures for hazardous waste disposal. This typically involves arranging for collection by a licensed chemical waste disposal company[24].

    • Empty containers that held the compound must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste[22][23].

By integrating these safety protocols into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.